molecular formula C19H12Cl2O3 B1681835 Smm-189 CAS No. 1054451-07-8

Smm-189

Número de catálogo: B1681835
Número CAS: 1054451-07-8
Peso molecular: 359.2 g/mol
Clave InChI: CRNLOOZHRPDURJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a cannabinoid 2 receptor inverse agonist;  structure in first source

Propiedades

Número CAS

1054451-07-8

Fórmula molecular

C19H12Cl2O3

Peso molecular

359.2 g/mol

Nombre IUPAC

[4-(3,5-dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C19H12Cl2O3/c20-14-6-12(7-15(21)10-14)18-16(22)8-13(9-17(18)23)19(24)11-4-2-1-3-5-11/h1-10,22-23H

Clave InChI

CRNLOOZHRPDURJ-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)C3=CC(=CC(=C3)Cl)Cl)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SMM-189;  SMM 189;  SMM189.

Origen del producto

United States

Foundational & Exploratory

The Multifaceted Mechanism of Smm-189: A CB2 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Smm-189 is a potent and selective triaryl-based inverse agonist for the cannabinoid receptor 2 (CB2). Emerging as a significant modulator of immune responses and microglial activation, its mechanism of action extends from direct receptor interaction to the intricate regulation of cellular signaling pathways and immune cell populations. This technical guide delineates the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and functional consequences.

Core Mechanism: CB2 Receptor Inverse Agonism

This compound exerts its primary effect through its interaction with the CB2 receptor, a G protein-coupled receptor predominantly expressed on immune cells. Unlike an agonist which activates the receptor, or a neutral antagonist which blocks agonist activity, this compound functions as an inverse agonist. This means it binds to the CB2 receptor and stabilizes it in an inactive conformation, thereby reducing its basal, constitutive activity.

Binding Affinity and Selectivity

This compound demonstrates a preferential binding affinity for the CB2 receptor over the cannabinoid receptor 1 (CB1), which is primarily expressed in the central nervous system. This selectivity is crucial for minimizing potential psychoactive side effects associated with CB1 receptor modulation.

ReceptorBinding Affinity (Ki)Selectivity (CB1/CB2)Reference
Cannabinoid Receptor 2 (CB2)121.3 nM39.4[1]
Cannabinoid Receptor 1 (CB1)4778 nM[1]
Noncompetitive Inhibition

In addition to its inverse agonist activity, this compound acts as a noncompetitive inhibitor of CB2 receptor agonists, such as CP 55,940.[2][3] This indicates that this compound can inhibit the action of the agonist regardless of the agonist's concentration, suggesting it may bind to an allosteric site on the receptor or to a conformation of the receptor that the agonist cannot bind to.[2]

Signaling Pathway Modulation

The interaction of this compound with the CB2 receptor initiates a cascade of intracellular signaling events, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of Protein Kinase A (PKA).

Upregulation of cAMP and PKA Activation

CB2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels. As an inverse agonist, this compound prevents this Gi/o-mediated inhibition, resulting in a dose-dependent increase in intracellular cAMP. This elevation in cAMP subsequently leads to the activation of Protein Kinase A (PKA), a key downstream effector molecule. The activation of the PKA pathway is a central component of this compound's mechanism, contributing to its anti-inflammatory effects.

Smm189_Signaling_Pathway cluster_cell Cell Membrane Smm189 This compound CB2R CB2 Receptor (Inactive State) Smm189->CB2R Binds and Stabilizes G_protein Gi/o Protein CB2R->G_protein Inhibits Dissociation AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Gene_Expression Anti-inflammatory Gene Expression CREB->Gene_Expression Promotes Transcription

This compound Signaling Cascade

Immunomodulatory Effects

A significant aspect of this compound's mechanism of action is its ability to modulate the activity and differentiation of various immune cell populations.

Regulation of Microglial Activation

In the central nervous system, this compound has been shown to regulate the activation state of microglia, the resident immune cells of the brain. It can attenuate the pro-inflammatory M1 phenotype and promote a shift towards the anti-inflammatory and wound-healing M2 phenotype.

Cell TypeTreatmentEffect on M1 Marker (CD16/32)Effect on M2 Marker (CD206)Reference
C8B4 Murine MicrogliaLPS + this compoundSignificant DecreaseIncrease
Modulation of Peripheral Immune Cells

In a model of experimental colitis, this compound treatment led to significant changes in the populations of several key immune cells, contributing to the amelioration of the disease.

Immune Cell PopulationEffect of this compound TreatmentLocationReference
Th17 CellsDecreaseSpleen, Mesenteric Lymph Nodes, Lamina Propria
NeutrophilsDecreaseSpleen, Mesenteric Lymph Nodes, Lamina Propria
Myeloid-Derived Suppressor Cells (MDSCs)IncreaseSpleen, Lamina Propria
Natural Killer T (NKT) CellsIncreaseLamina Propria

These changes collectively suggest a shift from a pro-inflammatory to a more regulated, anti-inflammatory immune environment.

Experimental Protocols

cAMP Functional Assay (ACTOne Assay)

This protocol is adapted from studies evaluating the inverse agonist activity of this compound.

  • Cell Culture: HEK-293 cells stably expressing the human CB2 receptor and a cyclic nucleotide-gated (CNG) channel (HEK-CNG+CB2) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a membrane potential dye solution for 1 hour at room temperature in the dark.

  • Compound Addition: this compound is serially diluted and added to the wells. For antagonist studies, the agonist (e.g., CP 55,940) is added after a 30-minute pre-incubation with this compound.

  • Signal Measurement: The plate is read using a fluorescence plate reader (Excitation: 540 nm, Emission: 590 nm) at 50 minutes post-agonist addition. Increased fluorescence corresponds to increased intracellular cAMP.

cAMP_Assay_Workflow Start Start: HEK-CNG+CB2 Cells Plate_Cells Plate cells in 384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Add_Dye Add membrane potential dye Incubate_Overnight->Add_Dye Incubate_Dye Incubate for 1 hour Add_Dye->Incubate_Dye Add_Smm189 Add this compound (and agonist if antagonist assay) Incubate_Dye->Add_Smm189 Read_Fluorescence Read fluorescence at 590 nm Add_Smm189->Read_Fluorescence End End: Determine cAMP levels Read_Fluorescence->End

References

Smm-189: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smm-189, chemically identified as (3′,5′-dichloro-2,6-dihydroxy-biphenyl-4-yl)-phenyl-methanone, is a potent and selective inverse agonist of the cannabinoid receptor 2 (CB2). This document provides a comprehensive technical overview of the discovery, synthesis, and extensive preclinical evaluation of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development. The guide outlines the synthetic route, detailed experimental protocols for its characterization, and a summary of its pharmacological and biopharmaceutical properties. Furthermore, it elucidates the key signaling pathways modulated by this compound and presents its therapeutic potential in neuroinflammatory and neurodegenerative disorders, as well as inflammatory bowel disease.

Discovery and Rationale

This compound was developed as part of a research initiative to create novel chemical entities capable of modulating inflammatory responses and immune cell activity through the CB2 receptor.[1] The rationale for its development was based on the growing body of evidence suggesting that CB2 inverse agonists can exert anti-inflammatory effects, particularly in the context of microglia-mediated neuroinflammation.[2][3] Unlike CB2 agonists, which have been more extensively studied, inverse agonists like this compound offer a distinct pharmacological approach to regulating the constitutive activity of the CB2 receptor, which is often upregulated in pathological states.[2][4]

Synthesis of this compound

The synthesis of this compound and its analogs is based on the 2,6-dihydroxy-biphenyl-aryl methanone scaffold. The general synthetic scheme involves a Suzuki coupling reaction to form the biphenyl core, followed by acylation. The following is a representative synthetic protocol adapted from the synthesis of analogous compounds.

Experimental Protocol: Synthesis of (3′,5′-dichloro-2,6-dihydroxy-biphenyl-4-yl)-phenyl-methanone (this compound)

  • Step 1: Synthesis of the Biphenyl Core. A Suzuki coupling reaction is performed between a suitably protected 4-bromoresorcinol derivative and 3,5-dichlorophenylboronic acid. The reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base (e.g., Na2CO3) and a suitable solvent system (e.g., toluene/ethanol/water). The protecting groups are subsequently removed to yield the 3′,5′-dichloro-2,6-dihydroxy-biphenyl intermediate.

  • Step 2: Acylation. The resulting dihydroxy-biphenyl intermediate is then acylated with benzoyl chloride in the presence of a Lewis acid catalyst, such as AlCl3, in an appropriate solvent like dichloromethane (DCM) to yield the final product, this compound.

  • Purification. The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization. The structure of the final compound is confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its binding affinity, functional activity, and biopharmaceutical properties.

Receptor Binding Affinity

The binding affinity of this compound for the human cannabinoid receptors CB1 and CB2 was determined using a competitive radioligand binding assay.

Experimental Protocol: CB2 Receptor Binding Assay

  • Cell Membranes: Cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor are utilized.

  • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist, is used as the radioligand.

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]CP-55,940 and varying concentrations of this compound in a binding buffer.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Activity: cAMP Assay

The functional activity of this compound as an inverse agonist was assessed by measuring its effect on cyclic adenosine monophosphate (cAMP) levels in cells expressing the CB2 receptor.

Experimental Protocol: cAMP Functional Assay

  • Cell Line: Human embryonic kidney (HEK) cells co-transfected with the human CB2 receptor and a cyclic nucleotide-gated (CNG) channel (HEK-CNG+CB2) are used. The CNG channel allows for a fluorescence-based readout of cAMP levels.

  • Assay Principle: In this system, an increase in intracellular cAMP opens the CNG channels, leading to an influx of a calcium-sensitive fluorescent dye and a subsequent increase in fluorescence. As a CB2 inverse agonist, this compound is expected to increase basal cAMP levels.

  • Assay Procedure:

    • HEK-CNG+CB2 cells are plated in a multi-well plate.

    • The cells are treated with varying concentrations of this compound.

    • The change in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined.

Data Presentation: Pharmacological and Biopharmaceutical Properties

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

ParameterValue
CB2 Receptor Binding Affinity (Ki) 121.3 nM
CB1 Receptor Binding Affinity (Ki) 4778 nM
CB1/CB2 Selectivity Ratio 39.4
Functional Activity (cAMP Assay) Inverse Agonist
EC50 for cAMP Increase (HEK-CNG+CB2 cells) ~55% increase over baseline

Table 2: Biopharmaceutical and Pharmacokinetic Properties of this compound

ParameterValue
Aqueous Solubility (pH 7.4) ~185 µg/mL
Metabolic Stability (Rat Liver Microsomes) 45.3% remaining after 90 min
Plasma Protein Binding (500 ng/mL) 99.37 ± 0.01%
Plasma Protein Binding (2 µg/mL) 99.84 ± 0.02%
Peak Plasma Concentration (5 mg/kg IV in rats) 6.23 ± 1.67 mg/L
Terminal Half-Life (5 mg/kg IV in rats) 3.03 ± 0.49 h
Volume of Distribution (5 mg/kg IV in rats) 14.9 ± 2.38 L/kg

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through its action as an inverse agonist at the CB2 receptor. This leads to the modulation of downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

Signaling Pathway Diagram

The binding of this compound to the CB2 receptor is thought to stabilize an inactive conformation of the receptor, leading to the sequestration of Gi/o proteins. This uncouples the receptor from its inhibitory effect on adenylyl cyclase, resulting in an increase in intracellular cAMP levels. The elevated cAMP then activates PKA, which can subsequently phosphorylate various downstream targets, including transcription factors that regulate inflammatory responses. It is hypothesized that PKA activation may lead to the inhibition of the pro-inflammatory NF-κB signaling pathway.

Smm189_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Smm189 This compound CB2 CB2 Receptor (Inactive State) Smm189->CB2 Binds and stabilizes G_protein Gi/o Protein CB2->G_protein Sequesters AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) NFkB_pathway NF-κB Pathway PKA_active->NFkB_pathway Inhibits Anti_inflammatory Anti-inflammatory Effects NFkB_pathway->Anti_inflammatory Leads to

This compound Signaling Pathway
Modulation of Microglial Activation

A key aspect of this compound's therapeutic potential lies in its ability to modulate microglial activation. In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia adopt a pro-inflammatory (M1) phenotype. This compound has been shown to shift this polarization towards a pro-wound healing (M2) phenotype.

Experimental Protocol: Microglia Polarization Assay

  • Cell Line: C8B4 murine microglia cell line.

  • Stimulation: Cells are stimulated with LPS to induce a pro-inflammatory state.

  • Treatment: Following LPS stimulation, cells are treated with this compound.

  • Analysis: The expression of M1 (e.g., CD16/32) and M2 (e.g., CD206) markers is assessed using flow cytometry or immunofluorescence.

  • Chemokine Secretion: The levels of various chemokines (e.g., eotaxin, IP-10, MCP-1) in the cell culture supernatant are measured using multiplex assays.

Table 3: Effect of this compound on Microglial Polarization and Chemokine Secretion

ParameterEffect of this compound Treatment
CD16/32 Expression (M1 marker) Significantly decreased
CD206 Expression (M2 marker) Significantly increased
Eotaxin Secretion Significantly decreased
IP-10 Secretion Significantly decreased

In Vivo Efficacy

The therapeutic potential of this compound has been investigated in animal models of neuroinflammation and inflammatory bowel disease.

DSS-Induced Colitis Model

In a dextran sodium sulfate (DSS)-induced colitis model in mice, this compound demonstrated significant therapeutic effects.

Experimental Protocol: DSS-Induced Colitis

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Mice are administered DSS in their drinking water to induce colitis.

  • Treatment: A treatment group receives daily intraperitoneal injections of this compound.

  • Outcome Measures:

    • Clinical score (body weight loss, stool consistency, rectal bleeding).

    • Colon length.

    • Histological analysis of colon tissue.

    • Analysis of immune cell populations (Th17, neutrophils, MDSCs, NKT cells) in the spleen, mesenteric lymph nodes, and lamina propria.

Table 4: In Vivo Efficacy of this compound in DSS-Induced Colitis

ParameterEffect of this compound Treatment
Clinical Score Significantly attenuated
Body Weight Loss Reversed
Colon Length Increased (compared to DSS control)
Th17 Cells and Neutrophils Reduced numbers
Myeloid-Derived Suppressor Cells (MDSCs) Increased numbers
Natural Killer T (NKT) cells Increased numbers
CB2 and PKA Expression in Lamina Propria Increased

Experimental Workflow Diagram

DSS_Colitis_Workflow start C57BL/6 Mice dss_admin DSS Administration (in drinking water) start->dss_admin grouping Randomization into Groups (Control, DSS, DSS + this compound) dss_admin->grouping treatment Daily IP Injection (Vehicle or this compound) grouping->treatment monitoring Daily Monitoring (Clinical Score, Body Weight) treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Analysis euthanasia->analysis colon_analysis Colon Length Measurement & Histology analysis->colon_analysis cell_isolation Immune Cell Isolation (Spleen, MLNs, Lamina Propria) analysis->cell_isolation flow_cytometry Flow Cytometry Analysis (Th17, Neutrophils, MDSCs, NKTs) cell_isolation->flow_cytometry western_blot Western Blot (CB2, PKA) cell_isolation->western_blot

DSS-Induced Colitis Experimental Workflow

Conclusion

This compound is a well-characterized, selective CB2 inverse agonist with promising therapeutic potential for inflammatory and neurodegenerative diseases. Its ability to modulate microglial polarization and suppress inflammation through the PKA signaling pathway provides a strong rationale for its continued development. The data presented in this technical guide offer a comprehensive foundation for further research and clinical investigation of this compound and the broader class of CB2 inverse agonists.

References

SMM-189: A Selective CB2 Inverse Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMM-189, chemically identified as (3′,5′-dichloro-2,6-dihydroxy-biphenyl-4-yl)-phenyl-methanone, is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2] Emerging as a significant tool in the study of neurodegenerative and autoimmune diseases, this compound's ability to modulate microglial activation highlights its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and experimental workflows.

Core Pharmacological Data

The following tables summarize the key quantitative data for this compound, establishing its profile as a selective CB2 inverse agonist.

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nmol/L)Selectivity (CB1/CB2)
Cannabinoid Receptor 1 (CB1)477839.4
Cannabinoid Receptor 2 (CB2)121.3-

Data sourced from competitive binding assays.[3]

Table 2: Functional Activity of this compound at the CB2 Receptor

Assay TypeParameterValueEffect
cAMP AccumulationEC50Not explicitly quantified, but dose-dependent increase observedInverse Agonist
β-Arrestin Recruitment-Data not available for this compound specifically, but general protocols are described-

cAMP accumulation demonstrates a dose-dependent increase in cAMP levels, characteristic of inverse agonism at the Gi/o-coupled CB2 receptor.

Table 3: Pharmacokinetic Properties of this compound in Rats (5 mg/kg IV)

ParameterValueUnit
C02.5µg/mL
AUC0-inf389min*µg/mL
t1/2134min
Vd2.2L/kg
CL12.9mL/min/kg

This data indicates that this compound possesses acceptable biopharmaceutical properties for preclinical development.

Signaling Pathway and Mechanism of Action

This compound functions as an inverse agonist at the CB2 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal or constitutive activity. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Basal activity of the CB2 receptor leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). By stabilizing the inactive state of the CB2 receptor, this compound removes this basal inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase in cAMP can, in turn, activate protein kinase A (PKA) and influence downstream signaling pathways.

CB2_Inverse_Agonism CB2_active CB2 Receptor (Active State) Gi_alpha Gαi/o CB2_active->Gi_alpha CB2_inactive CB2 Receptor (Inactive State) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi_alpha->AC Inhibits ATP ATP ATP->AC SMM189 This compound SMM189->CB2_inactive

Caption: this compound stabilizes the inactive state of the CB2 receptor.

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure based on standard practices for determining the binding affinity of a compound.

Objective: To determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors.

Materials:

  • Membranes from cells expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP-55,940).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known cannabinoid ligand like WIN 55,212-2).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either this compound, vehicle, or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ACTOne cAMP Assay (for Functional Inverse Agonism)

This protocol is based on the description of the ACTOne assay used in the characterization of this compound.

Objective: To assess the functional activity of this compound at the CB2 receptor by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably co-expressing the human CB2 receptor and a cyclic nucleotide-gated (CNG) channel (HEK-CNG+CB2).

  • Parental HEK-CNG cells (as a negative control).

  • This compound.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Culture HEK-CNG+CB2 and parental HEK-CNG cells in appropriate media.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Wash the cells with assay buffer.

  • Add the this compound dilutions to the cells and incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the CNG channel reporter. An increase in fluorescence indicates an increase in intracellular cAMP.

  • Plot the fluorescence intensity against the concentration of this compound to generate a dose-response curve and determine the EC50.

ACTOne_Workflow start Start: Plate HEK-CNG+CB2 cells prepare_smm Prepare this compound serial dilutions start->prepare_smm wash_cells Wash cells with assay buffer prepare_smm->wash_cells add_smm Add this compound to cells wash_cells->add_smm incubate Incubate at room temperature add_smm->incubate measure_fluorescence Measure fluorescence (cAMP-driven) incubate->measure_fluorescence analyze_data Analyze data: Dose-response curve measure_fluorescence->analyze_data end End: Determine EC50 analyze_data->end SMM189_Logic binding_assay Radioligand Binding Assay ki_cb2 High affinity for CB2 (Ki = 121.3 nM) binding_assay->ki_cb2 functional_assay cAMP Functional Assay camp_increase Dose-dependent increase in cAMP functional_assay->camp_increase selectivity_assay CB1 vs. CB2 Binding ki_cb1 Low affinity for CB1 (Ki = 4778 nM) selectivity_assay->ki_cb1 selectivity_conclusion This compound is CB2 Selective (39.4-fold) ki_cb2->selectivity_conclusion ki_cb1->selectivity_conclusion inverse_agonist_conclusion This compound is a CB2 Inverse Agonist camp_increase->inverse_agonist_conclusion final_conclusion This compound is a Selective CB2 Inverse Agonist selectivity_conclusion->final_conclusion inverse_agonist_conclusion->final_conclusion

References

SMM-189 Target Binding and Affinity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and affinity of SMM-189, a selective inverse agonist for the Cannabinoid Receptor 2 (CB2). The information is compiled for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

This compound is a potent and selective small molecule that interacts with the Cannabinoid Receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed in immune cells. It functions as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal activity of the receptor. Furthermore, this compound acts as a noncompetitive inhibitor of the potent synthetic cannabinoid agonist CP 55,940.[1] Its selectivity for CB2 over the Cannabinoid Receptor 1 (CB1) makes it an attractive candidate for therapeutic development, as it is less likely to produce the psychoactive effects associated with CB1 activation.

Target Binding and Affinity

The primary molecular target of this compound is the Cannabinoid Receptor 2 (CB2). The binding affinity of this compound to the CB2 receptor has been quantified through competitive radioligand displacement assays.

Quantitative Binding Data
CompoundTarget ReceptorKi (nM)Selectivity (over CB1)Reference
This compoundCannabinoid Receptor 2 (CB2)121.3~40-fold[2]

Experimental Protocols

While the detailed, step-by-step protocol from the original characterization study by Bhattacharjee et al. (2009) is not publicly available in the searched literature, a standard radioligand displacement assay protocol for the CB2 receptor is described below. This methodology is consistent with the techniques generally employed for determining the binding affinity of ligands to G-protein coupled receptors like CB2.

Radioligand Displacement Assay for CB2 Receptor

This protocol outlines the general procedure for a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the CB2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the CB2 receptor, such as [³H]-CP 55,940.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Binding Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Wash Buffer: The same buffer as the binding buffer, but without BSA.

  • Scintillation Cocktail: A liquid scintillation cocktail for detecting radioactivity.

  • 96-well Plates: For performing the assay.

  • Filter Mats: Glass fiber filter mats (e.g., Whatman GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound (this compound) in the binding buffer.

    • Dilute the radioligand to a final concentration typically at or below its Kd for the CB2 receptor.

    • Resuspend the cell membranes in the binding buffer to a specific protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of the radioligand.

      • Increasing concentrations of the test compound (this compound).

      • Cell membranes.

    • Include control wells for:

      • Total Binding: Contains all components except the test compound.

      • Non-specific Binding: Contains all components plus a high concentration of a known, unlabeled CB2 ligand to saturate the receptors.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Place the filter mats in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound (this compound).

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

This compound is an inverse agonist at the CB2 receptor. This means it reduces the constitutive activity of the receptor, which is often coupled to Gi/o proteins. The binding of an inverse agonist like this compound is thought to stabilize an inactive conformation of the receptor.

CB2 Receptor Signaling Pathway Modulation by this compound

The canonical signaling pathway for the CB2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound opposes this effect. In systems with constitutive CB2 receptor activity, this compound can lead to an increase in cAMP levels.[1] This increase in cAMP can subsequently activate Protein Kinase A (PKA).[3][4]

The following diagram illustrates the effect of this compound on the CB2 signaling pathway:

SMM189_Signaling_Pathway cluster_membrane Cell Membrane CB2R_inactive CB2 Receptor (Inactive State) G_protein Gi/o Protein CB2R_inactive->G_protein No Interaction CB2R_active CB2 Receptor (Active State) CB2R_active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts SMM189 This compound SMM189->CB2R_inactive Binds and Stabilizes Agonist Agonist Agonist->CB2R_active Binds and Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Caption: this compound's effect on the CB2 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the binding affinity of this compound using a radioligand displacement assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - CB2 Membranes - [3H]-Radioligand - this compound Dilutions - Buffers Incubation Incubate Components: - Membranes - Radioligand - this compound Reagents->Incubation Add to 96-well plate Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Equilibrium Reached Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis: - Calculate IC50 - Determine Ki (Cheng-Prusoff) Scintillation->Data_Analysis

Caption: Workflow for radioligand displacement assay.

Conclusion

This compound is a well-characterized, selective inverse agonist of the CB2 receptor with a binding affinity in the low nanomolar range. Its ability to modulate CB2 signaling pathways, particularly by increasing cAMP and activating PKA in cells with constitutive receptor activity, makes it a valuable tool for studying the therapeutic potential of CB2 inverse agonism in various disease models, including neuroinflammation and inflammatory bowel disease. The provided experimental framework offers a basis for further investigation into the binding characteristics and pharmacological effects of this compound and related compounds.

References

In Vitro Characterization of Smm-189: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro characterization of Smm-189 (3′,5′-dichloro-2,6-dihydroxy-biphenyl-4-yl)-phenyl-methanone), a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2). The information presented herein is compiled from preclinical evaluations and is intended to serve as a technical resource for professionals in the fields of pharmacology, immunology, and drug development.

Pharmacological Profile

This compound has been identified as a triaryl compound that demonstrates high selectivity and inverse agonist activity at the CB2 receptor.[1] Its pharmacological properties have been primarily characterized through receptor binding and functional assays.

1.1 Receptor Binding and Functional Activity

This compound exhibits preferential binding to the CB2 receptor over the CB1 receptor.[1] Functional assays confirm its activity as an inverse agonist, a class of ligands that binds to the same receptor as an agonist but elicits the opposite pharmacological response.[1] This is in contrast to a neutral antagonist, which would block the agonist's effect without any activity of its own.

Table 1: Pharmacological Properties of this compound

ParameterReceptorValueAssay System
Binding Affinity (Ki) CB2168 nmol/LRadioligand binding assay
Functional Activity CB2Inverse AgonistACTOne cAMP Assay
Functional Activity CB1No significant effectACTOne cAMP Assay
Antagonistic Profile CB2Noncompetitive inhibitor of CP 55,940ACTOne cAMP Assay

Mechanism of Action

This compound's primary mechanism of action is through inverse agonism at the CB2 receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] As an inverse agonist, this compound stabilizes the inactive conformation of the CB2 receptor. This action sequesters the associated Gi/o proteins, resulting in an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.[2]

Furthermore, in the presence of a CB2 agonist like CP 55,940, this compound acts as a noncompetitive inhibitor. This means it can reduce the maximal effect of the agonist, regardless of the agonist's concentration, suggesting that it may bind to an allosteric site or induce a conformational change in the receptor that prevents agonist-mediated signaling.

SMM189_Signaling_Pathway cluster_membrane Cell Membrane CB2_inactive CB2 Receptor (Inactive State) Gi_protein Gi/o Protein CB2_inactive->Gi_protein Sequesters CB2_active CB2 Receptor (Active State) CB2_active->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts SMM189 This compound SMM189->CB2_inactive Binds and Stabilizes Agonist Agonist (e.g., CP 55,940) Agonist->CB2_active Binds and Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Suppressed Inflammation) PKA->Response Phosphorylates Downstream Targets

Caption: this compound inverse agonist signaling at the CB2 receptor.

In Vitro Effects on Microglia

Microglia, the resident immune cells of the central nervous system, upregulate CB2 expression upon activation. This compound has been shown to modulate microglial activity, influencing their polarization and the secretion of chemokines.

3.1 Regulation of Microglial Polarization

In vitro studies using LPS-stimulated murine microglia (C8B4 cell line) have demonstrated that this compound can influence microglial polarization. Following LPS-induced inflammation, this compound treatment significantly decreased the expression of the pro-inflammatory (M1) marker CD16/32. Concurrently, it increased the expression of the pro-wound healing (M2) marker CD206. This suggests that this compound may promote a shift from a pro-inflammatory to a more restorative microglial phenotype.

Microglia_Polarization_Workflow start Start: C8B4 Murine Microglia Culture stimulate Stimulate with LPS (Lipopolysaccharide) start->stimulate treat Treat with this compound or Vehicle Control stimulate->treat incubate Incubate for 24 hours treat->incubate harvest Harvest Cells incubate->harvest stain Stain for Polarization Markers (CD16/32 for M1, CD206 for M2) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify M1/M2 Marker Expression analyze->end

Caption: Experimental workflow for microglial polarization assay.

3.2 Effect on Chemokine Secretion

This compound has also been shown to modulate the secretion of chemokines from activated primary human microglia (PHMG). In LPS-stimulated PHMG, this compound treatment significantly decreased the secretion of the pro-inflammatory chemokines eotaxin and IP-10.

Table 2: Effect of this compound on Chemokine Secretion in LPS-Stimulated Microglia

ChemokineEffect of this compound TreatmentTime Point
Eotaxin Significant Decrease24 hours
IP-10 Significant Decrease12 and 24 hours
Eotaxin-3 No Significant Difference12 and 24 hours

Biopharmaceutical Properties

Initial in vitro biopharmaceutical characterization indicates that this compound is a viable compound for continued preclinical development.

Table 3: In Vitro Biopharmaceutical Properties of this compound

ParameterValueCondition
Plasma Protein Binding 99.37 ± 0.01%500 ng/mL
Plasma Protein Binding 99.84 ± 0.02%2 µg/mL

Data obtained from experiments with rat plasma.

Experimental Protocols

5.1 Receptor Binding Assay (General Protocol)

  • Preparation: Cell membranes from a cell line stably expressing the human CB2 receptor are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP 55,940) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated, and bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Analysis: The data are analyzed using non-linear regression to a one-site binding model to determine the Ki value for this compound. Scatchard analysis can also be performed.

5.2 ACTOne cAMP Functional Assay

  • Cell Culture: Human embryonic kidney (HEK) cells co-expressing a cyclic nucleotide-gated (CNG) channel and either the human CB1 or CB2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are plated into 96-well microplates and incubated.

  • Compound Addition: Varying concentrations of this compound are added to the wells. For antagonist testing, cells are co-incubated with an agonist (e.g., CP 55,940).

  • cAMP Measurement: Intracellular cAMP levels are measured using a fluorescence-based assay. In the ACTOne system, an increase in cAMP opens the CNG channels, allowing ion influx and a subsequent increase in fluorescence.

  • Data Analysis: Raw fluorescence readings are normalized. Dose-response curves are generated using non-linear regression to determine EC50 or IC50 values.

5.3 Microglial Polarization Assay

  • Cell Culture: C8B4 murine microglia are cultured in standard conditions.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 state.

  • Treatment: One hour after LPS stimulation, cells are treated with this compound or a vehicle control at a predetermined concentration (e.g., respective EC50).

  • Incubation: Cells are incubated for 24 hours to allow for changes in cell surface marker expression.

  • Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against M1 (e.g., CD16/32) and M2 (e.g., CD206) markers.

  • Analysis: The percentage of cells expressing each marker is quantified using a flow cytometer.

5.4 Chemokine Secretion Assay

  • Cell Culture: Primary human microglia (PHMG) are isolated and cultured.

  • Stimulation and Treatment: Cells are stimulated with LPS. One hour later, this compound is added to the culture medium.

  • Supernatant Collection: Aliquots of the cell culture supernatant are collected at specified time points (e.g., 12 and 24 hours).

  • Chemokine Quantification: The concentrations of various chemokines (e.g., eotaxin, IP-10, MCP-1) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: Chemokine levels in the this compound treated group are compared to LPS-only and vehicle controls to determine the effect of the compound.

Conclusion

The in vitro data characterize this compound as a potent and selective CB2 inverse agonist. It demonstrates a clear mechanism of action by increasing cAMP levels and acts as a noncompetitive inhibitor against CB2 agonists. Its ability to modulate microglial polarization towards an anti-inflammatory phenotype and reduce the secretion of pro-inflammatory chemokines highlights its therapeutic potential for neuroinflammatory and neurodegenerative disorders. The favorable biopharmaceutical property of high plasma protein binding suggests it is a viable candidate for further preclinical and in vivo evaluation.

References

The Cannabinoid Receptor 2 Inverse Agonist SMM-189: A Technical Guide to its Effects on Microglial Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SMM-189, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, on microglial activation. This compound is emerging as a significant compound in the study of neuroinflammation and neurodegenerative diseases due to its ability to modulate microglial function.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound functions as an inverse agonist at the CB2 receptor.[1][2] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the context of the constitutively active CB2 receptor, this compound stabilizes the receptor in an inactive conformation, leading to a downstream signaling cascade that ultimately dampens pro-inflammatory responses in microglia.[3]

Quantitative Data on this compound's Effects on Microglial Activation

The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on activated microglia.

Table 1: Effects of this compound on Pro-inflammatory Markers in LPS-Stimulated Microglia
MarkerCell TypeThis compound ConcentrationChange from LPS ControlSignificanceReference
PGE2Rat Primary Microglia10-40 µMDose-dependent decreasep < 0.001
IL-1βRat Primary Microglia10-40 µMDose-dependent decreasep < 0.001
CD16/32 (M1 Marker)C8B4 Murine MicrogliaEC50Decrease-
EotaxinC8B4 Murine Microglia-DecreaseSignificant
MCP-1C8B4 Murine Microglia-DecreaseSignificant
IP-10C8B4 Murine Microglia-DecreaseSignificant
CD11bImmortalized Human Microglia-Significant reversal of LPS-induced increasep = 0.0012 (LPS vs control), significant reversal
CD45Immortalized Human Microglia-Significant reversal of LPS-induced increasep = 0.0035 (LPS vs control), significant reversal
CD80Immortalized Human Microglia-Significant reversal of LPS-induced increasep = 0.0016 (LPS vs control), significant reversal
Table 2: Effects of this compound on Anti-inflammatory (M2) Markers in Microglia
MarkerCell TypeThis compound ConcentrationChange from LPS ControlSignificanceReference
CD206 (M2 Marker)C8B4 Murine MicrogliaEC50Increasep < 0.01
CD206Immortalized Human Microglia-Conversion to M2 phenotype-

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound.

Microglial Cell Culture and Activation
  • Cell Lines:

    • C8B4 Murine Microglia: Plated at a density of 20,000 cells per well.

    • Rat Primary Microglia: Isolated from rat brains.

    • Immortalized Human Microglia: Cultured for in vitro analysis.

  • Activation:

    • Microglia are typically stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype. A common protocol involves treating rat primary microglia with 1 µg/ml of LPS overnight.

    • In studies with C8B4 cells, LPS stimulation is followed by the addition of CB2 ligands at their respective EC50s for 24 hours.

Treatment with this compound
  • This compound is typically dissolved in a suitable solvent like DMSO.

  • For in vitro studies, microglia are pre-treated with this compound for a short period (e.g., 15 minutes) before the addition of LPS. The concentrations of this compound used in these studies range from 10 to 40 µM.

Analysis of Microglial Activation
  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of secreted cytokines and inflammatory mediators such as PGE2 and IL-1β in the culture medium.

  • Flow Cytometry: Employed to analyze the expression of cell surface markers indicative of microglial polarization states (M1 vs. M2).

    • M1 Markers: CD16/32, CD11b, CD45, CD80.

    • M2 Marker: CD206.

  • Immunostaining: Used to visualize microglia and assess their morphology. The marker Iba1 is commonly used to identify microglia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

SMM189_Signaling_Pathway SMM189 This compound CB2R CB2 Receptor (Constitutively Active) SMM189->CB2R Inverse Agonism Gai_o Gαi/o CB2R->Gai_o Inhibition of Dissociation AC Adenylate Cyclase Gai_o->AC Inhibition cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA CREB ↑ pCREB PKA->CREB NFkB ↓ NF-κB Activation PKA->NFkB M2 M2 Phenotype (Anti-inflammatory) CREB->M2 Promotes M1 M1 Phenotype (Pro-inflammatory) NFkB->M1 Inhibits Promotion of Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, PGE2) M1->Cytokines Reduces Output Phagocytosis ↑ Phagocytosis M2->Phagocytosis Enhances

Caption: this compound signaling cascade in microglia.

Experimental_Workflow Start Start: Microglial Cell Culture (e.g., C8B4, Primary Rat Microglia) Pretreat Pre-treatment with this compound Start->Pretreat Stimulate Stimulation with LPS (1 µg/ml) Pretreat->Stimulate Incubate Incubation (e.g., 24 hours) Stimulate->Incubate Collect Collect Supernatant and Cells Incubate->Collect ELISA ELISA for Cytokines (PGE2, IL-1β) Collect->ELISA Flow Flow Cytometry for Surface Markers (CD16/32, CD206) Collect->Flow Stain Immunostaining for Morphology (Iba1) Collect->Stain

Caption: Typical experimental workflow for studying this compound effects.

Discussion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative disorders by promoting a shift in microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory and pro-wound healing (M2) state. This modulation is characterized by a reduction in the secretion of pro-inflammatory mediators and an upregulation of markers associated with tissue repair. The underlying mechanism appears to involve the canonical cAMP/PKA signaling pathway and subsequent activation of CREB, which can in turn suppress the pro-inflammatory NF-κB pathway.

Further research is warranted to fully elucidate the therapeutic potential of this compound. In vivo studies in various animal models of neurodegenerative diseases are crucial to assess its efficacy in a more complex biological system. Additionally, a deeper investigation into the downstream targets of the cAMP/PKA/CREB pathway will provide a more complete understanding of how this compound orchestrates the phenotypic switch in microglia. The favorable biopharmaceutical properties of this compound suggest its viability for continued preclinical development. This technical guide serves as a foundational resource for researchers aiming to build upon the current understanding of this promising compound.

References

SMM-189: A Novel Neuroprotective Agent for Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Traumatic Brain Injury (TBI) remains a significant global health concern, with limited therapeutic options available to mitigate the secondary injury cascades that lead to long-term neurological deficits. A key contributor to this secondary damage is the neuroinflammatory response, largely mediated by activated microglia. SMM-189, a potent and selective cannabinoid type-2 (CB2) receptor inverse agonist, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical research on this compound for TBI, focusing on its mechanism of action, experimental protocols, and quantitative outcomes to support further investigation and drug development.

Core Mechanism of Action: Modulation of Microglial Phenotype

This compound exerts its neuroprotective effects primarily by modulating the activation state of microglia, the resident immune cells of the central nervous system. Following TBI, microglia can adopt a pro-inflammatory (M1) phenotype, releasing cytotoxic factors that exacerbate neuronal damage, or a pro-healing (M2) phenotype, which promotes tissue repair and debris clearance.[1][2] this compound has been shown to bias microglia away from the detrimental M1 state and towards the beneficial M2 state.[1][2][3]

This phenotypic shift is mediated through this compound's action as an inverse agonist at the CB2 receptor. Inverse agonism at the CB2 receptor leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Nuclear translocation of phosphorylated CREB (pCREB) is a key event that triggers the downstream transcription of genes associated with the M2 phenotype, promoting a neuroprotective and anti-inflammatory environment.

Signaling Pathway of this compound in Microglia

SMM189_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Microglial Phenotype SMM189 This compound CB2R CB2 Receptor (Constitutively Active) SMM189->CB2R Binds and Inactivates M1 M1 Phenotype (Pro-inflammatory) SMM189->M1 Suppresses Gai Gαi/o CB2R->Gai Inhibition of Dissociation AC Adenylate Cyclase Gai->AC Inhibition Relieved cAMP ↑ cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB M2_Genes M2-associated Genes (e.g., CD206) pCREB->M2_Genes Promotes Transcription M2 M2 Phenotype (Pro-healing) M2_Genes->M2

Caption: this compound signaling cascade in microglia.

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize key findings from this research.

In Vitro Efficacy: Modulation of Microglial Markers and Secretions
ParameterConditionResultReference
M1 Markers LPS-stimulated human microgliaThis compound significantly reduced expression of CD11b and CD45.
LPS-stimulated immortalized human microgliaThis compound significantly reversed the LPS-induced increase in CD11b, CD45, and CD80 expression.
M2 Markers IL-4-stimulated immortalized human microgliaThis compound, in combination with IL-4, significantly increased CD206 expression above IL-4 alone.
LPS-stimulated primary human microgliaThis compound treatment significantly increased the M2 marker CD206.
Chemokine Secretion LPS-stimulated primary human microgliaThis compound significantly reduced the secretion of IL-8, MCP-1, MIP-1β, TARC, MDC, and eotaxin-3.
LPS-stimulated primary human microgliaThis compound significantly decreased levels of IP-10 and MCP-1 at 24 hours post-treatment.
In Vivo Efficacy: Neuroprotection and Functional Recovery in a Mouse Model of TBI
ParameterTBI ModelTreatment RegimenOutcomeReference
Neuronal Loss 50-psi focal cranial blast6 mg/kg this compound, i.p. daily for 14 days, starting 2 hours post-TBI~50% rescue of cortical and striatal neuron loss.
50-psi focal cranial blast6 mg/kg this compound, i.p. daily for 14 days, starting 2 hours post-TBI50-60% rescue of Thy1+ and PARV neuron loss in the basolateral amygdala.
Axonal Injury 50-psi focal cranial blast6 mg/kg this compound, i.p. dailyReduced axon injury at 3 days and mitigated axon loss at ≥30 days post-injury.
Functional Deficits 50-60 psi focal cranial blastDaily this compound for 2 weeks post-TBIGreatly reduced motor, visual, and emotional deficits.
Neurophysiological Abnormalities 50-psi focal cranial blast6 mg/kg this compound, i.p. daily for 2 weeks, starting 2 hours post-TBIReversed most of the mTBI-induced abnormalities in oscillatory neuronal activity.
Microglial Phenotype 50-psi focal cranial blast6 mg/kg this compound, i.p. dailyIncreased the proportion of M2-predominant microglia and decreased M1-predominant microglia in the optic tract.

Experimental Protocols

In Vitro Microglial Activation and Treatment

Objective: To assess the effect of this compound on microglial phenotype in vitro.

InVitro_Workflow cluster_culture Cell Culture cluster_stimulation Stimulation cluster_treatment Treatment cluster_analysis Analysis Culture Culture primary human microglia or immortalized human microglia LPS Stimulate with Lipopolysaccharide (LPS) to induce M1 polarization Culture->LPS IL4 Stimulate with Interleukin-4 (IL-4) to induce M2 polarization Culture->IL4 SMM189_Treat Treat with this compound or vehicle (1 hour post-LPS stimulation) LPS->SMM189_Treat IL4->SMM189_Treat Cytokine_Assay Assay for cytokine and chemokine levels in culture supernatant (e.g., Luminex) SMM189_Treat->Cytokine_Assay FACS Analyze cell surface marker expression (CD11b, CD45, CD80, CD206) by Flow Cytometry SMM189_Treat->FACS

Caption: In vitro experimental workflow for this compound.

Methodology:

  • Cell Culture: Primary human microglia or immortalized human microglial cell lines are cultured under standard conditions.

  • M1 Polarization: To induce a pro-inflammatory phenotype, cells are treated with lipopolysaccharide (LPS).

  • M2 Polarization: To induce a pro-healing phenotype, cells are treated with Interleukin-4 (IL-4).

  • This compound Treatment: this compound or a vehicle control is added to the culture medium, typically 1 hour after LPS or IL-4 stimulation.

  • Analysis: After a specified incubation period (e.g., 17-24 hours), the culture supernatant is collected to measure cytokine and chemokine levels using techniques like Luminex assays. The cells are harvested for analysis of M1 and M2 surface marker expression (e.g., CD11b, CD45, CD80, CD206) by flow cytometry.

In Vivo Mild TBI Model and this compound Administration

Objective: To evaluate the therapeutic efficacy of this compound in a clinically relevant animal model of TBI.

InVivo_Workflow cluster_tbi TBI Induction cluster_treatment Treatment cluster_assessment Outcome Assessment Animals Adult male C57BL/6 mice Anesthesia Anesthetize mice Animals->Anesthesia Animals->Anesthesia Blast Induce mild TBI using a focal closed-head air blast (50-60 psi) to the left side of the head Anesthesia->Blast Sham Sham-treated mice undergo the same procedures without the air blast Anesthesia->Sham SMM189_Admin Administer this compound (6 mg/kg, i.p.) or vehicle daily for 14 days Blast->SMM189_Admin Sham->SMM189_Admin First_Dose First injection administered within 2 hours post-TBI Behavioral Behavioral Testing (motor, visual, emotional deficits) at various time points post-TBI SMM189_Admin->Behavioral Electrophysiology Electrophysiological recordings (4-5 weeks post-TBI) SMM189_Admin->Electrophysiology Histology Histological Analysis (neuronal loss, axonal injury, microglial markers) at various time points post-TBI SMM189_Admin->Histology

Caption: In vivo experimental workflow for this compound.

Methodology:

  • Animal Model: Adult male C57BL/6 mice are typically used.

  • TBI Induction: A focal closed-head mild TBI is induced using a controlled overpressure air blast (50-60 psi) directed at the left side of the cranium. Sham animals undergo all procedures except for the air blast.

  • This compound Administration: this compound is dissolved in a vehicle solution (e.g., ethanol:Cremophor:0.9% saline; 5:5:90). A dose of 6 mg/kg is administered via intraperitoneal (i.p.) injection daily for 14 days, with the initial dose given within 2 hours of the TBI.

  • Outcome Measures:

    • Behavioral Assessments: A battery of tests is used to evaluate motor, visual, and emotional (e.g., fear, depression) deficits at various time points post-injury.

    • Electrophysiology: To assess neuronal network function, multi-site, multi-electrode recordings of oscillatory neuronal activity are performed in awake, head-fixed mice at 4-5 weeks post-TBI.

    • Histological Analysis: Brain tissue is collected at different time points to quantify neuronal loss (e.g., using stereology), axonal injury, and microglial activation/phenotype (e.g., using immunohistochemistry for markers like Iba1, CD68, and pCREB).

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound for traumatic brain injury. Its targeted mechanism of action—biasing microglia towards a neuroprotective M2 phenotype via CB2 receptor inverse agonism—offers a novel approach to mitigating the secondary injury cascade. The quantitative evidence from both in vitro and in vivo studies demonstrates its efficacy in reducing neuroinflammation, preserving neuronal and axonal integrity, and improving functional outcomes.

Future research should focus on further elucidating the downstream signaling pathways and a more comprehensive characterization of the biopharmaceutical properties of this compound. Additionally, studies exploring the therapeutic window, optimal dosing, and long-term efficacy are warranted to facilitate the clinical translation of this promising compound. The continued investigation of CB2 inverse agonists like this compound represents a significant step forward in the development of effective treatments for TBI.

References

The Role of SMM-189 in Experimental Colitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of SMM-189, a potent and selective Cannabinoid Receptor 2 (CB2) inverse agonist, in the amelioration of experimental colitis. The information presented herein is synthesized from preclinical studies and is intended to inform researchers and professionals in the field of inflammatory bowel disease (IBD) drug development.

Introduction: Targeting the Endocannabinoid System in IBD

Inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis, are chronic inflammatory conditions of the gastrointestinal tract characterized by a dysregulated immune response.[1][2] The endocannabinoid system, particularly the CB2 receptor, has emerged as a promising therapeutic target due to its immunomodulatory functions.[3] Unlike the CB1 receptor, the CB2 receptor is primarily expressed on immune cells and its activation is not associated with psychotropic effects.[4] this compound is a triaryl-derivative CB2 inverse agonist that has demonstrated significant anti-inflammatory properties in preclinical models of colitis.

Mechanism of Action of this compound in Experimental Colitis

This compound exerts its therapeutic effects in experimental colitis through a multifaceted mechanism that involves the upregulation of endogenous CB2 receptors and the modulation of downstream signaling pathways, ultimately leading to a reduction in intestinal inflammation.

Upregulation of CB2 Receptor and Protein Kinase A (PKA)

Treatment with this compound in a dextran sodium sulfate (DSS)-induced colitis mouse model leads to an increased expression of both CB2 receptors and Protein Kinase A (PKA) in the lamina propria lymphocytes (LPLs) of the colon. As an inverse agonist, this compound is hypothesized to trigger or enhance the endogenous expression of CB2 receptors. The subsequent activation of the PKA pathway is a key step in the anti-inflammatory cascade. Elevated PKA levels can inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.

Modulation of Immune Cell Populations

This compound treatment significantly alters the landscape of immune cells in the spleen, mesenteric lymph nodes (MLNs), and colonic lamina propria.

  • Reduction of Pro-Inflammatory Cells: this compound reduces the percentage of pro-inflammatory Th17 cells and neutrophils in the spleen, MLNs, and LPLs. Th17 cells and neutrophils are key drivers of the inflammation and tissue damage observed in IBD.

  • Induction of Suppressive and Regulatory Cells: The compound increases the frequency of myeloid-derived suppressor cells (MDSCs) in the spleen and LPLs. MDSCs are known for their immunosuppressive functions. This compound also differentially alters the percentages of Natural Killer T (NKT) cells.

The proposed signaling pathway for this compound's anti-inflammatory effects in experimental colitis is illustrated below.

SMM189_Pathway cluster_SMM189 This compound Administration cluster_Cellular Cellular Response in Lamina Propria Lymphocytes cluster_Downstream Downstream Signaling cluster_Outcome Therapeutic Outcome SMM189 This compound CB2 Endogenous CB2 Receptor (Upregulation) SMM189->CB2 induces expression PKA Protein Kinase A (PKA) (Activation) CB2->PKA activates NFkB NF-κB Pathway (Inhibition) PKA->NFkB inhibits Inflammation Reduced Inflammation and Amelioration of Colitis NFkB->Inflammation leads to

Caption: Proposed signaling pathway of this compound in ameliorating experimental colitis.

Efficacy in Preclinical Models: Quantitative Data

The efficacy of this compound has been demonstrated in the DSS-induced model of acute colitis in C57BL/6 mice. The key findings are summarized below.

Table 1: Effect of this compound on Clinical and Pathological Parameters in DSS-Induced Colitis
ParameterDSS GroupDSS + this compound Groupp-valueReference
Body Weight ChangeLoss of up to 13%Improved body weight< 0.001
Colon LengthShortenedImproved colon length< 0.01
Inflammatory Disease ScoreHighLoweredNot specified
Table 2: Effect of this compound on Immune Cell Populations in DSS-Induced Colitis
Immune Cell PopulationLocationDSS Group (%)DSS + this compound Group (%)p-valueReference
Th17 CellsSpleenNot specified2.93Not specified
Th17 CellsMLNs & LPLsHighSignificantly Reduced< 0.01
NeutrophilsSystemic & MucosalHighDecreased< 0.01
MDSCsSpleen & LPLsLowSignificantly Increased< 0.01
MDSCsMLNsHighSlightly Decreased< 0.01

Experimental Protocols

The following is a generalized workflow for evaluating the efficacy of this compound in a DSS-induced colitis model, based on published methodologies.

Experimental_Workflow cluster_Induction Colitis Induction (Day 0-5) cluster_Treatment Treatment Regimen (Day 0-8) cluster_Monitoring Daily Monitoring cluster_Termination Experiment Termination (Day 8) cluster_Analysis Downstream Analysis Induction Administer 3% DSS in drinking water to C57BL/6 mice Treatment Daily intraperitoneal injection of This compound (6.25 mg/kg) or vehicle control Induction->Treatment Monitoring Monitor body weight, stool consistency, and presence of blood Treatment->Monitoring Termination Euthanize mice and collect tissues Monitoring->Termination Analysis 1. Measure colon length 2. Histological analysis of colon tissue 3. Isolate lymphocytes from spleen, MLNs, LPLs 4. Flow cytometry for immune cell profiling 5. Western blot for CB2 and PKA expression Termination->Analysis

Caption: General experimental workflow for studying this compound in DSS-induced colitis.

DSS-Induced Colitis Model

Acute colitis is induced in female C57BL/6 mice by administering 3% (w/v) Dextran Sodium Sulfate (DSS) in their drinking water for 5-7 days. Control mice receive normal drinking water.

This compound Administration

Mice are treated with this compound at a dose of 6.25 mg/kg body weight via intraperitoneal injection daily for the duration of the experiment (e.g., 8 days). The control group receives a vehicle injection.

Isolation of Lamina Propria Lymphocytes (LPLs)
  • Excise the colon and remove mesenteric fat and Peyer's patches.

  • Cut the colon longitudinally and wash with PBS to remove fecal matter.

  • Cut into small pieces and incubate in a solution containing EDTA to remove epithelial cells.

  • Digest the remaining tissue with collagenase to release lamina propria cells.

  • Purify lymphocytes using a Percoll gradient.

Flow Cytometry

Single-cell suspensions from the spleen, MLNs, and LPLs are stained with fluorescently labeled antibodies against specific cell surface and intracellular markers to identify and quantify immune cell populations. For example:

  • Th17 Cells: CD4, IL-17

  • Neutrophils: CD11b, Ly-6G

  • MDSCs: CD11b, Gr-1

Pharmacokinetic Profile

While detailed pharmacokinetic studies of this compound in the context of colitis are not extensively published, preliminary data in male Sprague-Dawley rats provide some insights.

Table 3: Biopharmaceutical and Pharmacokinetic Properties of this compound
PropertyValueReference
Aqueous Solubility (pH 7.4)~185 µg/mL
cLogP5.26
Membrane Permeability (log Pe)-5.02 ± 0.02 cm/sec
Microsomal Stability (% parent remaining at 90 min)45.3%
Plasma Protein Binding99.37 ± 0.01% (at 500 ng/mL)
Terminal Half-life (IV administration in rats)3.03 ± 0.49 h
Volume of Distribution (IV administration in rats)14.9 ± 2.38 L/kg

The high lipophilicity and membrane permeability suggest that this compound can cross biological membranes, which is consistent with its observed in vivo efficacy.

Concluding Remarks

This compound represents a promising therapeutic candidate for the treatment of IBD. Its unique mechanism as a CB2 inverse agonist that upregulates the endogenous CB2 receptor and PKA pathway offers a novel approach to modulating the immune response in the gut. The compound's ability to suppress pro-inflammatory Th17 cells and neutrophils while promoting immunosuppressive MDSCs highlights its potential to restore immune homeostasis in the inflamed intestine. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other CB2 inverse agonists for the treatment of IBD.

References

Methodological & Application

Application Notes and Protocols for S-189 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMM-189 is a potent and selective inverse agonist of the Cannabinoid Receptor 2 (CB2).[1] As an inverse agonist, this compound has demonstrated significant potential in the modulation of inflammatory responses, particularly in the context of neurodegenerative diseases and inflammatory bowel disease.[2][3] These application notes provide a comprehensive overview of the in vivo dosing protocols for this compound in mouse models of experimental colitis and mild traumatic brain injury, based on peer-reviewed studies. The information presented herein is intended to guide researchers in the design and execution of preclinical studies involving this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vivo administration of this compound in mouse models.

ParameterDetailsMouse ModelReference
Dose 6.25 mg/kg body weightExperimental Colitis (DSS-induced)[2]
Route of Administration Intraperitoneal (IP) injectionExperimental Colitis (DSS-induced)[2]
Dosing Frequency DailyExperimental Colitis (DSS-induced)
Vehicle Ethanol:Cremophor:Saline (5:5:90 v/v/v)Experimental Colitis (DSS-induced)
Treatment Duration 8 daysExperimental Colitis (DSS-induced)
ParameterDetailsMouse ModelReference
Dose Not specified in the provided abstractMild Traumatic Brain Injury (mTBI)
Route of Administration Not specified in the provided abstractMild Traumatic Brain Injury (mTBI)
Dosing Frequency DailyMild Traumatic Brain Injury (mTBI)
Vehicle Not specified in the provided abstractMild Traumatic Brain Injury (mTBI)
Treatment Duration Two weeksMild Traumatic Brain Injury (mTBI)

Experimental Protocols

In Vivo Dosing Protocol for this compound in a Mouse Model of Experimental Colitis

This protocol is adapted from a study investigating the effects of this compound on dextran sodium sulfate (DSS)-induced experimental colitis in C57BL/6 mice.

a. Materials:

  • This compound

  • Ethanol (200 proof)

  • Cremophor ELP

  • Normal saline (0.9% NaCl)

  • Dextran sodium sulfate (DSS)

  • C57BL/6 mice

  • Standard laboratory equipment for injections and animal handling

b. Preparation of this compound Formulation:

  • Prepare the vehicle solution by mixing ethanol, Cremophor ELP, and normal saline in a 5:5:90 volume ratio.

  • Dissolve this compound in the vehicle to achieve a final concentration that allows for the administration of 6.25 mg/kg body weight in a total volume of 100 µL per mouse.

c. Experimental Procedure:

  • Induce colitis in C57BL/6 mice by administering DSS in their drinking water.

  • On the same day as colitis induction (Day 0), begin daily intraperitoneal (IP) injections of the this compound formulation (6.25 mg/kg) or vehicle control.

  • Continue daily injections for the duration of the experiment (e.g., 8 days).

  • Monitor mice daily for clinical signs of colitis, such as weight loss, stool consistency, and the presence of blood.

  • At the end of the treatment period, euthanize the mice and collect tissues (e.g., colon, spleen, mesenteric lymph nodes) for further analysis.

d. Outcome Measures:

  • Assessment of clinical score (body weight loss, stool consistency, rectal bleeding).

  • Measurement of colon length.

  • Histological analysis of colon tissue for inflammation.

  • Flow cytometric analysis of immune cell populations (e.g., Th17 cells, neutrophils, myeloid-derived suppressor cells (MDSCs), and natural killer T (NKT) cells) in the spleen, mesenteric lymph nodes, and lamina propria.

  • Western blot analysis of CB2 and protein kinase A (PKA) expression in lamina propria lymphocytes.

In Vivo Dosing Protocol for this compound in a Mouse Model of Mild Traumatic Brain Injury (mTBI)

This protocol is based on studies evaluating the efficacy of this compound in a focal blast model of closed-head mild TBI in mice.

a. Materials:

  • This compound

  • Appropriate vehicle for administration (not specified in the abstracts, but the ethanol:Cremophor:saline formulation is a likely candidate)

  • Mice subjected to a focal blast to induce mild TBI

  • Standard laboratory equipment for injections and animal handling

b. Experimental Procedure:

  • Shortly after the induction of mild TBI, begin daily administration of this compound or vehicle control.

  • Continue daily treatment for a period of two weeks.

  • Throughout the treatment and post-treatment period, assess the mice for motor, visual, and emotional deficits.

c. Outcome Measures:

  • Behavioral tests to assess motor function.

  • Visual acuity tests.

  • Tests for emotional deficits (e.g., anxiety-like behavior).

  • Histological analysis of brain tissue to assess for diffuse axonal injury and microglial activation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_animal_model Animal Model cluster_treatment Treatment cluster_analysis Analysis formulation This compound Formulation (6.25 mg/kg in Vehicle) dosing Daily IP Injections (8 days) formulation->dosing vehicle Vehicle Control (Ethanol:Cremophor:Saline) vehicle->dosing induction Disease Induction (e.g., DSS for Colitis) induction->dosing clinical Clinical Scoring dosing->clinical histology Histology dosing->histology flow Flow Cytometry dosing->flow western Western Blot dosing->western

Caption: Experimental workflow for in vivo dosing of this compound in a mouse model.

signaling_pathway SMM189 This compound CB2 CB2 Receptor (Inverse Agonist) SMM189->CB2 PKA PKA Expression (Increased) CB2->PKA Th17 Th17 Cells (Reduced) PKA->Th17 Neutrophils Neutrophils (Reduced) PKA->Neutrophils MDSC MDSCs (Increased) PKA->MDSC NKT NKT Cells (Increased) PKA->NKT Inflammation Inflammation (Suppressed) Th17->Inflammation Neutrophils->Inflammation MDSC->Inflammation NKT->Inflammation

Caption: this compound signaling pathway in modulating the immune response.

References

Application Notes and Protocols for SMM-189 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of SMM-189, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, in rat models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various disease models, particularly those involving neuroinflammation and immune modulation.

Introduction

This compound (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-phenyl-methanone) is a selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2] Unlike agonists which activate a receptor, an inverse agonist binds to the same receptor and inhibits its constitutive activity. The CB2 receptor is primarily expressed on immune and hematopoietic cells, and its expression is upregulated in activated microglia in the central nervous system (CNS) during pathological conditions.[3] This makes this compound a promising therapeutic candidate for neurodegenerative diseases and other inflammatory disorders by modulating immune responses.[1][2] Preclinical studies in rats have demonstrated its potential in models of Parkinson's disease by reducing alpha-synuclein aggregates and modulating neuroinflammation.

Mechanism of Action

This compound exerts its effects by binding to the CB2 receptor and stabilizing it in an inactive conformation. This action inhibits the receptor's basal signaling activity. The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. As an inverse agonist, this compound blocks this constitutive inhibition, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP can, in turn, activate Protein Kinase A (PKA), which modulates downstream signaling pathways involved in inflammation and immune cell function. In immune cells like microglia, this compound has been shown to promote a shift from a pro-inflammatory (M1) to an anti-inflammatory/wound-healing (M2) phenotype.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound in Rodents
ParameterIntravenous (IV) in RatsIntraperitoneal (IP) in Mice
Animal Model Male Sprague-Dawley RatsC57BL/6 Mice (DSS-induced colitis model)
Dosage 5 mg/kg (single dose)6.25 mg/kg (daily)
Vehicle 5% Ethanol, 5% Cremophor ELP, 90% Saline5% Ethanol, 5% Cremophor, 90% Saline
Frequency Single administrationDaily for 8 days
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (5 mg/kg IV)
ParameterValue
Peak Plasma Concentration (Cmax) 6.23 ± 1.67 mg/L
Terminal Half-life (t1/2) 3.03 ± 0.49 hours
Volume of Distribution (Vd) 14.9 ± 2.38 L/kg
Plasma Protein Binding >99%
Table 3: In Vitro Effects of this compound on Rat Primary Microglial Cells
ParameterConcentrationEffect
Cell Type Rat Primary MicrogliaN/A
Treatment Lipopolysaccharide (LPS) + this compoundAttenuation of microglial activation
Effective Concentration 10–40 μMSignificant reduction of PGE2 and IL-1β release

Experimental Protocols

Note: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (IV) Administration of this compound in Rats

This protocol is based on a pharmacokinetic study conducted in male Sprague-Dawley rats.

Materials:

  • This compound

  • 200 proof Ethanol

  • Cremophor ELP

  • Normal saline (0.9% NaCl), sterile

  • Sterile vials and syringes

  • Appropriate gauge catheters for intravenous injection (e.g., for jugular or femoral vein)

  • Male Sprague-Dawley rats (approx. 250 g)

Procedure:

  • Preparation of this compound Formulation (5 mg/mL stock for a 5 mg/kg dose in a 250g rat, assuming 0.25 mL injection volume):

    • For 1 mL of vehicle, mix 50 μL of 200 proof ethanol and 50 μL of Cremophor ELP.

    • Vortex thoroughly to ensure a homogenous mixture.

    • Slowly add 900 μL of normal saline to the ethanol/Cremophor mixture while vortexing to prevent precipitation.

    • Weigh the required amount of this compound and dissolve it in the prepared vehicle to achieve the desired final concentration. For example, to make a 5 mg/mL solution, dissolve 5 mg of this compound in 1 mL of vehicle.

    • Ensure the solution is clear and free of particulates before administration.

  • Animal Preparation:

    • Anesthetize the rat using an approved anesthetic protocol.

    • Surgically place a catheter into the external jugular or femoral vein for administration.

  • Administration:

    • Calculate the required volume of the this compound solution based on the animal's body weight (e.g., for a 5 mg/kg dose in a 250g rat, inject 0.25 mL of a 5 mg/mL solution).

    • Slowly infuse the calculated volume of the this compound formulation through the catheter.

    • Flush the catheter with a small volume of sterile saline to ensure the full dose is administered.

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions during and after administration.

    • For pharmacokinetic studies, blood samples can be collected at predetermined time points via a separate catheter.

Protocol 2: Intraperitoneal (IP) Administration of this compound in Rats

This protocol is adapted from a study in mice and incorporates best practices for IP injections in rats.

Materials:

  • This compound

  • Ethanol

  • Cremophor

  • Normal saline (0.9% NaCl), sterile

  • Sterile vials

  • Sterile syringes (1 mL) with 23-25 gauge needles

Procedure:

  • Preparation of this compound Formulation:

    • Prepare the vehicle and this compound solution as described in Protocol 1. The formulation of 5% Ethanol, 5% Cremophor, and 90% Saline is appropriate.

  • Animal Restraint:

    • Properly restrain the rat. This can be done by one person by securing the head and thorax, or with a two-person technique where one person restrains the animal and the other performs the injection.

    • Position the rat in dorsal recumbency with its head tilted slightly downwards.

  • Injection Site Identification:

    • Identify the injection site in the lower right quadrant of the abdomen. This location is chosen to avoid puncturing the cecum, which is typically on the left side, and the urinary bladder.

  • Administration:

    • Disinfect the injection site with 70% alcohol.

    • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.

    • Before injecting, gently aspirate to ensure the needle has not entered a blood vessel or organ. There should be negative pressure.

    • Inject the calculated volume of the this compound solution smoothly into the peritoneal cavity. The maximum recommended volume for an IP injection in a rat is typically up to 10 mL/kg.

    • Withdraw the needle carefully.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress or adverse effects.

    • For chronic studies, alternate the injection side (left and right lower quadrants) if daily injections are required, with approval from the institutional animal care committee.

Visualizations

SMM189_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Constitutive Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP G_protein->AC Inhibits SMM189 This compound SMM189->CB2 Binds & Inhibits (Inverse Agonist) SMM189->G_protein Inhibits Gi/o via CB2 PKA PKA cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates Immune_Mod Immune Modulation (e.g., Microglia M1 to M2 shift) CREB->Immune_Mod Regulates Gene Transcription

Caption: this compound signaling pathway in an immune cell.

Experimental_Workflow_IP cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Prep_SMM189 Prepare this compound Formulation (5% EtOH, 5% Cremophor, 90% Saline) Calc_Dose Calculate Dose Volume (Based on Body Weight) Prep_SMM189->Calc_Dose Restrain Restrain Rat (Dorsal Recumbency) Calc_Dose->Restrain Identify_Site Identify Injection Site (Lower Right Quadrant) Restrain->Identify_Site Inject Inject Intraperitoneally (30-40° angle, Aspirate first) Identify_Site->Inject Monitor Monitor Animal (Adverse Effects) Inject->Monitor Collect Collect Samples (e.g., Blood, Tissue) Monitor->Collect

Caption: Experimental workflow for IP administration of this compound.

References

SMM-189: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

These application notes provide detailed protocols for the solubilization and preparation of SMM-189 for use in cell culture experiments. This compound is a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, making it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, particularly in the context of neuroinflammation and immune modulation.[1][2]

Data Presentation: Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock and working solutions for cell culture applications.

PropertyValueSource
Full Name (3′,5′-dichloro-2,6-dihydroxy-biphenyl-4-yl)-phenyl-methanone[1]
Molecular Weight 389.23 g/mol Calculated
Aqueous Solubility (pH 7.4) ~185 µg/mL (~475 µM)[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Receptor Selectivity Selective for CB2 over CB1
Mechanism of Action CB2 Inverse Agonist
Typical In Vitro Concentration Range 5 x 10⁻¹⁰ M to 40 µM

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is critical to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out a precise amount of this compound powder (e.g., 1 mg).

  • Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The formula for this calculation is: Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000 For 1 mg of this compound (MW = 389.23 g/mol ): (1 mg / 389.23 g/mol ) * 100,000 = 256.9 µL of DMSO

  • Dissolving this compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the 10 mM this compound stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilutions: It is recommended to perform one or more intermediate dilutions of the 10 mM stock solution in sterile cell culture medium before preparing the final working concentrations. This minimizes pipetting errors and the concentration of DMSO in the final culture volume.

  • Final Working Solution: Add the appropriate volume of the intermediate dilution to the cell culture medium to achieve the desired final concentration of this compound. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 990 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells. This accounts for any potential effects of the solvent on the cells.

  • Immediate Use: It is best to prepare fresh working solutions immediately before each experiment.

Visualizations

SMM189_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application powder This compound Powder weigh Weigh this compound powder->weigh dissolve Dissolve in DMSO (Vortex/Warm) weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store (-20°C / -80°C) stock->aliquot dilute Prepare Working Solutions stock->dilute medium Cell Culture Medium medium->dilute treat Treat Cells dilute->treat cells Target Cells in Culture cells->treat analyze Analyze Cellular Response treat->analyze vehicle Vehicle Control (DMSO in Medium) vehicle->treat

Caption: Workflow for this compound preparation and use in cell culture.

SMM189_Signaling_Pathway SMM189 This compound CB2 CB2 Receptor SMM189->CB2 Inverse Agonist Binding AC Adenylate Cyclase CB2->AC Relieves Gi/o Inhibition cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activation cAMP->PKA CREB pCREB Translocation PKA->CREB Microglia Microglial Phenotype Shift (M1 to M2) CREB->Microglia Inflammation ↓ Pro-inflammatory Mediators Microglia->Inflammation

References

Application Notes and Protocols for S-MM-189 in Primary Microglia Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smm-189 is a potent and selective inverse agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system.[1][2][3] In the context of neuroinflammation and neurodegenerative diseases, the modulation of microglial activity via the CB2 receptor is a promising therapeutic strategy.[1][2] this compound has been shown to regulate microglial activation, influencing their morphology, chemokine secretion, and polarization state, thereby presenting a valuable tool for studying neuroinflammatory processes.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in primary microglia cultures.

Mechanism of Action

This compound acts as an inverse agonist at the CB2 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB2 receptor, which exhibits constitutive activity, this compound is thought to stabilize the inactive conformation of the receptor. This action leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). The activation of the cAMP/PKA pathway can, in turn, modulate downstream signaling cascades, such as the phosphorylation of the cAMP response element-binding protein (CREB), which influences the expression of genes involved in inflammation and immune responses.

Signaling Pathway of this compound in Microglia

SMM189_Signaling cluster_membrane Cell Membrane CB2 CB2 Receptor AC Adenylate Cyclase CB2->AC Activates cAMP cAMP AC->cAMP SMM189 This compound SMM189->CB2 PKA PKA cAMP->PKA Activates pCREB pCREB PKA->pCREB Phosphorylates Gene Gene Expression pCREB->Gene Modulates Response Anti-inflammatory Response Gene->Response

Caption: this compound signaling pathway in microglia.

Data Presentation

The following tables summarize the quantitative effects of this compound on primary microglia, as reported in preclinical studies.

Table 1: Effect of this compound on Pro-inflammatory Mediator Release in LPS-Stimulated Rat Primary Microglia
Concentration of this compoundPGE2 Production (% of LPS control)IL-1β Production (% of LPS control)
10 µMSignificantly DecreasedSignificantly Decreased
20 µMSignificantly DecreasedSignificantly Decreased
40 µMSignificantly DecreasedSignificantly Decreased

Data adapted from a study on rat primary microglia stimulated with LPS (1 µg/ml) overnight. This compound was added 15 minutes prior to LPS stimulation.

Table 2: Effect of this compound on Chemokine Secretion in LPS-Stimulated Primary Human Microglia (PHMG)
ChemokineEffect of this compound (post-LPS stimulation)Time Point of Significant Effect
EotaxinSignificant Decrease24 hours
IP-10Significant Decrease12 and 24 hours
MCP-1Significant Decrease24 hours

Data derived from studies on primary human microglia where this compound was added 1 hour after LPS stimulation.

Table 3: Effect of this compound on Microglial Polarization Markers in LPS-Stimulated Murine Microglia
MarkerPhenotype AssociationEffect of this compound
CD16/32M1 (Pro-inflammatory)Decrease
CD206M2 (Pro-wound healing)Increase

This table summarizes the immunomodulatory effects of this compound on microglial polarization.

Experimental Protocols

Protocol 1: Preparation of Primary Microglia Cultures from Neonatal Mice or Rats

This protocol describes the isolation and culture of primary microglia from the cerebral cortices of neonatal (P0-P3) mice or rats.

Materials:

  • Neonatal mouse or rat pups (P0-P3)

  • Dissection medium (e.g., ice-cold HBSS)

  • 70% Ethanol

  • Sterile dissection tools

  • Trypsin-EDTA (0.25%)

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

  • DNase I

  • Culture medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Poly-L-lysine (PLL) coated T-75 flasks

  • Cell strainer (70 µm)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Dissection and Tissue Dissociation:

    • Euthanize neonatal pups according to approved animal protocols.

    • Sterilize the heads with 70% ethanol.

    • Aseptically dissect the cerebral cortices and place them in ice-cold dissection medium.

    • Mince the tissue into small pieces.

    • Digest the tissue with Trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.

    • Neutralize the trypsin with a trypsin inhibitor or by adding serum-containing culture medium.

    • Gently triturate the cell suspension with a pipette to obtain a single-cell suspension.

    • Pass the cell suspension through a 70 µm cell strainer.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Mixed Glial Culture:

    • Resuspend the cell pellet in culture medium.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Seed the cells into PLL-coated T-75 flasks at a density of approximately 1.2 million cells per flask.

    • Incubate at 37°C in a 5% CO2 incubator.

    • Change the medium after 24 hours and then every 3-4 days. The culture will form a confluent layer of astrocytes with microglia growing on top. This typically takes 9-12 days.

  • Microglia Isolation (Shaking Method):

    • Once the mixed glial culture is confluent, secure the flasks onto an orbital shaker inside the incubator.

    • Shake the flasks at 180-220 rpm for 2 hours at 37°C to detach the microglia.

    • Collect the supernatant containing the detached microglia.

    • Centrifuge the collected cell suspension at 300 x g for 5 minutes.

    • Resuspend the microglial pellet in fresh culture medium.

    • The purity of the isolated microglia is typically >95%.

Protocol 2: Treatment of Primary Microglia with this compound and LPS

This protocol outlines a general procedure for treating primary microglia with this compound to assess its effects on inflammatory responses.

Materials:

  • Primary microglia cultured in appropriate plates (e.g., 24-well plates)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Culture medium

  • Reagents for downstream analysis (e.g., ELISA kits, RNA isolation kits)

Procedure:

  • Cell Seeding:

    • Plate the isolated primary microglia at a desired density (e.g., 5 x 10^4 cells/well in a 24-well plate).

    • Allow the cells to adhere and recover for at least 24 hours before treatment.

  • This compound and LPS Treatment:

    • Prepare working solutions of this compound and LPS in culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).

    • Pre-treatment: To assess the preventative effects of this compound, pre-incubate the microglia with various concentrations of this compound (e.g., 10, 20, 40 µM) for 15-60 minutes.

    • Co-treatment/Post-treatment: To evaluate the therapeutic potential, add this compound simultaneously with or at a specific time point after LPS stimulation.

    • Add LPS (e.g., 1 µg/ml) to the appropriate wells to induce an inflammatory response.

    • Include appropriate controls: vehicle control (solvent only), LPS only, and this compound only.

    • Incubate the cells for the desired period (e.g., 12, 24 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis:

    • Cytokine/Chemokine Analysis: Collect the cell culture supernatant and measure the levels of inflammatory mediators using ELISA or multiplex bead assays.

    • Gene Expression Analysis: Lyse the cells and isolate RNA for quantitative real-time PCR (qRT-PCR) to analyze the expression of genes related to inflammation and microglial polarization.

    • Protein Expression Analysis: Lyse the cells for Western blotting to analyze the expression and phosphorylation of key signaling proteins (e.g., CREB).

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of microglial activation (e.g., Iba1) and polarization (e.g., CD16/32, CD206) to visualize morphological changes and protein expression.

Experimental Workflow for this compound Treatment of Primary Microglia

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis Isolate Isolate Primary Microglia Culture Culture and Seed Microglia Isolate->Culture Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (12-24h) Stimulate->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect ELISA ELISA / Multiplex Collect->ELISA qPCR qRT-PCR Collect->qPCR WB Western Blot Collect->WB ICC Immunocytochemistry Collect->ICC

Caption: Workflow for this compound studies in microglia.

References

Application Notes and Protocols for SMM-189 Dissolution in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of SMM-189, a selective cannabinoid receptor 2 (CB2) inverse agonist, for in vivo research applications. The information compiled is based on established preclinical evaluations to ensure safe and effective formulation for animal studies.

Introduction to this compound

This compound (3′,5′-dichloro-2,6-dihydroxy-biphenyl-4-yl)-phenyl-methanone) is a potent and selective CB2 inverse agonist that has shown promise in modulating neuroinflammatory processes.[1][2] It has been investigated for its therapeutic potential in conditions such as traumatic brain injury and inflammatory bowel disease.[2][3][4] Proper dissolution and formulation are critical for its bioavailability and efficacy in in vivo models.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its formulation.

PropertyValueReference
Aqueous Solubility~185 µg/mL at pH 7.4
Plasma Protein BindingHighly bound (>99%)
Metabolic Stability45.3% remaining after 90 min in rat liver microsomes

Recommended Vehicle for In Vivo Administration

For intravenous (IV) administration in rodent models, a common and effective vehicle has been established. This formulation ensures the solubility of the hydrophobic this compound compound in an aqueous-based solution suitable for injection.

Vehicle Composition:

  • 5% (v/v) 200 proof Ethanol

  • 5% (v/v) Cremophor ELP

  • 90% (v/v) Normal Saline (0.9% NaCl)

This vehicle is considered safe for administration in preclinical animal studies.

Detailed Experimental Protocol for this compound Formulation

This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution of this compound for intravenous injection.

Materials:

  • This compound powder

  • 200 proof (absolute) Ethanol

  • Cremophor ELP

  • Normal Saline (0.9% NaCl), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile syringes and filters (0.22 µm)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For a 1 mg/mL final concentration in 10 mL of vehicle, weigh 10 mg of this compound.

  • Initial Dissolution in Ethanol:

    • In a sterile conical tube, add 0.5 mL of 200 proof ethanol to the 10 mg of this compound.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Addition of Cremophor ELP:

    • To the ethanol-SMM-189 solution, add 0.5 mL of Cremophor ELP.

    • Vortex again until the solution is homogeneous.

  • Addition of Normal Saline:

    • Slowly add 9.0 mL of sterile normal saline to the mixture while vortexing. Add the saline dropwise or in small increments to prevent precipitation of the compound.

    • Continue to vortex for several minutes to ensure a uniform and stable formulation.

    • If any precipitation is observed, gentle warming or brief sonication may be applied to aid dissolution.

  • Sterilization:

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile container.

  • Final Concentration and Administration:

    • The resulting solution will have a final this compound concentration of 1 mg/mL in a vehicle of 5% ethanol, 5% Cremophor ELP, and 90% normal saline.

    • The solution is now ready for intravenous administration. In preclinical studies, a dose of 5 mg/kg has been used in rats.

Experimental Workflow Diagram

G cluster_start Preparation cluster_formulation Formulation cluster_final Final Steps weigh 1. Weigh this compound Powder dissolve_etoh 2. Dissolve in Ethanol weigh->dissolve_etoh add_cremophor 3. Add Cremophor ELP dissolve_etoh->add_cremophor add_saline 4. Slowly Add Normal Saline add_cremophor->add_saline vortex 5. Vortex Thoroughly add_saline->vortex sterilize 6. Sterile Filter (0.22 µm) vortex->sterilize ready 7. Ready for In Vivo Administration sterilize->ready

Caption: Workflow for preparing this compound for in vivo studies.

Signaling Pathway of this compound

This compound acts as an inverse agonist at the CB2 receptor. This means it binds to the receptor and reduces its basal or constitutive activity. This action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). The activation of the PKA pathway is thought to contribute to the anti-inflammatory effects of this compound. For instance, this compound has been shown to modulate microglial activation, shifting them from a pro-inflammatory (M1) to a pro-healing (M2) phenotype.

G SMM189 This compound CB2R CB2 Receptor SMM189->CB2R Inverse Agonism AC Adenylate Cyclase CB2R->AC Relieves Inhibition cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activation cAMP->PKA Microglia Microglia PKA->Microglia Modulates M1 M1 Phenotype (Pro-inflammatory) PKA->M1 M2 M2 Phenotype (Pro-healing) PKA->M2 Microglia->M1 Microglia->M2 AntiInflammatory Anti-inflammatory Effects M2->AntiInflammatory

Caption: Signaling pathway of the CB2 inverse agonist this compound.

References

Application Notes: SMM-189 for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SMM-189 is a potent and selective cannabinoid receptor 2 (CB2) inverse agonist.[1][2] The CB2 receptor is primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[2][3] In the context of neurodegenerative diseases and brain injury, the modulation of microglial activity is a key therapeutic strategy. This compound has demonstrated potential in preclinical studies by regulating microglial activation and reducing neuroinflammation, which are critical processes in neurodegeneration.[1] These application notes provide detailed protocols for utilizing this compound in in vitro neuroprotection assays, focusing on its anti-inflammatory effects on microglia and its potential to protect neurons from inflammatory-mediated damage.

Data Presentation: this compound Concentrations in In Vitro Assays

The following table summarizes the effective concentrations of this compound reported in various in vitro studies. These concentrations can serve as a starting point for designing new experiments.

Cell TypeAssay TypeThis compound Concentration(s)Observed EffectReference
Rat Primary MicrogliaAnti-inflammatory Assay (LPS-induced)10–40 µMAttenuation of microglial activation; reduced PGE2 and IL-1β levels.
C8B4 MicrogliaCell Polarization Assay (LPS-induced)5X previously determined EC50Decreased expression of the M1 marker CD16/32.
HEK-CNG+CB2 CellscAMP AssayConcentrations spanning one log above and below the EC50Increased basal cAMP levels, demonstrating inverse agonist activity.
Human SH-SY5Y Cells (Proposed)Neuroprotection Assay (MPP+-induced toxicity)1-20 µM (suggested range)To be determined; expected to increase cell viability.N/A

Experimental Protocols

Protocol 1: Neuroprotection Assay in SH-SY5Y Cells Using an MPP+ Toxicity Model

This protocol describes a method to assess the direct or indirect neuroprotective effects of this compound on a human neuroblastoma cell line, SH-SY5Y, challenged with the neurotoxin MPP+, a common model for Parkinson's disease research. While this compound's primary target is the microglial CB2 receptor, this assay can evaluate its potential off-target effects on neurons or its ability to counteract downstream inflammatory mediators in a co-culture system.

Materials and Reagents:

  • Human SH-SY5Y neuroblastoma cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 1-methyl-4-phenylpyridinium (MPP+)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 20 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium.

    • Incubate the plates for 2 hours at 37°C.

  • Induction of Neurotoxicity:

    • Prepare a solution of MPP+ in culture medium. The optimal concentration should be determined empirically but is often in the range of 0.5-2 mM for SH-SY5Y cells.

    • Add the MPP+ solution to the wells containing this compound.

    • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with MPP+ alone.

    • Incubate the plates for an additional 24 hours at 37°C.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Anti-Inflammatory Assay in Primary Microglia

This protocol is adapted from published studies to measure the ability of this compound to suppress the inflammatory response of microglia activated by lipopolysaccharide (LPS).

Materials and Reagents:

  • Rat primary microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for IL-1β and PGE2

  • 24-well cell culture plates

Methodology:

  • Cell Seeding:

    • Isolate and culture primary microglia from neonatal rat brains.

    • Seed the microglia into 24-well plates at a density of 5 x 10^4 cells per well and allow them to culture for 48 hours.

  • This compound Treatment and LPS Stimulation:

    • Prepare dilutions of this compound in culture medium to achieve final concentrations of 10 µM, 20 µM, and 40 µM.

    • Pre-treat the cells with this compound for 15 minutes.

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

    • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

    • Incubate the plates overnight (approximately 18-24 hours) at 37°C.

  • Quantification of Inflammatory Mediators:

    • Collect the culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentrations of IL-1β and Prostaglandin E2 (PGE2) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Analyze the data by comparing the levels of inflammatory mediators in the this compound treated groups to the LPS-only group.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound acts as an inverse agonist at the CB2 receptor, modulating microglial phenotype.

Neuroprotection_Assay_Workflow start Start seed_cells Seed SH-SY5Y Cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with this compound (e.g., 1-20 µM) incubate_24h_1->pretreat incubate_2h Incubate 2h pretreat->incubate_2h add_toxin Add Neurotoxin (e.g., MPP+) incubate_2h->add_toxin incubate_24h_2 Incubate 24h add_toxin->incubate_24h_2 mtt_assay Perform MTT Assay incubate_24h_2->mtt_assay measure Measure Absorbance at 570 nm mtt_assay->measure analyze Analyze Data: Calculate % Cell Viability measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro neuroprotection assay using this compound.

References

Application of SMM-189 in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMM-189 is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2), a key target in the field of neuroinflammation.[1][2] The CB2 receptor is primarily expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[1][2] In the context of neurodegenerative diseases such as Parkinson's Disease and Alzheimer's Disease, chronic activation of microglia contributes to a pro-inflammatory environment that exacerbates neuronal damage.[2] this compound has demonstrated potential as a therapeutic agent by modulating microglial activity, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and pro-healing (M2) phenotype. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical neurodegenerative disease models.

Mechanism of Action

This compound functions as a selective inverse agonist at the CB2 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. The CB2 receptor is coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, through its inverse agonism, is thought to stabilize the inactive state of the CB2 receptor, leading to a functional increase in cAMP levels. This increase in cAMP subsequently activates Protein Kinase A (PKA), which can initiate downstream signaling cascades that culminate in anti-inflammatory effects, including the inhibition of pro-inflammatory transcription factors like NF-κB.

This compound Signaling Pathway cluster_membrane Cell Membrane CB2R CB2 Receptor Gai Gαi/o CB2R->Gai Inhibits Dissociation AC Adenylyl Cyclase Gai->AC Inhibition Relieved cAMP cAMP AC->cAMP Increases Production SMM_189 This compound SMM_189->CB2R PKA PKA cAMP->PKA Activates NFkB NF-κB PKA->NFkB Inhibits Anti_inflammatory_Response Anti-inflammatory Response PKA->Anti_inflammatory_Response Promotes Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Suppresses

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Data Presentation

Table 1: In Vitro Pharmacology of this compound
ParameterValueSpeciesAssay SystemReference
Binding Affinity (Ki)
CB2 Receptor121.3 nMHumanRadioligand Binding Assay
CB1 Receptor4778 nMHumanRadioligand Binding Assay
Functional Activity
EC50 (Chemokine Secretion)9.8 µMHumanPrimary Human Microglia (LPS-stimulated)
ActivityInverse AgonistHumanACTOne cAMP Assay
Table 2: In Vivo Applications and Observations
Disease ModelAnimal ModelThis compound DosageKey FindingsReference
Parkinson's Disease (Synucleinopathy) RatNot specified in abstractReduced phosphorylated α-synuclein in the substantia nigra; Delayed immune cell infiltration into the brain.
Traumatic Brain Injury (TBI) Mouse6 mg/kg, i.p., daily for 14 daysReduced motor, visual, and emotional deficits; Promoted a shift in microglia from M1 to M2 phenotype.

Experimental Protocols

Protocol 1: In Vitro Assessment of Microglial Polarization

This protocol details the methodology to assess the effect of this compound on microglial polarization using flow cytometry.

Microglial Polarization Workflow Start Start: Primary Microglia or BV-2 Cell Culture Stimulation Stimulate with LPS (1 µg/mL) to induce M1 polarization Start->Stimulation Treatment Treat with this compound (e.g., 1-10 µM) Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Harvest Harvest cells and stain with fluorescent antibodies Incubation->Harvest Staining Antibodies: - CD11b (Microglia marker) - CD45 (Leukocyte marker) - CD16/32 (M1 marker) - CD206 (M2 marker) Harvest->Staining Analysis Analyze by Flow Cytometry Harvest->Analysis End End: Quantify M1 vs. M2 population shift Analysis->End

Figure 2: Microglial Polarization Experimental Workflow. Max Width: 760px.

Materials:

  • Primary microglia or a suitable microglial cell line (e.g., BV-2)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies: anti-CD11b, anti-CD45, anti-CD16/32 (M1 marker), and anti-CD206 (M2 marker)

  • Flow cytometer

Procedure:

  • Cell Culture: Plate microglia at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Stimulation: Pre-treat cells with 1 µg/mL of LPS for 1 hour to induce a pro-inflammatory M1 phenotype.

  • This compound Treatment: Add this compound at the desired concentrations (a range of 1-10 µM is a good starting point) to the LPS-stimulated cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Cell Harvesting: Gently scrape and collect the cells. Wash with PBS and centrifuge.

  • Antibody Staining: Resuspend the cell pellet in FACS buffer containing the fluorescently conjugated antibodies against CD11b, CD45, CD16/32, and CD206. Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD11b+/CD45low microglial population and analyze the expression of CD16/32 and CD206 to quantify the M1 and M2 populations, respectively.

Protocol 2: Rat Model of Parkinson's Disease (α-Synucleinopathy)

This protocol describes the induction of α-synuclein pathology in rats via stereotaxic injection of pre-formed fibrils (PFFs) and subsequent treatment with this compound.

Synucleinopathy Model Workflow Start Start: Prepare α-synuclein pre-formed fibrils (PFFs) Surgery Stereotaxic injection of PFFs into the substantia nigra or striatum of rats Start->Surgery Recovery Allow for post-operative recovery (1-2 weeks) Surgery->Recovery Treatment Administer this compound or vehicle (e.g., daily i.p. injections) for several weeks Recovery->Treatment Analysis Behavioral and Histological Analysis Treatment->Analysis Behavior Behavioral Tests: - Cylinder test - Rotarod test Analysis->Behavior Histo Histology: - Immunohistochemistry for phosphorylated α-synuclein (pS129) - Tyrosine Hydroxylase (TH) staining for dopaminergic neuron loss Analysis->Histo End End: Evaluate neuroprotection and reduction of α-synuclein pathology Analysis->End

Figure 3: In Vivo Parkinson's Disease Model Workflow. Max Width: 760px.

Materials:

  • Male Sprague-Dawley or Lewis rats

  • α-synuclein pre-formed fibrils (PFFs)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle for this compound

  • Perfusion and tissue processing reagents

  • Antibodies for immunohistochemistry (e.g., anti-pS129 α-synuclein, anti-Tyrosine Hydroxylase)

Procedure:

  • PFF Preparation: Prepare α-synuclein PFFs according to established protocols.

  • Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Inject a specific amount of α-synuclein PFFs into the desired brain region (e.g., substantia nigra or striatum).

  • Post-operative Care and Recovery: Provide appropriate post-operative care and allow the animals to recover for 1-2 weeks.

  • This compound Treatment: Begin treatment with this compound or vehicle. A daily intraperitoneal (i.p.) injection is a common route of administration. The duration of treatment can vary, but studies have shown effects after 7 weeks.

  • Behavioral Testing: At the end of the treatment period, perform behavioral tests to assess motor function (e.g., cylinder test for paw preference, rotarod test for motor coordination).

  • Tissue Collection: Following behavioral testing, perfuse the animals with saline followed by paraformaldehyde. Collect the brains for histological analysis.

  • Immunohistochemistry: Section the brains and perform immunohistochemistry to detect phosphorylated α-synuclein (a marker of pathology) and tyrosine hydroxylase (a marker for dopaminergic neurons).

  • Analysis: Quantify the levels of phosphorylated α-synuclein and the number of surviving dopaminergic neurons to assess the neuroprotective effects of this compound.

Protocol 3: In Vitro cAMP Measurement (ACTOne Assay)

This protocol outlines the general steps for measuring changes in intracellular cAMP levels in response to this compound using the ACTOne assay.

Materials:

  • HEK293 cells stably expressing the CB2 receptor and a cyclic nucleotide-gated (CNG) channel (HEK-CNG+CB2)

  • ACTOne Membrane Potential Dye

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • Ro 20-1724 (a phosphodiesterase inhibitor)

  • Assay buffer (e.g., DPBS)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK-CNG+CB2 cells in a 96- or 384-well plate and culture overnight.

  • Dye Loading: Add the ACTOne Membrane Potential Dye to each well and incubate for 1 hour at room temperature in the dark.

  • Compound Addition: Prepare a solution containing this compound at various concentrations, 800 nM forskolin, and 25 µM Ro 20-1724 in the assay buffer. Add this solution to the wells.

  • Signal Measurement: Read the fluorescence intensity on a plate reader at an excitation of ~540 nm and an emission of ~590 nm. The reading should be taken approximately 50 minutes after compound addition.

  • Data Analysis: An increase in fluorescence indicates an increase in intracellular cAMP. Normalize the data and calculate EC50 values.

Application in Alzheimer's Disease Models

While direct studies of this compound in animal models of Alzheimer's Disease (e.g., APP/PS1 mice) were not identified, its mechanism of action strongly suggests potential therapeutic utility. Neuroinflammation driven by amyloid-beta (Aβ)-activated microglia is a central pathological feature of Alzheimer's Disease. By promoting the transition of microglia to an M2 phenotype, this compound could potentially enhance the clearance of Aβ plaques and reduce the production of neurotoxic inflammatory mediators. Future research should explore the efficacy of this compound in established mouse models of Alzheimer's Disease.

Conclusion

This compound is a valuable research tool for investigating the role of the CB2 receptor in neuroinflammation and neurodegeneration. Its ability to modulate microglial polarization provides a promising therapeutic strategy for diseases characterized by chronic neuroinflammation. The protocols provided herein offer a framework for researchers to explore the potential of this compound in various preclinical models.

References

Troubleshooting & Optimization

SMM-189 Technical Support Center: Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for SMM-189, a selective cannabinoid receptor 2 (CB2) inverse agonist. This guide provides detailed information on the stability of this compound in common laboratory solvents and cell culture media, along with troubleshooting advice and protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO)[1]. For optimal stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM[1]. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them under the following conditions:

  • Long-term storage (months to years): -20°C or -80°C[1].

  • Short-term storage (days to weeks): 2-8°C.

Proper storage of the solid powder is also crucial. It should be kept at -20°C for long-term storage and can be stored at 4°C for shorter periods.

Q2: What is the stability of this compound in DMSO stock solutions?

A2: While specific quantitative data on the long-term stability of this compound in DMSO is not extensively published, vendor information suggests that stock solutions in DMSO can be stored at -20°C or -80°C for up to six months. For best results, it is advisable to use freshly prepared stock solutions or those that have been stored for less than six months. To ensure the integrity of your compound, especially for sensitive experiments, it is recommended to perform periodic quality control of your stock solution using methods like HPLC or LC-MS.

Q3: How stable is this compound in aqueous solutions and cell culture media?

A3: this compound has an aqueous solubility of approximately 185 µg/mL at a pH of 7.4. When preparing working solutions in cell culture media, it is crucial to first dilute the DMSO stock solution in the media to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Studies have utilized this compound in cell culture for periods of up to 24 hours, suggesting it retains its biological activity for at least this duration under typical incubation conditions (37°C, 5% CO2). However, the stability of small molecules in culture media can be influenced by factors such as the composition of the media, the presence of serum proteins, and pH. For experiments extending beyond 24 hours, it is recommended to replace the media with freshly prepared this compound solution.

Q4: I observed precipitation when I added this compound to my cell culture medium. What should I do?

A4: Precipitation can occur if the aqueous solubility of this compound is exceeded or due to interactions with components in the culture medium. Here are some troubleshooting steps:

  • Ensure the final DMSO concentration is appropriate: While diluting the stock solution, ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells.

  • Pre-warm the media: Adding the compound to pre-warmed media (37°C) can sometimes help prevent precipitation that occurs due to temperature changes.

  • Increase the final volume: If possible, increase the final volume of the culture medium to lower the effective concentration of this compound.

  • Vortex during dilution: When preparing the working solution, vortex the tube gently as you add the this compound stock solution to the culture medium to ensure rapid and uniform mixing.

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound in culture media immediately before use.

Quantitative Stability Data

As of the latest literature review, specific quantitative stability data for this compound in DMSO and various culture media has not been published. The following tables are provided as templates for researchers to record their own stability data generated using the recommended experimental protocol below.

Table 1: Stability of this compound in DMSO

Storage Temperature (°C)Time PointConcentration (mM)% RemainingAnalystDate
25 (Room Temp)0 hr10100
24 hr10
48 hr10
1 week10
40 hr10100
1 week10
1 month10
-200 hr10100
1 month10
3 months10
6 months10
-800 hr10100
6 months10
12 months10

Table 2: Stability of this compound in Cell Culture Medium (e.g., DMEM with 10% FBS)

Incubation Temperature (°C)Time PointConcentration (µM)% RemainingAnalystDate
370 hr10100
6 hr10
12 hr10
24 hr10
48 hr10

Experimental Protocols

Protocol for Assessing this compound Stability using HPLC

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

1. Objective: To quantify the concentration of this compound over time under various storage conditions and to detect any potential degradation products.

2. Materials and Reagents:

  • This compound solid powder

  • Anhydrous DMSO (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Cell culture medium of interest (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Calibrated pipettes

  • Incubator (37°C, 5% CO2)

  • Freezers (-20°C and -80°C) and refrigerator (4°C)

4. Method Development (Initial Steps):

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution in the mobile phase using the UV detector.

  • Mobile Phase Optimization: Start with a simple isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Adjust the ratio to achieve a good peak shape and a reasonable retention time for this compound (typically 3-10 minutes).

  • Forced Degradation Study: To ensure the method is "stability-indicating," perform forced degradation studies. Expose this compound solutions to acidic, basic, oxidative, and photolytic stress conditions. The HPLC method should be able to separate the intact this compound peak from any degradation product peaks that may form.

5. Stability Study Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Sample Preparation for DMSO Stability:

    • Aliquot the stock solution into vials for each time point and temperature condition (Room Temperature, 4°C, -20°C, -80°C).

    • At each designated time point, retrieve a vial, allow it to come to room temperature, and dilute it to a working concentration (e.g., 100 µM) in the mobile phase.

  • Sample Preparation for Culture Media Stability:

    • Prepare a working solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at the desired final concentration (e.g., 10 µM).

    • Incubate the solution at 37°C.

    • At each time point, take an aliquot of the medium. To precipitate proteins, add 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject a standard of freshly prepared this compound at a known concentration to serve as the time zero (T=0) reference.

    • Inject the samples from the stability study.

    • Record the peak area of this compound for each sample.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Record the results in the provided data tables.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_storage Storage & Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_dmso Aliquot for DMSO Stability Study prep_stock->prep_dmso prep_media Dilute in Culture Medium for Media Stability Study prep_stock->prep_media storage_dmso Store at RT, 4°C, -20°C, -80°C prep_dmso->storage_dmso storage_media Incubate at 37°C prep_media->storage_media sampling Sample at Time Points storage_dmso->sampling storage_media->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Calculate % Remaining vs. Time 0 hplc->data

Caption: Workflow for assessing the stability of this compound.

This compound Signaling Pathway

As a CB2 inverse agonist, this compound functions by binding to the CB2 receptor and stabilizing it in an inactive conformation. This prevents the constitutive (baseline) activity of the receptor, leading to an increase in the activity of adenylyl cyclase, elevated intracellular cyclic AMP (cAMP) levels, and subsequent activation of downstream signaling pathways such as the phosphorylation of CREB (cAMP response element-binding protein).

G SMM189 This compound CB2 CB2 Receptor (Constitutively Active) SMM189->CB2 Inactivation Gi Gi Protein CB2->Gi Constitutive Inhibition AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP  conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene Gene Transcription pCREB->Gene

Caption: this compound signaling pathway as a CB2 inverse agonist.

References

Technical Support Center: Optimizing SMM-189 Dosage to Reduce Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of SMM-189, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, to minimize potential off-target effects.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2] It exhibits approximately 40-fold selectivity for CB2 over the cannabinoid receptor 1 (CB1). As an inverse agonist, this compound reduces the constitutive activity of the CB2 receptor. This mechanism is being explored for its therapeutic potential in neurodegenerative disorders and traumatic brain injury.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects occur when a drug interacts with unintended molecular targets within the body. These interactions can lead to a range of undesirable outcomes, from mild side effects to serious toxicity, potentially undermining the therapeutic efficacy of the drug. For small molecule inhibitors, off-target binding can complicate data interpretation and is a significant cause of clinical trial failures. Therefore, identifying and minimizing these effects early in development is crucial.

Q3: Are there any known off-target effects of this compound?

A3: Currently, publicly available literature does not specify a definitive off-target binding profile for this compound. The existing research emphasizes its selectivity for the CB2 receptor over the CB1 receptor. However, the absence of evidence is not evidence of absence. Comprehensive off-target screening is a critical step in the preclinical development of any small molecule, including this compound.

Q4: How can I begin to investigate potential off-target effects of this compound in my experiments?

A4: A systematic approach is recommended. Start with in silico predictions and then move to in vitro screening. Computational tools can predict potential off-target interactions based on the chemical structure of this compound. Following this, a broad in vitro kinase panel and a safety pharmacology panel that assesses binding to a range of common off-target proteins (e.g., GPCRs, ion channels, transporters) can provide an empirical assessment of off-target binding.

Q5: What is the difference between IC50 and EC50, and which is more relevant for this compound?

A5: The IC50 (half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce a biological response by 50%. The EC50 (half-maximal effective concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum effect. For this compound, which is an inverse agonist, the EC50 value of 153 nM in HEK293 cells refers to its potency in producing an inverse agonist effect (increasing cAMP production). Both IC50 and EC50 are important for characterizing a compound's potency.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound and provides actionable steps to identify and mitigate potential off-target effects.

Issue Potential Cause Troubleshooting Steps
1. Unexpected or paradoxical cellular phenotype observed. The observed phenotype may be due to an off-target effect of this compound rather than its action on CB2.1. Perform a dose-response study: Compare the concentration range over which the unexpected phenotype is observed with the known EC50 of this compound for CB2. A significant discrepancy may suggest an off-target effect. 2. Use a structurally distinct CB2 inverse agonist: If a different CB2 inverse agonist does not reproduce the phenotype, it is more likely an off-target effect of this compound. 3. Rescue experiment: In a cell line expressing CB2, attempt to rescue the on-target phenotype by overexpressing the CB2 receptor.
2. High levels of cytotoxicity observed at effective concentrations. The observed cell death could be due to on-target or off-target toxicity.1. Determine the therapeutic index: Compare the cytotoxic concentration (CC50) with the effective concentration (EC50). A narrow therapeutic index suggests a higher risk of toxicity. 2. Use a CB2-null cell line: Test the cytotoxicity of this compound in a cell line that does not express the CB2 receptor. If cytotoxicity persists, it is likely due to off-target effects. 3. Screen against a cytotoxicity panel: Test this compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).
3. Inconsistent results between in vitro and in vivo experiments. This could be due to pharmacokinetic properties of this compound or the engagement of off-targets in a whole organism that are not present in the in vitro model.1. Characterize pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the animal model. Poor bioavailability or rapid metabolism could explain the lack of in vivo efficacy. 2. Conduct in vivo toxicology studies: Perform dose-ranging acute and repeated-dose toxicity studies in a relevant animal model to identify potential target organs for toxicity. 3. Analyze tissue distribution: Determine the concentration of this compound in various tissues to see if it accumulates in non-target organs where it might exert off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity and Potency

ParameterValueSpeciesAssay SystemReference
Ki (CB2) 121.3 nM--
Ki (CB1) 4778 nM--
EC50 (CB2) 153 nMHumanHEK293 cells (cAMP production)

Table 2: In Vivo Dosage and Administration

DoseRoute of AdministrationSpeciesStudy ContextReference
6 mg/kg, b.i.d.Intraperitoneal (i.p.)-Status Epilepticus Model

Experimental Protocols

Detailed methodologies for key experiments to assess and mitigate off-target effects of this compound are provided below.

In Vitro Kinase Profiling

Objective: To identify potential off-target interactions of this compound with a broad range of protein kinases.

Methodology: A radiometric kinase assay is a common method for this purpose.

  • Materials:

    • A panel of purified recombinant kinases (e.g., >400 kinases).

    • Specific peptide or protein substrates for each kinase.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer.

    • [γ-³³P]ATP.

    • ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

    • Stop the reaction.

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value for any inhibited kinases.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on cultured cells.

Methodology: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

  • Materials:

    • Cultured cells (e.g., a relevant cell line with and without CB2 expression).

    • This compound stock solution.

    • Cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

In Vivo Toxicology Study

Objective: To evaluate the potential toxic effects of this compound in a whole organism.

Methodology: A dose-ranging acute toxicity study is an initial step to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Materials:

    • A relevant animal model (e.g., mice or rats).

    • This compound formulated for in vivo administration.

    • Dosing vehicles.

  • Procedure:

    • Divide animals into several groups, including a control group receiving the vehicle and treatment groups receiving escalating doses of this compound.

    • Administer a single dose of this compound via the intended clinical route (e.g., intraperitoneal).

    • Observe the animals for a set period (e.g., 72 hours) for clinical signs of toxicity, such as changes in behavior, weight loss, and mortality.

    • At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any visible organ abnormalities.

    • Collect blood for clinical chemistry and hematology analysis.

    • Collect and preserve major organs for histopathological examination.

    • Analyze the data to determine the MTD and identify any dose-dependent toxicities.

Visualizations

SMM189_Signaling_Pathway cluster_cell Cell Membrane SMM189 This compound CB2 CB2 Receptor SMM189->CB2 Binds to G_protein Gi/o Protein CB2->G_protein Inverse agonism inhibits Gi/o AC Adenylyl Cyclase G_protein->AC Inhibition released cAMP cAMP AC->cAMP Increases production PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets

This compound On-Target Signaling Pathway

Off_Target_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation cluster_2 Phase 3: Mitigation cluster_3 Phase 4: In Vivo Assessment InSilico In Silico Prediction InVitro In Vitro Screening InSilico->InVitro Guide selection Biochemical Biochemical Assays (e.g., IC50 determination) InVitro->Biochemical Hits CellBased Cell-Based Assays (e.g., target engagement) SAR Structure-Activity Relationship (SAR) Studies CellBased->SAR DoseOpt Dosage Optimization CellBased->DoseOpt Biochemical->CellBased Confirmed Hits PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) SAR->PKPD Optimized Compound DoseOpt->PKPD Optimized Dose Tox In Vivo Toxicology PKPD->Tox

Workflow for Off-Target Effect Investigation

Troubleshooting_Logic Start Unexpected Experimental Outcome with this compound IsPhenotypeDoseDependent Is the phenotype dose-dependent? Start->IsPhenotypeDoseDependent CheckCytotoxicity Is cytotoxicity observed? Start->CheckCytotoxicity CompareWithCB2EC50 Does the dose range correlate with CB2 EC50? IsPhenotypeDoseDependent->CompareWithCB2EC50 Yes OffTarget Potential Off-Target Effect IsPhenotypeDoseDependent->OffTarget No OnTarget Likely On-Target Effect CompareWithCB2EC50->OnTarget Yes CompareWithCB2EC50->OffTarget No CB2NullTest Test in CB2-null cell line CheckCytotoxicity->CB2NullTest Yes ToxicityPersists Toxicity Persists? CB2NullTest->ToxicityPersists OffTargetToxicity Likely Off-Target Toxicity ToxicityPersists->OffTargetToxicity Yes OnTargetToxicity Potential On-Target Toxicity ToxicityPersists->OnTargetToxicity No

Troubleshooting Decision Tree

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Smm-189

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Smm-189, a cannabinoid receptor 2 (CB2) specific inverse agonist.[1][2][3] While preclinical studies suggest this compound has acceptable biopharmaceutical properties, optimizing its in vivo bioavailability is crucial for obtaining reliable and reproducible experimental results and for its potential clinical translation.[1][2] This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to address challenges related to the bioavailability of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and physiological factors.

    • Potential Causes:

      • Poor Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.

      • Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.

      • First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.

      • Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet. This minimizes variability due to food effects.

      • Formulation Optimization: Consider formulations designed to improve solubility and dissolution rate, such as micronization, nanosuspensions, or solid dispersions.

      • Evaluate Different Animal Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.

      • Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.

Issue 2: Low Oral Bioavailability Despite High In Vitro Permeability

  • Question: this compound shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low. What could be the reason for this discrepancy?

  • Answer: This scenario often points towards issues with either poor solubility and dissolution in the gut or extensive first-pass metabolism.

    • Potential Causes:

      • Poor Solubility/Dissolution: Even with high permeability, if this compound does not dissolve in the GI fluids, it cannot be absorbed. This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) Class II.

      • Extensive First-Pass Metabolism: this compound may be rapidly metabolized by enzymes in the intestinal wall (e.g., Cytochrome P450s) or the liver. This would result in a small fraction of the absorbed dose reaching systemic circulation intact.

      • Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump this compound back into the gut lumen, reducing its net absorption.

    • Troubleshooting Steps:

      • Improve Solubility: Employ formulation strategies like lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), which can enhance solubility and may also inhibit P-gp and reduce first-pass metabolism.

      • Co-administration with Inhibitors: In preclinical studies, co-administering this compound with known inhibitors of relevant metabolic enzymes or efflux transporters can help identify the primary cause of low bioavailability.

      • Prodrug Approach: Designing a prodrug of this compound could temporarily mask the sites of metabolism or improve its solubility, allowing for better absorption before being converted to the active compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary reasons for the potentially low bioavailability of small molecule inhibitors like this compound?

    • A1: The main causes of poor bioavailability for small molecule inhibitors include:

      • Poor aqueous solubility: The compound doesn't dissolve easily in the fluids of the gastrointestinal tract, which is necessary for absorption.

      • Low permeability: The compound is unable to efficiently pass through the intestinal membrane into the bloodstream.

      • First-pass metabolism: The compound is heavily metabolized in the liver before it can be distributed throughout the body.

      • Efflux by transporters: The compound is transported back into the intestinal lumen by proteins like P-glycoprotein.

  • Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?

    • A2: Several formulation strategies can be employed:

      • Lipid-Based Formulations (e.g., SEDDS): These can improve the solubility of lipophilic compounds and enhance their absorption through the lymphatic system, potentially bypassing first-pass metabolism.

      • Nanoparticle Formulations (Nanosuspensions): Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate.

      • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can improve its solubility and dissolution.

      • Liposomes: These lipid vesicles can encapsulate this compound, protecting it from degradation in the GI tract and potentially enhancing its absorption.

  • Q3: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein?

    • A3: In vitro cell-based assays are a common method. Caco-2 or MDCK cells that overexpress P-gp can be used to measure the bidirectional transport of this compound. A significantly higher basal-to-apical transport compared to apical-to-basal transport would suggest it is a P-gp substrate.

  • Q4: What is a prodrug approach, and could it be beneficial for this compound?

    • A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy can be used to improve a drug's solubility, permeability, or metabolic stability. For this compound, a prodrug could be designed to increase its aqueous solubility or to protect it from first-pass metabolism.

  • Q5: Are there any non-formulation strategies to improve the bioavailability of this compound?

    • A5: Yes, though they are more applicable in a research setting:

      • Use of Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of the intestinal epithelium.

      • Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the primary metabolizing enzymes can increase the amount of this compound that reaches systemic circulation. This is a common strategy in drug-drug interaction studies.

Data Presentation

The following tables are templates to illustrate how to present quantitative data from in vivo pharmacokinetic studies of this compound in different formulations.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (Illustrative Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)F (%)
Aqueous Suspension1050 ± 152.0 ± 0.5250 ± 755
Nanosuspension10250 ± 501.0 ± 0.31500 ± 30030
SEDDS10400 ± 800.5 ± 0.22500 ± 50050
IV Solution2800 ± 1000.15000 ± 700100

Data are presented as mean ± SD (n=6). F (%) represents the absolute oral bioavailability.

Table 2: In Vitro Dissolution of this compound in Different Formulations (Illustrative Data)

FormulationTime (min)% Dissolved (pH 1.2)% Dissolved (pH 6.8)
Aqueous Suspension 1525
3038
60512
Nanosuspension 153045
305070
608595
Solid Dispersion 156075
308595
6098>99

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

  • Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads), high-energy bead mill.

  • Procedure:

    • Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) and a suitable stabilizer (e.g., 1-2% w/v) in purified water.

    • Homogenize the pre-suspension using a high-shear homogenizer for 10-15 minutes to ensure uniform dispersion.

    • Add the pre-suspension and milling media to the milling chamber. The volume of the milling media should be approximately 50-70% of the chamber volume.

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a defined period (e.g., 1-4 hours). The milling time will need to be optimized to achieve the desired particle size.

    • Monitor the particle size distribution at regular intervals using a particle size analyzer (e.g., dynamic light scattering). The target particle size is typically below 200 nm for enhanced dissolution.

    • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: Preparation of this compound Loaded Solid Dispersion by Spray Drying

  • Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.

  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC-AS, or Soluplus®), a suitable organic solvent (e.g., methanol, ethanol, or acetone), spray dryer.

  • Procedure:

    • Dissolve both this compound and the chosen polymer in the organic solvent to create a feed solution. The drug-to-polymer ratio will need to be optimized (e.g., 1:1 to 1:9 w/w).

    • Set the spray dryer parameters:

      • Inlet temperature (e.g., 60-120°C)

      • Atomization gas flow rate

      • Feed solution flow rate

    • Pump the feed solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, and the solid dispersion is collected in the cyclone separator.

    • Characterize the resulting powder for its amorphous nature (using DSC and/or XRPD), drug content, and dissolution profile.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound from different formulations.

  • Materials: Male Sprague-Dawley or Wistar rats (200-250 g), this compound formulations, dosing gavage needles, blood collection tubes (with anticoagulant), centrifuge, analytical standards, and a validated LC-MS/MS method.

  • Procedure:

    • Animal Acclimatization and Dosing:

      • Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

      • Acclimatize animals to the experimental conditions for at least 3 days prior to the study.

      • Prepare the formulation of this compound (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.

      • Ensure the formulation is homogeneous and the concentration is verified.

      • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

      • Administer the formulation via oral gavage using a suitable gavage needle. The typical dosing volume is 5-10 mL/kg.

      • For determining absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound dissolved in a suitable vehicle.

    • Blood Sampling:

      • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

      • Place the blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Plasma Preparation and Storage:

      • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

      • Transfer the plasma supernatant to clean, labeled tubes.

      • Store the plasma samples at -80°C until analysis.

    • Bioanalysis:

      • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

    • Data Analysis:

      • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

      • Calculate the absolute oral bioavailability (F%) using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

BCS_Classification high_sol High Solubility low_sol Low Solubility high_perm High Permeability class1 Class I High Sol, High Perm class3 Class III High Sol, Low Perm low_perm Low Permeability class2 Class II Low Sol, High Perm class4 Class IV Low Sol, Low Perm

Caption: The Biopharmaceutics Classification System (BCS).

formulation_workflow start Poorly Soluble this compound phys_char Physicochemical Characterization (Solubility, Permeability, LogP) start->phys_char form_dev Formulation Development phys_char->form_dev nano Nanosuspension form_dev->nano sd Solid Dispersion form_dev->sd lipid Lipid-Based (e.g., SEDDS) form_dev->lipid invitro In Vitro Characterization (Dissolution, Stability) nano->invitro sd->invitro lipid->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo end Optimized Formulation invivo->end

Caption: Workflow for formulation development to improve bioavailability.

bioavailability_factors cluster_barriers Barriers to Bioavailability compound This compound in Formulation dissolution Dissolution in GI Fluids compound->dissolution absorption Absorption across Intestinal Wall dissolution->absorption liver First-Pass Metabolism (Liver) absorption->liver circulation Systemic Circulation liver->circulation solubility Poor Solubility solubility->dissolution permeability Low Permeability / Efflux permeability->absorption metabolism High Metabolism metabolism->liver

References

Smm-189 not showing expected effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals who are using SMM-189 in vitro and are not observing the expected experimental outcomes. It provides troubleshooting steps, frequently asked questions, detailed protocols, and data summaries to help identify and resolve common issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inverse agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Unlike a neutral antagonist which simply blocks a receptor, an inverse agonist binds to the same receptor and reduces its basal, or constitutive, activity. This compound functions as a noncompetitive inhibitor of CB2 receptor agonists like CP 55,940.[1][2][3] Its mechanism involves modulating the G-protein signaling cascade. In cells expressing CB2, this compound can lead to an increase in cyclic AMP (cAMP) levels, likely by sequestering Gαi/o proteins, which normally inhibit adenylate cyclase. Studies also show that this compound treatment can increase the expression of endogenous CB2 and Protein Kinase A (PKA).

Q2: What are the expected in vitro effects of this compound?

The effects of this compound are primarily immunomodulatory, not cytotoxic. Key expected effects have been observed in microglial cells, the resident immune cells of the central nervous system.

  • Regulation of Microglial Activation: this compound modulates the activation state of microglia. It can promote a shift from a pro-inflammatory (M1) phenotype to a pro-healing (M2) phenotype.

  • Chemokine and Cytokine Reduction: In microglia stimulated with an inflammatory agent like lipopolysaccharide (LPS), this compound has been shown to significantly decrease the secretion of pro-inflammatory chemokines and cytokines such as eotaxin, IP-10, MCP-1, TARC, PGE2, and IL-1β.

  • Changes in Cell Morphology: Treatment with this compound can induce morphological changes in microglia, with some reports noting the emergence of a distinct rod-shaped morphology.

  • Increased cAMP Levels: In cell lines engineered to express the CB2 receptor (e.g., HEK-CNG+CB2), this compound treatment leads to a measurable increase in intracellular cAMP.

Q3: My cells are not showing any response to this compound. What are the most common initial troubleshooting steps?

If you are not observing an effect, begin with these fundamental checks:

  • Confirm CB2 Receptor Expression: The primary target of this compound is the CB2 receptor. Verify that your cell line expresses CB2 at the mRNA or protein level (qPCR, Western Blot, or Flow Cytometry). Note that CB2 expression is often low in resting cells and can be upregulated upon activation (e.g., with LPS).

  • Check Compound Integrity and Solubility: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting in aqueous culture media, ensure the compound does not precipitate. Visually inspect the media for any cloudiness after adding the compound.

  • Use an Appropriate Assay: this compound is not expected to cause widespread cell death. Standard cell viability or apoptosis assays may show no effect. Your assay should measure its specific immunomodulatory functions (e.g., chemokine secretion, cell surface marker expression, or cAMP levels).

  • Incorporate a Positive Control: Use a known CB2 agonist (e.g., JWH-133) or another inverse agonist (e.g., SR 144528) to confirm that the CB2 signaling pathway is responsive in your cell system.

Q4: How do I confirm my this compound compound is active?

The most direct method is to use a functional assay in a validated cell system. A cell line overexpressing the CB2 receptor, such as HEK-293 cells transfected with CB2, is ideal. In this system, a functional this compound compound should produce a dose-dependent increase in intracellular cAMP levels.

Q5: What cell lines are appropriate for studying this compound?

The choice of cell line is critical and depends on the biological question.

  • Microglia: Primary human or murine microglia, or immortalized microglial cell lines (e.g., C8-B4), are highly relevant as they are a key target of this compound's anti-inflammatory action.

  • Engineered Cell Lines: HEK-293 or CHO cells engineered to express the human CB2 receptor are excellent for studying the direct effects on receptor signaling (e.g., cAMP assays) without confounding factors from other immune pathways.

  • Immune Cells: Other immune cells that express CB2, such as macrophages or lymphocytes, could also be appropriate models depending on the experimental context.

Part 2: Troubleshooting Guides

Problem 1: No Change in Cell Viability or Apoptosis Observed
  • Possible Cause: Incorrect assay choice. This compound's primary role is immunomodulation, not inducing programmed cell death. In some contexts, it may even be protective.

  • Recommended Solution:

    • Shift Assay Focus: Instead of measuring cell death, measure the functional outputs related to CB2 inverse agonism. Use an ELISA to quantify chemokine/cytokine levels in the supernatant of stimulated microglia or a cAMP assay to measure receptor activity directly.

    • Perform Dose-Response: If a viability effect is hypothesized, perform a wide dose-response curve (e.g., 10 nM to 40 µM) to ensure an effective concentration is not being missed.

Problem 2: No Change in Inflammatory Markers (e.g., Chemokines) in Microglia
  • Possible Cause A: Cells were not properly activated. The anti-inflammatory effects of this compound are most pronounced in a pro-inflammatory context.

  • Recommended Solution A:

    • Confirm Activation: Ensure your inflammatory stimulus (e.g., LPS) is potent. Include a positive control (LPS-only treatment) and confirm that it robustly increases the secretion of your chemokines of interest compared to an untreated control.

    • Optimize Timing: The timing of this compound treatment relative to LPS stimulation is crucial. Protocols often involve pre-treating with this compound for a short period (e.g., 15-60 minutes) before adding LPS, or co-treating.

  • Possible Cause B: Low or absent CB2 receptor expression.

  • Recommended Solution B:

    • Verify Expression: Before the experiment, confirm CB2 expression in your specific microglial cell line and passage number using qPCR or Western blot.

    • Promote Expression: Since activated microglia upregulate CB2, the LPS stimulation itself should increase the target available for this compound. You can verify this upregulation in your control wells.

Problem 3: Inconsistent or Non-Reproducible Results Between Experiments
  • Possible Cause A: Compound instability or handling.

  • Recommended Solution A:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing smaller aliquots.

    • Ensure Solubilization: After diluting the DMSO stock into aqueous media, vortex or mix thoroughly to prevent the formation of micro-precipitates.

  • Possible Cause B: Variability in cell culture conditions.

  • Recommended Solution B:

    • Standardize Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can have altered phenotypes and receptor expression.

    • Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before plating for an experiment. High cell confluence or stress can alter experimental outcomes.

Part 3: Data Summaries and Experimental Protocols

Data Presentation

Table 1: Summary of this compound Effects on Chemokine & Cytokine Secretion in LPS-Stimulated Microglia

AnalyteCell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
EotaxinPHMGNot specified24 hSignificant Decrease
IP-10PHMGNot specified12 h & 24 hSignificant Decrease
MCP-1PHMGNot specified24 hSignificant Decrease
TARCPHMGNot specified12 h & 24 hSignificant Decrease
PGE2Rat Primary Microglia10–40 µMOvernightSignificant Decrease
IL-1βRat Primary Microglia10–40 µMOvernightSignificant Decrease
PHMG: Primary Human Microglia

Table 2: Summary of this compound Effects on Microglial Polarization Markers

MarkerMarker TypeCell TypeObserved EffectReference
CD206M2 (Pro-healing)C8B4 Murine MicrogliaSignificant Increase
CD16/32M1 (Pro-inflammatory)C8B4 Murine MicrogliaSignificant Decrease
Experimental Protocols

Protocol 1: Microglia Activation and this compound Treatment for Chemokine Analysis

This protocol outlines a general procedure for assessing the effect of this compound on chemokine secretion from LPS-activated microglia.

  • Cell Plating: Seed microglial cells (e.g., C8-B4) into a 24-well plate at a density that will result in 80-90% confluence on the day of the experiment. Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. On the day of the experiment, perform serial dilutions in serum-free culture medium to achieve 10X final concentrations.

  • Pre-treatment: Carefully remove the culture medium from the cells. Wash once with sterile PBS. Add fresh, serum-free medium to each well. Add the 10X this compound dilutions to the appropriate wells (e.g., for final concentrations of 1 µM, 5 µM, 10 µM). Include a "vehicle control" group that receives an equivalent volume of DMSO-containing medium. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a 10X solution of LPS (e.g., 1 µg/mL final concentration) in serum-free medium. Add the LPS solution to all wells except the "unstimulated control" group.

  • Incubation: Return the plate to the incubator for 12-24 hours.

  • Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer. Centrifuge the supernatant at 1,500 x g for 10 minutes to pellet any floating cells or debris.

  • Analysis: Analyze the clarified supernatant for chemokine levels (e.g., MCP-1, IP-10) using a validated ELISA kit according to the manufacturer's instructions.

Protocol 2: Cell Viability Assessment using MTS Assay

This protocol can be used to confirm that this compound is not causing cytotoxicity at the concentrations used in functional assays.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. Incubate for 24 hours.

  • Treatment: Add various concentrations of this compound to the wells. Include vehicle controls and a "no cells" background control. Incubate for the desired period (e.g., 24 or 48 hours).

  • Reagent Addition: Add 20 µL of MTS reagent solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from all wells. Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This protocol is for determining if this compound induces apoptosis or necrosis.

  • Cell Culture and Treatment: Plate cells in a 6-well plate and treat with this compound and controls for the desired time. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells from each well and centrifuge at 500 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 4: Visual Guides

SMM189_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor Gai Gαi/o Protein CB2->Gai Reduces Basal Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts SMM189 This compound SMM189->CB2 Inverse Agonism Gai->AC Inhibits ATP ATP PKA PKA Activation cAMP->PKA Activates Response Modulation of Inflammatory Response PKA->Response

Caption: this compound signaling via CB2 inverse agonism.

Troubleshooting_Workflow start Start: No Expected In Vitro Effect Observed check_compound 1. Verify Compound start->check_compound check_cells 2. Verify Cells start->check_cells check_assay 3. Verify Assay start->check_assay compound_q1 Is stock solution fresh? Aliquot properly? check_compound->compound_q1 cells_q1 Does cell line express CB2 receptor? check_cells->cells_q1 assay_q1 Is the assay appropriate? (e.g., ELISA, cAMP) check_assay->assay_q1 compound_q2 Is it soluble in media? No precipitation? compound_q1->compound_q2 Yes end Re-design Experiment compound_q1->end No compound_q2->end If still no effect cells_q2 Are cells healthy? Low passage number? cells_q1->cells_q2 Yes cells_q1->end No cells_q2->end If still no effect assay_q2 Is dose & time optimized? assay_q1->assay_q2 Yes assay_q1->end No assay_q3 Are controls working? (LPS, Vehicle) assay_q2->assay_q3 Yes assay_q2->end No assay_q3->end If still no effect

Caption: Troubleshooting workflow for unexpected in vitro results.

Experimental_Workflow cluster_analysis 7. Downstream Analysis plate 1. Plate Microglia (e.g., 24-well plate) adhere 2. Incubate 24h (Allow adherence) plate->adhere treat 3. Pre-treat with this compound or Vehicle (1h) adhere->treat stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate 5. Incubate 12-24h stimulate->incubate harvest 6. Harvest Supernatant and/or Cell Lysate incubate->harvest elisa ELISA (Chemokines) harvest->elisa qpcr qPCR (Gene Expression) harvest->qpcr flow Flow Cytometry (Surface Markers) harvest->flow

Caption: Experimental workflow for assessing this compound on microglia.

References

Technical Support Center: Confirming SMM-189 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular target engagement of SMM-189, a potent and selective inverse agonist of the Cannabinoid Receptor 2 (CB2). Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and step-by-step protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known target?

A1: this compound is a small molecule that has been identified as a potent and selective inverse agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3] CB2 is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. As an inverse agonist, this compound is thought to reduce the constitutive activity of the CB2 receptor.[1][2]

Q2: Why is it important to confirm target engagement in cells?

A2: Confirming that a compound like this compound directly interacts with its intended target (CB2) within a cellular environment is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed phenotypic effects are a direct result of the compound binding to its target, rather than off-target effects.

Q3: What are the principal methods to confirm this compound target engagement with CB2 in cells?

A3: There are two main categories of methods:

  • Direct Binding Assays: These methods provide evidence of the physical interaction between this compound and the CB2 receptor. Examples include Radioligand Binding Assays and Cellular Thermal Shift Assays (CETSA).

  • Functional Assays (Indirect Readouts): These assays measure the downstream cellular consequences of this compound binding to CB2. For an inverse agonist of the Gαi-coupled CB2 receptor, this typically involves measuring changes in cyclic AMP (cAMP) levels.

Q4: What is the expected outcome of a successful target engagement experiment with this compound?

A4: As this compound is a CB2 inverse agonist, successful target engagement would be demonstrated by:

  • Competition with a known CB2 radioligand in a binding assay.

  • An increase in the thermal stability of the CB2 protein in a CETSA.

  • An increase in intracellular cAMP levels, as this compound would inhibit the constitutive activity of the Gαi subunit, which normally suppresses adenylyl cyclase.

Troubleshooting Guides

This section addresses common issues that may arise during experiments to confirm this compound target engagement.

Radioligand Binding Assay Troubleshooting
Problem Potential Cause Suggested Solution
High Non-Specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value.
Insufficient washing.Increase the number and volume of wash steps with ice-cold buffer.
Hydrophobic interactions of the radioligand with filters or plates.Add bovine serum albumin (BSA) to the assay buffer and pre-coat filters with BSA.
Low or No Specific Binding Receptor preparation is degraded or inactive.Ensure proper storage of cell membranes at -80°C and perform quality control checks like a Western blot for CB2 expression.
Incubation time is too short to reach equilibrium.Optimize the incubation time by performing a time-course experiment.
Incorrect buffer composition.Verify the pH and ionic strength of the buffer, and ensure the presence of any necessary co-factors for CB2 binding.
Inconsistent Results Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Temperature fluctuations during incubation.Use a temperature-controlled incubator and ensure uniform heating of all samples.
Cell membrane preparation variability.Prepare a large batch of cell membranes to use across multiple experiments to ensure consistency.
Cellular Thermal Shift Assay (CETSA) Troubleshooting
Problem Potential Cause Suggested Solution
No Thermal Shift Observed This compound does not sufficiently stabilize CB2.Increase the concentration of this compound. Ensure the heating temperature is optimized to be on the slope of the protein melting curve.
Low expression of CB2 in the cell line.Use a cell line known to express high levels of CB2 or an overexpression system. Confirm CB2 expression by Western blot.
Inefficient cell lysis.Optimize the lysis buffer and procedure to ensure complete release of soluble proteins.
High Variability Between Replicates Uneven heating of samples.Use a thermal cycler with a heated lid for precise and uniform temperature control.
Incomplete removal of precipitated proteins.Optimize the centrifugation step (speed and duration) to effectively pellet aggregated proteins.
Protein Degradation Protease activity during sample processing.Add a protease inhibitor cocktail to the lysis buffer.
cAMP Functional Assay Troubleshooting
Problem Potential Cause Suggested Solution
No Change in cAMP Levels Low constitutive activity of CB2 in the chosen cell line.Use a cell line with known high constitutive CB2 activity or an overexpression system.
This compound concentration is too low.Perform a dose-response experiment with a wide range of this compound concentrations.
Phosphodiesterase (PDE) activity degrading cAMP.Include a PDE inhibitor, such as IBMX, in the assay buffer.
High Basal cAMP Levels Other signaling pathways are activating adenylyl cyclase.Ensure that the experimental conditions are optimized to specifically measure CB2-mediated effects.
Signal-to-Noise Ratio is Low Suboptimal assay kit or detection method.Use a highly sensitive cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
Cell density is not optimal.Optimize the number of cells seeded per well to ensure a robust signal.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity of this compound for the CB2 receptor by measuring its ability to compete with a known radiolabeled CB2 ligand, such as [³H]CP-55,940.

Materials:

  • Cells or cell membranes expressing the CB2 receptor (e.g., HEK293 or CHO cells stably expressing human CB2).

  • [³H]CP-55,940 (Radioligand).

  • This compound.

  • Unlabeled CP-55,940 (for determining non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4, ice-cold).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in binding buffer to achieve a range of final assay concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Prepare a working solution of [³H]CP-55,940 in binding buffer at a concentration close to its Kd for CB2.

    • Prepare a high concentration of unlabeled CP-55,940 (e.g., 10 µM) in binding buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add cell membranes, [³H]CP-55,940, and binding buffer.

    • Non-specific Binding: Add cell membranes, [³H]CP-55,940, and a high concentration of unlabeled CP-55,940.

    • Competition Binding: Add cell membranes, [³H]CP-55,940, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the thermal stabilization of CB2 in intact cells upon binding of this compound.

Materials:

  • Cells expressing CB2.

  • This compound.

  • DMSO (vehicle control).

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • Equipment for heating (e.g., PCR cycler).

  • Equipment for protein quantification (e.g., Western blot apparatus and antibodies for CB2 and a loading control).

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with this compound at various concentrations or with DMSO (vehicle control) for a defined period.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the levels of soluble CB2 and a loading control (e.g., GAPDH) by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble CB2 as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: cAMP Functional Assay

This protocol measures the effect of the CB2 inverse agonist this compound on intracellular cAMP levels.

Materials:

  • Cells expressing CB2 (e.g., CHO-K1 cells stably expressing human CB2).

  • This compound.

  • Forskolin (an adenylyl cyclase activator, used as a positive control).

  • A known CB2 agonist (e.g., CP-55,940, for comparison).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate overnight.

  • Assay Preparation:

    • Remove the culture medium and replace it with assay buffer containing IBMX.

    • Pre-incubate the cells for a short period.

  • Compound Treatment:

    • Add varying concentrations of this compound, a CB2 agonist, or vehicle control to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration as a function of the this compound concentration.

    • An increase in cAMP levels in response to this compound treatment is indicative of inverse agonism at the Gαi-coupled CB2 receptor.

Data Presentation

Table 1: Summary of Expected Quantitative Data from Target Engagement Assays for this compound

Assay Parameter Measured Expected Result for this compound Typical Value Range
Competitive Radioligand Binding Ki (inhibition constant)Low nM1 - 100 nM
Cellular Thermal Shift Assay (CETSA) ΔTm (change in melting temperature)Positive shift1 - 5 °C
cAMP Functional Assay EC₅₀ (half-maximal effective concentration) for cAMP increasePotent (nM to low µM)10 nM - 1 µM

Visualizations

SMM189_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SMM189 This compound CB2 CB2 Receptor SMM189->CB2 Binds (Inverse Agonist) G_protein Gαiβγ CB2->G_protein Inhibits constitutive Gαi activation AC Adenylyl Cyclase G_protein->AC Relieves inhibition cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: this compound signaling pathway at the CB2 receptor.

CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Heat cells to different temperatures A->B C 3. Lyse cells B->C D 4. Centrifuge to pellet aggregated proteins C->D E 5. Collect supernatant (soluble proteins) D->E F 6. Analyze soluble CB2 by Western Blot E->F G 7. Plot soluble CB2 vs. Temperature F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Binding_Assay_Logic cluster_assay Competitive Binding Assay cluster_result Result Interpretation Radioligand Radiolabeled Ligand ([³H]CP-55,940) Binding Binding Event Radioligand->Binding SMM189 This compound (Unlabeled Competitor) SMM189->Binding Competes with Radioligand CB2 CB2 Receptor CB2->Binding Signal Radioactive Signal Binding->Signal DecreaseSignal Decreased Radioactive Signal IncreaseSMM189 Increasing [this compound] IncreaseSMM189->DecreaseSignal Confirmation Confirms this compound binds to CB2 DecreaseSignal->Confirmation

References

Potential issues with Smm-189 long-term treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMM-189. The information is based on preclinical studies and is intended to assist with experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective cannabinoid receptor 2 (CB2) inverse agonist.[1][2] Unlike a neutral antagonist that simply blocks receptor activation, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect. This compound acts as a noncompetitive inhibitor of the CB2 agonist CP 55,940.[1][2] Its mechanism involves modulating the activity of immune cells, particularly microglia.[1]

Q2: In what research areas has this compound shown potential?

A2: Preclinical studies have demonstrated the potential therapeutic effects of this compound in several areas, including:

  • Neuroinflammation and Traumatic Brain Injury (TBI): this compound has been shown to mitigate motor, visual, and behavioral deficits in a mouse model of mild TBI. It influences microglial activation, which is a key factor in neuroinflammatory processes.

  • Inflammatory Bowel Disease (IBD): In a mouse model of colitis, this compound treatment alleviated disease severity, reduced the infiltration of pro-inflammatory Th17 cells and neutrophils, and increased the presence of regulatory myeloid-derived suppressor cells (MDSCs) and natural killer T (NKT) cells.

  • Neurodegenerative Diseases: In a rat model of Parkinson's disease, this compound treatment was associated with a reduction in the accumulation of pathological alpha-synuclein aggregates.

Q3: Are there any known long-term side effects or toxicity data for this compound?

A3: The currently available scientific literature focuses on the preclinical efficacy and mechanism of action of this compound. While it is described as having acceptable biopharmaceutical properties for continued preclinical development, specific long-term toxicity studies have not been detailed in the provided search results. Therefore, researchers should exercise standard caution and conduct appropriate safety assessments in their experimental models.

Troubleshooting Guides

Problem 1: Inconsistent or Unexpected Results in Cell-Based Assays

Symptoms:

  • High variability in chemokine expression levels between experimental repeats.

  • Unexpected changes in microglial morphology not consistent with published data.

  • Cell viability is compromised at expected therapeutic concentrations.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
LPS Potency and Purity Ensure the lipopolysaccharide (LPS) used for stimulating microglia is from a reliable source and a consistent lot. LPS activity can vary, affecting the inflammatory response.
Cell Culture Conditions Microglia are highly sensitive to their environment. Maintain consistent cell density, media composition, and passage number. Avoid over-confluency.
This compound Solubility and Stability Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Ensure complete solubilization before diluting in culture media.
Assay Timing The timing of this compound treatment relative to LPS stimulation is critical. Refer to established protocols for optimal treatment windows (e.g., 1 hour post-LPS stimulation).
Problem 2: Lack of Efficacy in Animal Models

Symptoms:

  • No significant reduction in disease severity scores in a colitis model.

  • Failure to observe expected changes in immune cell populations in treated animals.

  • No improvement in motor or behavioral deficits in a TBI model.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Pharmacokinetics and Dosing The dose and frequency of this compound administration may need to be optimized for your specific animal model and disease severity. Review published pharmacokinetic data to ensure adequate exposure.
Route of Administration The route of administration (e.g., oral, intraperitoneal) can significantly impact bioavailability. Ensure the chosen route is appropriate and consistent.
Timing of Treatment Initiation The therapeutic window for this compound may be narrow. The timing of treatment initiation relative to disease induction is crucial for observing efficacy.
Animal Model Variability The severity and progression of disease in animal models can be variable. Ensure proper randomization of animals and use of appropriate controls.

Data Presentation

Table 1: Pharmacological and Biopharmaceutical Properties of this compound

ParameterValueReference
Binding Affinity (Ki) Not specified in search results
Receptor Selectivity Selective for CB2 over CB1
Functional Activity Inverse Agonist
Biopharmaceutical Properties Acceptable for preclinical development

Table 2: Effects of this compound on Immune Cells in a DSS-Induced Colitis Model

Cell TypeEffect of this compound TreatmentReference
Th17 Cells Decreased percentage
Neutrophils Decreased percentage
Myeloid-Derived Suppressor Cells (MDSCs) Increased percentage
Natural Killer T (NKT) Cells Increased percentage

Experimental Protocols

Protocol 1: Assessment of this compound on Microglial Activation in Vitro

  • Cell Culture: Culture murine microglial cells (e.g., C8B4 cell line) in appropriate media.

  • Stimulation: Stimulate microglia with LPS (e.g., 100 ng/mL) to induce an inflammatory phenotype.

  • Treatment: Treat stimulated cells with this compound at various concentrations. Include vehicle-only and unstimulated controls.

  • Chemokine Analysis: After a specified incubation period (e.g., 12 or 24 hours), collect the cell culture supernatant. Analyze the levels of chemokines (e.g., eotaxin, IP-10, MCP-1) using a multiplex immunoassay.

  • Morphological Analysis: At the same time points, visualize the cells using microscopy. Assess changes in cell morphology (e.g., from amoeboid to a more ramified or rod-shaped appearance).

  • Flow Cytometry: To assess microglial polarization, stain cells for surface markers such as CD16/32 (M1 marker) and CD206 (M2 marker) and analyze by flow cytometry.

Visualizations

SMM189_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor Gi Gi Protein CB2->Gi Inhibits Gi activation SMM189 This compound SMM189->CB2 Binds as inverse agonist AC Adenylate Cyclase Gi->AC Normally inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Inflammation Pro-inflammatory Response PKA->Inflammation Suppresses Experimental_Workflow cluster_analysis Analysis start Start: Microglial Cell Culture lps LPS Stimulation (e.g., 100 ng/mL) start->lps smm189 This compound Treatment (various concentrations) lps->smm189 incubation Incubation (e.g., 12h, 24h) smm189->incubation chemokine Chemokine Analysis (Supernatant) incubation->chemokine morphology Morphological Analysis (Microscopy) incubation->morphology flow Flow Cytometry (M1/M2 Markers) incubation->flow end End: Data Interpretation chemokine->end morphology->end flow->end Troubleshooting_Logic cluster_checks Troubleshooting Checks issue Unexpected Results (e.g., no effect) reagents Check Reagent Quality (this compound, LPS) issue->reagents protocol Review Protocol (Dose, Timing) issue->protocol cells Verify Cell Health & Conditions issue->cells model Assess Animal Model (if applicable) issue->model solution Optimize Experiment & Repeat reagents->solution protocol->solution cells->solution model->solution

References

Technical Support Center: Overcoming SMM-189 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SMM-189, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor solubility, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective cannabinoid receptor 2 (CB2) inverse agonist.[1][2] Its primary mechanism of action involves binding to the CB2 receptor and promoting an inactive receptor state. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3][4] This signaling cascade is known to modulate immune responses, particularly by shifting microglia from a pro-inflammatory (M1) to a pro-wound healing (M2) phenotype.[3]

Q2: What are the known solubility properties of this compound?

A2: this compound is a poorly water-soluble compound. Its aqueous solubility has been determined to be approximately 185 µg/mL at a pH of 7.4. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound solid powder should be stored at -20°C. Stock solutions prepared in a solvent can also be stored at -20°C or -80°C for several months. Always refer to the manufacturer's specific recommendations.

Troubleshooting Guide: Solubility Issues

Issue: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer (e.g., PBS or cell culture media).

This is a common issue encountered with poorly soluble compounds like this compound. The dramatic change in solvent polarity upon dilution causes the compound to crash out of the solution.

Troubleshooting Steps:

  • Optimize the Final DMSO Concentration:

    • Aim for the lowest possible final concentration of DMSO in your experiment that maintains this compound solubility. While up to 0.5% DMSO is generally well-tolerated by most cell lines, it is crucial to perform a vehicle control to assess its effect on your specific experimental system.

    • For some applications, a final DMSO concentration of up to 2.5% in DPBS has been used for this compound without reported precipitation.

  • Employ a Serial Dilution Strategy:

    • Instead of a single large dilution, perform serial dilutions. First, dilute your high-concentration DMSO stock to an intermediate concentration in DMSO. Then, slowly add this intermediate stock to your aqueous buffer while vortexing or stirring to ensure rapid mixing.

  • Consider the Use of a Surfactant or Co-solvent:

    • For in vivo studies, this compound has been successfully formulated in a vehicle containing ethanol, Cremophor ELP, and saline (5:5:90 v/v). While Cremophor may not be suitable for all in vitro experiments due to potential cellular toxicity, this demonstrates the principle of using excipients to improve solubility. For cell-based assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations can sometimes aid in maintaining solubility. Always perform appropriate vehicle controls.

  • Prepare Fresh Working Solutions:

    • Due to the potential for precipitation over time, it is best practice to prepare fresh working dilutions of this compound from your DMSO stock solution immediately before each experiment.

Quantitative Solubility Data

Solvent/Vehicle SystemConcentration/SolubilityReference
Aqueous Buffer (pH 7.4)~185 µg/mL
Dimethyl Sulfoxide (DMSO)≥ 10 mM-
In vivo formulation (rats)5 mg/kg dose in 5% (v/v) ethanol, 5% (v/v) Cremophor ELP, and 90% normal saline
In vivo formulation (mice)6.25 mg/kg dose in ethanol:Cremophor:saline (5:5:90)
In vitro antagonist assay bufferSpanning EC50 in DPBS with a final concentration of 2.5% DMSO

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM.

    • Gently vortex or sonicate in a water bath until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions in 100% DMSO to get to an intermediate concentration that is 1000x or 200x your final desired concentration in the cell culture medium.

    • To prepare the final working concentration, add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture medium. It is critical to add the DMSO stock to the aqueous medium and not the other way around. Mix immediately and thoroughly by gentle pipetting or swirling.

    • Ensure the final DMSO concentration in your cell culture wells is kept constant across all conditions, including the vehicle control, and is at a non-toxic level for your cells (typically ≤ 0.5%).

Protocol 2: Microglia Polarization Assay

This protocol is adapted from a published study using this compound.

  • Cell Plating:

    • Plate murine microglia cells (e.g., C8B4) in a 96-well plate at a density of 20,000 cells per well in 50 µL of DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin (P/S).

    • Incubate overnight at 37°C and 5% CO2.

  • Serum Starvation:

    • The next day, gently remove the 10% FBS-containing medium and replace it with 100 µL of DMEM containing 1% FBS and 1% P/S.

  • LPS Stimulation:

    • On the third day, add 100 µL of DMEM with 1% FBS and 1% P/S containing 2 µg/mL of lipopolysaccharide (LPS) to each well for a final concentration of 1 µg/mL LPS.

  • This compound Treatment:

    • One hour after LPS stimulation, add this compound at the desired final concentrations. Prepare a 5x concentrated solution of this compound in DMEM with 1% FBS and 1% P/S and add 50 µL to the wells.

    • Include appropriate controls: untreated cells, vehicle control (DMSO), LPS only, and this compound only.

  • Analysis:

    • After the desired incubation time (e.g., 24 hours), analyze the cell culture supernatant for cytokine and chemokine secretion (e.g., using ELISA or multiplex assays) or lyse the cells to analyze markers of M1/M2 polarization (e.g., CD16/32 for M1, CD206 for M2) by flow cytometry or western blot.

Visualizations

SMM189_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Gi Gi/o Protein CB2->Gi inhibits constitutive Gi/o signaling AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP to Gi->AC inhibition released SMM189 This compound SMM189->CB2 binds PKA PKA (activated) cAMP->PKA activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway inhibits M2_phenotype M2 Phenotype (Anti-inflammatory) PKA->M2_phenotype promotes M1_phenotype M1 Phenotype (Pro-inflammatory) NFkB_pathway->M1_phenotype promotes

Caption: this compound signaling pathway in microglia.

experimental_workflow prep_stock Prepare 10 mM this compound Stock in 100% DMSO prep_working Prepare Working Solution (Dilute stock in media just before use) prep_stock->prep_working cell_culture Treat Cells (e.g., LPS-stimulated microglia) prep_working->cell_culture analysis Analyze Experimental Readouts (e.g., Cytokines, Cell Markers) cell_culture->analysis

Caption: General experimental workflow for using this compound.

References

SMM-189 Technical Support Center: Troubleshooting & Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CB2 receptor inverse agonist, SMM-189.

Section 1: this compound Batch-to-Batch Variability and Quality Control

Ensuring the consistency and quality of this compound across different batches is critical for reproducible experimental results. While specific batch-to-batch variability data for this compound is not extensively published, the following guidelines, based on best practices for small molecule inhibitors, will help you establish a robust quality control protocol.

Frequently Asked Questions (FAQs):

Q1: How can I assess the quality of a new batch of this compound?

A1: It is recommended to perform a series of analytical tests to confirm the identity, purity, and concentration of the new batch. These may include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential impurities or degradation products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

When possible, compare the results to a previously validated batch or a reference standard.

Q2: What are the acceptable purity levels for this compound in research applications?

A2: For in vitro cellular assays, a purity of >98% as determined by HPLC is generally recommended. For in vivo studies, higher purity may be required to minimize off-target effects.

Q3: I am seeing variable results between different batches of this compound. What could be the cause?

A3: Inconsistent results can stem from several factors related to batch variability:

  • Purity Differences: Even small amounts of impurities can have biological activity and interfere with your assay.

  • Solubility Issues: Different batches may have slight variations in physical properties that affect solubility.

  • Degradation: Improper storage or handling can lead to degradation of the compound.

It is crucial to perform quality control checks on each new batch and to handle and store the compound appropriately.

Troubleshooting Guide: Inconsistent Results Between Batches

Observed Issue Potential Cause Recommended Action
Lower than expected potency in a new batch. Lower purity of the new batch.1. Re-verify the purity of the new batch using HPLC. 2. If purity is confirmed to be lower, consider obtaining a higher purity batch or adjusting the concentration based on the purity percentage.
Increased off-target effects or cell toxicity. Presence of active impurities.1. Analyze the impurity profile of the batch using LC-MS. 2. If possible, identify the impurities and assess their potential biological activity. 3. Consider purchasing this compound from a different supplier with a more stringent purification process.
Precipitation of the compound in solution. Variations in solubility between batches.1. Re-assess the solubility of the new batch in your chosen solvent. 2. Consider preparing a fresh stock solution and ensure complete dissolution before use.

Section 2: General Troubleshooting for this compound Experiments

This section addresses common issues that may arise during experiments with this compound.

Frequently Asked Questions (FAQs):

Q1: My this compound is not dissolving properly. What should I do?

A1: this compound has low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For in vivo studies, a formulation of ethanol, Cremophor, and saline (e.g., 5:5:90) has been used.[1]

Q2: I am observing unexpected or off-target effects in my cell-based assays.

A2: Off-target effects can occur with any small molecule inhibitor. To mitigate this:

  • Use the lowest effective concentration: Determine the EC50 or IC50 of this compound in your specific assay and use concentrations around this value.

  • Include appropriate controls: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments.

  • Use a structurally different CB2 inverse agonist: If possible, confirm your results with another CB2 inverse agonist to ensure the observed effects are target-specific.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Precipitation in cell culture media after adding this compound. "Solvent shock" from diluting a concentrated DMSO stock into aqueous media.1. Pre-warm the cell culture media to 37°C before adding the compound. 2. Add the this compound stock solution to the media dropwise while gently vortexing. 3. Ensure the final DMSO concentration is below 0.5%.
Loss of this compound activity over time in solution. Degradation of the compound.1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Protect solutions from light. 3. Prepare fresh working solutions for each experiment.
Inconsistent results in cAMP assays. Cell passage number, cell density, or assay reagents.1. Use cells within a consistent passage number range. 2. Ensure consistent cell seeding density. 3. Check the quality and expiration dates of all assay reagents.

Section 3: Data Presentation

Table 1: Biopharmaceutical Properties of this compound

Property Value Reference
Aqueous Solubility (pH 7.4) ~185 µg/mL[2]
cLogP ~5.26[2]
In Vitro Metabolic Stability (Rat Liver Microsomes) 45.3% remaining after 90 min[2]
Plasma Protein Binding (Rat) 99.37 ± 0.01% at 500 ng/mL99.84 ± 0.02% at 2 µg/mL[2]
Permeability (PAMPA) -5.02 ± 0.02 cm/sec

Section 4: Experimental Protocols

Protocol 1: ACTOne cAMP Assay for this compound Activity

This protocol is adapted from studies characterizing this compound's inverse agonist activity.

Materials:

  • HEK-CNG+CB2 cells (HEK cells stably expressing the CB2 receptor and a cyclic nucleotide-gated channel)

  • Assay medium (e.g., DMEM with 1% FBS)

  • This compound

  • Forskolin (optional, for agonist-stimulated cAMP inhibition assays)

  • cAMP detection kit (e.g., a fluorescence-based assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEK-CNG+CB2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium.

  • Treatment: Remove the culture medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 30 minutes).

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP detection kit.

  • Data Analysis: Measure the fluorescence signal using a plate reader. Plot the change in cAMP levels as a function of this compound concentration.

Protocol 2: Microglial Polarization Assay

This protocol is based on experiments evaluating the effect of this compound on microglial activation.

Materials:

  • Microglial cell line (e.g., C8B4) or primary microglia

  • Culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Antibodies for flow cytometry (e.g., anti-CD16/32 for M1, anti-CD206 for M2)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate microglial cells in a multi-well plate.

  • Stimulation: Treat cells with LPS (e.g., 1 µg/mL) to induce an M1 pro-inflammatory state.

  • This compound Treatment: Add this compound at the desired concentrations to the LPS-stimulated cells.

  • Incubation: Incubate for 24 hours.

  • Cell Staining: Harvest the cells and stain with fluorescently labeled antibodies against M1 and M2 markers.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized cells.

Protocol 3: Western Blot for CB2 and PKA Expression

This protocol is based on studies investigating the molecular mechanism of this compound.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-CB2, anti-PKA, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, add chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Section 5: Visualizations

SMM189_Signaling_Pathway SMM189 This compound CB2R CB2 Receptor (Constitutively Active) SMM189->CB2R Binds and stabilizes inactive state G_protein Gαi/o Protein CB2R->G_protein Inhibits dissociation AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP Increases production PKA Protein Kinase A (PKA) cAMP->PKA Activates Anti_Inflammatory Anti-inflammatory Response PKA->Anti_Inflammatory Microglia_Polarization Microglia Polarization (M1 to M2) PKA->Microglia_Polarization

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: New Batch of this compound Received qc Quality Control (HPLC, MS, NMR) start->qc stock Prepare Concentrated Stock Solution (DMSO) qc->stock Batch Passes QC troubleshoot Troubleshooting qc->troubleshoot Batch Fails QC invitro In Vitro Experiments (e.g., Cell-based assays) stock->invitro formulation Prepare Formulation (e.g., Ethanol:Cremophor:Saline) stock->formulation data_analysis Data Analysis and Interpretation invitro->data_analysis invitro->troubleshoot Inconsistent Results invivo In Vivo Experiments (e.g., Animal models) invivo->data_analysis invivo->troubleshoot Unexpected Effects formulation->invivo troubleshoot->qc Re-evaluate Batch

Caption: this compound Experimental Workflow.

References

Validation & Comparative

A Comparative Guide to SMM-189 and Other CB2 Inverse Agonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cannabinoid receptor research, inverse agonists of the Cannabinoid Receptor 2 (CB2) are gaining prominence for their therapeutic potential in a variety of disorders, including neurodegenerative diseases and inflammatory conditions. This guide provides a detailed comparison of SMM-189 with other well-known CB2 inverse agonists, namely SR144528 and AM630, focusing on their performance backed by experimental data. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview to inform future research and therapeutic strategies.

Performance Comparison of CB2 Inverse Agonists

The following table summarizes the key quantitative data for this compound, SR144528, and AM630, highlighting their binding affinities, selectivity, and functional effects in various assays.

ParameterThis compoundSR144528AM630
Binding Affinity (Ki) 121.3 nM for CB20.6 nM for CB232.1 nM for CB2
Selectivity ~40-fold for CB2 over CB1>700-fold for CB2 over CB1165-fold for CB2 over CB1
cAMP Assay Increases cAMP levels in CB2-transfected cells, demonstrating inverse agonism.[1]Stimulates adenylyl cyclase V and inhibits adenylyl cyclase II in transfected COS cells.Enhances forskolin-stimulated cAMP production in CB2-transfected cells.[2][3]
Microglial Polarization (LPS-stimulated) Significantly decreases the pro-inflammatory marker CD16/32 and significantly increases the pro-wound healing marker CD206.[1]Decreases CD16/32 (not statistically significant) and significantly increases CD206.[1]Induces anti-inflammatory changes in microglia.
GTPγS Binding Assay Not explicitly statedInhibits GTPγS binding to CB2 receptor membranes.Inhibits GTPγS binding to CB2 receptor membranes with an EC50 of 76.6 nM.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

ACTOne cAMP Assay for Inverse Agonist Activity

This protocol is used to determine the inverse agonist activity of compounds at the CB2 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: Human Embryonic Kidney (HEK) cells stably co-transfected with the human CB2 receptor and a cyclic nucleotide-gated (CNG) channel (HEK-CNG+CB2).

  • Procedure:

    • Seed HEK-CNG+CB2 cells in a 96-well plate and culture for 18-24 hours.

    • On the day of the experiment, add 100 µL of ACTOne formulation Membrane Potential Dye to each well and incubate for 1 hour in the dark at room temperature.

    • Prepare test compounds (e.g., this compound) at various concentrations. For inverse agonist testing, include a phosphodiesterase inhibitor like Ro 20-1724 (final concentration 25 µM) and forskolin (final concentration 800 nM) to stimulate basal cAMP production.

    • Add the compound solutions to the wells.

    • Measure fluorescence using a plate reader (Excitation: 540 nm, Emission: 590 nm) at 50 minutes post-addition. An increase in fluorescence indicates an increase in cAMP levels, characteristic of inverse agonism.

Microglial Activation and Polarization Assay

This assay assesses the effect of CB2 inverse agonists on the activation and polarization state of microglia, key immune cells in the central nervous system.

  • Cell Line: Murine microglial cell line (e.g., C8-B4) or primary microglia.

  • Procedure:

    • Culture microglial cells in a suitable medium.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce a pro-inflammatory M1 phenotype.

    • Treat the cells with the CB2 inverse agonist (e.g., this compound, SR144528) at desired concentrations.

    • After an incubation period (e.g., 24 hours), harvest the cells.

    • Analyze the expression of cell surface markers for M1 (e.g., CD16/32) and M2 (e.g., CD206) phenotypes using flow cytometry.

    • The culture supernatant can be collected to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-1β, PGE2) by ELISA.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This in vivo model is used to evaluate the therapeutic efficacy of compounds in treating inflammatory bowel disease.

  • Animal Model: Female C57BL/6 mice.

  • Procedure:

    • Induce colitis by administering 3.5% (w/v) DSS in the drinking water for 7 consecutive days.

    • Administer the test compound (e.g., this compound) via a suitable route (e.g., intraperitoneal injection) during the DSS treatment period.

    • Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, to calculate a Disease Activity Index (DAI).

    • At the end of the experiment, sacrifice the mice and collect the colons to measure length and for histological analysis of inflammation.

    • Isolate lamina propria lymphocytes (LPLs) from the colon and other immune cells from the spleen and mesenteric lymph nodes.

    • Analyze immune cell populations (e.g., Th17 cells, neutrophils, myeloid-derived suppressor cells) using flow cytometry.

    • Perform Western blot analysis on LPL lysates to measure the expression of proteins of interest, such as CB2 and Protein Kinase A (PKA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

CB2_Signaling_Pathway cluster_agonist Agonist Signaling cluster_inverse_agonist Inverse Agonist Signaling (this compound) Agonist CB2 Agonist CB2_A CB2 Receptor Agonist->CB2_A Binds Gai_A Gαi/o CB2_A->Gai_A Activates AC_A Adenylyl Cyclase Gai_A->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A PKA_A ↓ PKA cAMP_A->PKA_A Inflam_A Anti-inflammatory Effects PKA_A->Inflam_A InvAgonist This compound CB2_IA CB2 Receptor (Constitutively Active) InvAgonist->CB2_IA Binds & Stabilizes Inactive State Gai_IA Gαi/o CB2_IA->Gai_IA Reduces Basal Activity AC_IA Adenylyl Cyclase Gai_IA->AC_IA Relieves Inhibition cAMP_IA ↑ cAMP AC_IA->cAMP_IA PKA_IA ↑ PKA cAMP_IA->PKA_IA Immune_Mod Immune Modulation (↓ Th17, ↓ Neutrophils, ↑ MDSCs) PKA_IA->Immune_Mod Microglial_Activation_Workflow start Start culture Culture Microglia start->culture stimulate Stimulate with LPS (1 µg/mL) culture->stimulate treat Treat with CB2 Inverse Agonist (e.g., this compound) stimulate->treat incubate Incubate for 24 hours treat->incubate harvest Harvest Cells & Supernatant incubate->harvest facs Flow Cytometry Analysis (CD16/32, CD206) harvest->facs elisa ELISA for Cytokines (IL-1β, PGE2) harvest->elisa end End facs->end elisa->end DSS_Colitis_Workflow start Start acclimatize Acclimatize C57BL/6 Mice start->acclimatize induce Induce Colitis: 3.5% DSS in Drinking Water (7 days) acclimatize->induce treat Administer this compound induce->treat monitor Daily Monitoring: Body Weight, Stool, Bleeding (DAI) induce->monitor treat->monitor sacrifice Sacrifice at Day 7 monitor->sacrifice collect Collect Colon, Spleen, MLNs sacrifice->collect analysis Analysis: - Colon Length & Histology - Flow Cytometry of Immune Cells - Western Blot of LPLs (CB2, PKA) collect->analysis end End analysis->end

References

A Comparative Guide: SMM-189 Versus Cannabinoid Receptor 2 (CB2) Agonists in Microglial Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inverse agonist SMM-189 and various cannabinoid receptor 2 (CB2) agonists in their effects on microglia, the resident immune cells of the central nervous system. The modulation of microglial activity is a critical therapeutic target for a range of neuroinflammatory and neurodegenerative diseases. This document synthesizes experimental data to highlight the distinct pharmacological profiles of these compounds.

Executive Summary

The cannabinoid receptor 2 (CB2) is a key modulator of microglial function. While CB2 agonists have traditionally been investigated for their anti-inflammatory properties, recent research has shed light on the therapeutic potential of CB2 inverse agonists, such as this compound. This guide demonstrates that this compound and CB2 agonists elicit distinct and sometimes opposing effects on microglial polarization, and the release of cytokines and chemokines. These differences are critical for researchers and drug developers to consider when selecting a CB2 modulator for a specific therapeutic application.

Data Presentation: this compound vs. CB2 Agonists on Microglia

The following tables summarize the quantitative effects of this compound and other CB2 modulators on key microglial functions. The data is primarily derived from in vitro studies on murine microglial cell lines or primary microglia, often stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory state.

Table 1: Effects on Microglial Polarization Markers

CompoundClassTargetConcentrationM1 Marker (CD16/32) ExpressionM2 Marker (CD206) ExpressionReference
This compound Inverse AgonistCB21 µMSignificantly Decreased Significantly Increased [1]
SR-144528 Inverse AgonistCB21 µMDecreased (not significant)Significantly Increased[1]
HU-308 AgonistCB21 µMSignificantly DecreasedSignificantly Decreased[1]
JWH-133 AgonistCB21 µMDecreased (not significant)Significantly Decreased[1]

Table 2: Effects on Cytokine and Chemokine Release

CompoundClassTargetConcentrationPro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)Chemokines (e.g., MCP-1, IP-10)Reference
This compound Inverse AgonistCB210-40 µMSignificantly Decreased (IL-1β, PGE2)Significantly Decreased (MCP-1, IP-10, Eotaxin, TARC)[2]
JWH-133 AgonistCB21-10 µMSignificantly Decreased (IL-1β, IL-6, TNF-α)Significantly Decreased (CINC-1, CINC-2α/β, MIP-3α, MIP-1α)
HU-308 AgonistCB25 µMSignificantly Decreased (TNF-α, IL-6)Not specified
SR-144528 Inverse Agonist/AntagonistCB21 µMNo significant effect on LPS/IFN-γ induced TNF-α, IL-6, CCL2Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Microglial Cell Culture and Stimulation

Primary microglia are isolated from the cerebral cortices of neonatal rodents. The tissue is mechanically and enzymatically dissociated, and the resulting mixed glial cell population is cultured. Microglia are subsequently isolated by gentle shaking. For experiments, cells are plated at a desired density and allowed to adhere. To induce a pro-inflammatory state, microglia are typically treated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified period, usually 24 hours, prior to treatment with CB2 modulators.

Quantification of Cytokines and Chemokines by ELISA
  • Sample Collection: After treatment of microglial cultures with LPS and the respective CB2 compounds for the desired time, the cell culture supernatant is collected.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1, IP-10) are used according to the manufacturer's instructions.

  • Data Analysis: The optical density is read using a microplate reader at 450 nm. A standard curve is generated using recombinant cytokines/chemokines, and the concentration in the samples is calculated. Results are often normalized to the total protein content of the cell lysates.

Immunocytochemistry for Microglial Markers
  • Cell Preparation: Microglia are cultured on glass coverslips. Following experimental treatments, the cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

  • Permeabilization and Blocking: The cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes and then blocked with a solution containing 5-10% normal goat serum and 1% bovine serum albumin (BSA) in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against a microglial marker, such as Iba1 (ionized calcium-binding adapter molecule 1), overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

  • Mounting and Visualization: The coverslips are mounted onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei. Images are captured using a fluorescence or confocal microscope.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 CB2 Agonist Signaling cluster_1 This compound (Inverse Agonist) Signaling CB2_Agonist CB2 Agonist (e.g., JWH-133, HU-308) CB2R_A CB2 Receptor CB2_Agonist->CB2R_A Activates Gi Gαi/o CB2R_A->Gi Activates ERK_AKT ERK / PI3K/Akt CB2R_A->ERK_AKT Activates AC_A Adenylyl Cyclase Gi->AC_A Inhibits cAMP_A cAMP AC_A->cAMP_A Decreases PKA_A PKA cAMP_A->PKA_A Inhibits NFkB_A NF-κB ERK_AKT->NFkB_A Inhibits Pro_inflammatory Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, TNF-α) NFkB_A->Pro_inflammatory Decreases Transcription SMM189 This compound CB2R_I CB2 Receptor (Constitutively Active) SMM189->CB2R_I Inactivates Gi_I Gαi/o CB2R_I->Gi_I Reduces Basal Activity AC_I Adenylyl Cyclase Gi_I->AC_I Disinhibits cAMP_I cAMP AC_I->cAMP_I Increases PKA_I PKA cAMP_I->PKA_I Activates CREB CREB PKA_I->CREB Phosphorylates M2_Polarization M2 Polarization (CD206, Anti-inflammatory) CREB->M2_Polarization Promotes Transcription

Caption: CB2 Receptor Signaling Pathways in Microglia.

G cluster_workflow Experimental Workflow: Assessing CB2 Modulator Effects on Microglia cluster_analysis 6. Downstream Analysis A 1. Microglia Culture (Primary or Cell Line) B 2. Pro-inflammatory Stimulation (e.g., LPS) A->B C 3. Treatment (this compound or CB2 Agonist) B->C D 4. Incubation Period (e.g., 24 hours) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Cytokine/Chemokine Quantification (ELISA) E->F G Microglial Polarization Marker Analysis (Flow Cytometry / Immunocytochemistry) E->G H Signaling Pathway Analysis (Western Blot) E->H

Caption: Experimental Workflow Diagram.

G cluster_agonists Agonists cluster_inverse_agonists Inverse Agonists CB2R Cannabinoid Receptor 2 (CB2R) Agonist_Effect Activates CB2R Suppresses M1 Markers Suppresses M2 Markers Decreases Pro-inflammatory Cytokines CB2R->Agonist_Effect Inverse_Agonist_Effect Inactivates Constitutively Active CB2R Suppresses M1 Markers Promotes M2 Markers Decreases Pro-inflammatory Cytokines CB2R->Inverse_Agonist_Effect JWH133 JWH-133 JWH133->CB2R HU308 HU-308 HU308->CB2R SMM189 This compound SMM189->CB2R SR144528 SR-144528 SR144528->CB2R

Caption: Logical Relationship of CB2R Modulators.

Conclusion

This compound and CB2 agonists represent two distinct strategies for modulating microglial function through the CB2 receptor. While both can suppress pro-inflammatory responses, they have contrasting effects on microglial polarization. CB2 agonists like JWH-133 and HU-308 tend to suppress both M1 and M2 markers, suggesting a general dampening of microglial activation. In contrast, the inverse agonist this compound not only suppresses the pro-inflammatory M1 phenotype but also actively promotes the anti-inflammatory and tissue-reparative M2 phenotype. This unique profile of this compound suggests its potential therapeutic advantage in neuroinflammatory conditions where a shift towards a restorative microglial state is desirable. The choice between a CB2 agonist and an inverse agonist will depend on the specific pathological context and the desired immunomodulatory outcome. Further research is warranted to fully elucidate the in vivo consequences of these differential microglial modulation strategies.

References

SMM-189's Impact on Cytokine Expression: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of SMM-189, a selective cannabinoid receptor 2 (CB2) inverse agonist, with other CB2 modulators in regulating cytokine expression. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Executive Summary

This compound has demonstrated significant immunomodulatory effects, primarily through its action as a CB2 receptor inverse agonist. Experimental data indicates that this compound can effectively suppress pro-inflammatory responses in various models, including lipopolysaccharide (LPS)-stimulated microglia and dextran sulfate sodium (DSS)-induced colitis. This guide synthesizes available data to compare the performance of this compound against other CB2 ligands, namely the CB2 agonists HU 308 and JWH 133, and the CB2 inverse agonist SR 144528.

Comparative Analysis of Cytokine and Inflammatory Marker Expression

The following tables summarize the quantitative effects of this compound and alternative compounds on key inflammatory markers and cytokines. It is important to note that the data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Effect of CB2 Modulators on Microglial Polarization Markers in LPS-Stimulated Murine Microglia

CompoundTargetConcentrationEffect on M1 Marker (CD16/32)Effect on M2 Marker (CD206)Reference
This compound CB2 Inverse Agonist1 µMSignificant Decrease (P < 0.001)Significant Increase (P < 0.01)[1]
SR 144528CB2 Inverse Agonist1 µMDecrease (Not Significant)Significant Increase (P < 0.001)[1]
HU 308CB2 Agonist1 µMSignificant Decrease (P < 0.001)Significant Decrease (P < 0.001)[1]
JWH 133CB2 Agonist1 µMDecrease (Not Significant)Significant Decrease (P < 0.01)[1]

Table 2: Effect of CB2 Modulators on Pro-Inflammatory Cytokine Expression in LPS-Stimulated Microglia

CompoundTargetCytokineConcentration% Inhibition / ChangeReference
This compound CB2 Inverse AgonistIL-1β10-40 µMDose-dependent decrease[2]
SR 144528CB2 Inverse AgonistTNF-α1 µMSignificant Reduction
SR 144528CB2 Inverse AgonistIL-61 µMSignificant Reduction
JWH 133CB2 AgonistTNF-α10 µMSignificant Decrease
JWH 133CB2 AgonistIL-610 µMSignificant Decrease
JWH 133CB2 AgonistIL-1β10 µMSignificant Decrease
HU 308CB2 AgonistTNF-αNot SpecifiedReduction
HU 308CB2 AgonistIL-6Not SpecifiedReduction
HU 308CB2 AgonistIL-1βNot SpecifiedNo significant difference

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

SMM189_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMM189 This compound CB2R CB2 Receptor SMM189->CB2R binds to G_protein Gi/o Protein CB2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates NFkB_complex IκB-NF-κB PKA->NFkB_complex inhibits activation NFkB NF-κB NFkB_complex->NFkB releases DNA DNA NFkB->DNA translocates to & binds Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines inhibits transcription Experimental_Workflow cluster_in_vitro In Vitro: Microglia Activation cluster_in_vivo In Vivo: DSS-Induced Colitis cluster_analysis Analysis A1 Isolate Primary Microglia or Culture BV-2 Cells A2 Pre-treat with this compound or other CB2 modulators A1->A2 A3 Stimulate with LPS (e.g., 100 ng/mL for 24h) A2->A3 A4 Collect Supernatant & Cell Lysates A3->A4 C1 Cytokine Quantification (ELISA, Multiplex Assay) A4->C1 C2 Cell Surface Marker Analysis (Flow Cytometry for CD16/32, CD206) A4->C2 B1 Induce Colitis in Mice (e.g., 3% DSS in drinking water) B2 Administer this compound (e.g., daily i.p. injection) B1->B2 B3 Monitor Clinical Score (Weight loss, stool consistency, bleeding) B2->B3 B4 Collect Colon Tissue & Spleen B3->B4 C3 Protein Expression Analysis (Western Blot for CB2, PKA) B4->C3 C4 Histological Analysis (Colon tissue sections) B4->C4

References

A Comparative Analysis of SMM-189 and SR144528 in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between investigational compounds is critical for advancing therapeutic strategies for neuroinflammatory disorders. This guide provides a detailed, data-driven comparison of two prominent cannabinoid receptor 2 (CB2) inverse agonists, SMM-189 and SR144528, in the context of neuroinflammation.

Both this compound and SR144528 are recognized for their potential to modulate microglial activity, a key cellular player in the central nervous system's inflammatory response. Their primary mechanism of action involves inverse agonism at the CB2 receptor, which is upregulated on activated microglia during neuroinflammation.[1][2] This interaction offers a therapeutic window to shift microglia from a pro-inflammatory (M1) to an anti-inflammatory and tissue-reparative (M2) phenotype.

Quantitative Performance in Microglial Polarization

A direct comparison of this compound and SR144528 in a lipopolysaccharide (LPS)-induced neuroinflammation model using C8B4 murine microglia highlights their differential effects on key polarization markers.[3]

CompoundTargetConcentrationEffect on M1 Marker (CD16/32)Effect on M2 Marker (CD206)Significance vs. LPS ControlSignificance vs. SR144528
This compound CB2 Inverse AgonistEC50Significant Decrease Significant Increase P < 0.001 (for CD16/32) P < 0.01 (for CD206)P < 0.05 (for CD16/32 decrease)
SR144528 CB2 Inverse AgonistEC50Decrease (Not Significant)Significant Increase P < 0.001 (for CD206)Not Applicable

Table 1: Comparative efficacy of this compound and SR144528 on microglial polarization markers. Data synthesized from Presley et al. (2015).[3]

These data suggest that while both compounds effectively promote an M2 phenotype, This compound demonstrates a statistically significant advantage in suppressing the pro-inflammatory M1 marker CD16/32 compared to SR144528 in this experimental model.[3]

Signaling Pathway and Mechanism of Action

The anti-inflammatory effects of CB2 inverse agonists like this compound and SR144528 are attributed to their ability to stabilize the inactive conformation of the CB2 receptor. This action counteracts the constitutive activity of the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which is implicated in the downstream signaling cascade that promotes the expression of M2-associated genes, such as the mannose receptor (CD206).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2_inactive CB2 Receptor (Inactive State) AC Adenylate Cyclase CB2_inactive->AC Disinhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates M2_genes M2-associated Genes (e.g., CD206) CREB->M2_genes Promotes Transcription SMM189 This compound / SR144528 SMM189->CB2_inactive Stabilizes

CB2 inverse agonist signaling pathway in microglia.

Off-Target Considerations

A crucial point of differentiation lies in the potential for off-target effects, particularly with SR144528. While highly potent and selective for the CB2 receptor at nanomolar concentrations (Ki = 0.6 nM), studies have shown that at micromolar concentrations (1 µM), SR144528 can exert anti-inflammatory effects, such as reducing cytokine secretion, that are independent of the CB2 receptor. This CB2-independent activity was observed in both wild-type and CB2 knockout microglia, suggesting a different, yet undefined, mechanism of action at higher doses. This characteristic is critical for interpreting experimental results and considering translational potential. Information regarding the off-target effects of this compound is less prevalent in the reviewed literature, with studies emphasizing its selectivity for the CB2 receptor.

Experimental Protocols

To facilitate the replication and validation of findings related to this compound and SR144528, detailed methodologies for key experiments are outlined below.

In Vitro Microglial Activation and Polarization Assay

This protocol is designed to assess the effects of this compound and SR144528 on microglial activation and polarization in response to a pro-inflammatory stimulus.

  • Cell Culture:

    • Primary microglia are isolated from the cortices of neonatal mice or rats and cultured in DMEM/F12 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

    • Alternatively, immortalized microglial cell lines such as BV-2 or C8B4 can be used.

  • LPS Stimulation:

    • Microglia are plated in multi-well plates and allowed to adhere.

    • To induce a pro-inflammatory M1 phenotype, cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified duration, typically 24 hours.

  • Compound Treatment:

    • This compound or SR144528 is added to the culture medium at various concentrations, often at their respective EC50 values, either as a pre-treatment before LPS stimulation or concurrently with LPS.

  • Analysis of Microglial Markers by Flow Cytometry:

    • After incubation, cells are harvested and stained with fluorescently-conjugated antibodies against M1 (e.g., CD16/32, CD86) and M2 (e.g., CD206, Arginase-1) surface markers.

    • A typical antibody panel would include:

      • PE-conjugated anti-CD16/32

      • APC-conjugated anti-CD206

      • FITC-conjugated anti-CD11b (a general microglia/macrophage marker)

    • Stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing each marker and the mean fluorescence intensity.

  • Cytokine and Chemokine Analysis:

    • Supernatants from the cell cultures are collected to measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines and chemokines using ELISA or multiplex bead-based assays (e.g., Luminex).

G A Isolate & Culture Primary Microglia or Use Microglial Cell Line B Plate Cells in Multi-well Plates A->B C Stimulate with LPS (e.g., 100 ng/mL) B->C E Incubate for 24 hours C->E D Treat with This compound or SR144528 D->E F Harvest Cells & Supernatant E->F G Flow Cytometry Analysis (CD16/32, CD206) F->G H ELISA / Luminex (Cytokine Profiling) F->H

Experimental workflow for microglial activation assay.

Summary and Conclusion

Both this compound and SR144528 are valuable research tools for investigating the role of the CB2 receptor in neuroinflammation. The available data indicates that both compounds can effectively promote a shift towards an anti-inflammatory M2 microglial phenotype. However, key distinctions emerge:

  • Efficacy: this compound shows a superior ability to suppress the M1 marker CD16/32 in a head-to-head comparison.

  • Specificity: SR144528 may exhibit off-target, CB2-independent anti-inflammatory effects at higher concentrations, a factor that requires careful consideration in experimental design and data interpretation.

For researchers aiming to specifically probe the effects of CB2 inverse agonism on microglial polarization, this compound may offer a more targeted profile with a stronger M1-suppressive effect. SR144528 remains a cornerstone compound for CB2 receptor research, but its potential for off-target effects at higher doses necessitates careful dose-response studies and the use of appropriate controls. Future in vivo comparative studies in various neuroinflammatory disease models will be crucial to further elucidate the therapeutic potential of these two compounds.

References

A Cross-Validated Guide to the Therapeutic Effects of Smm-189

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the therapeutic effects of Smm-189, a selective cannabinoid receptor 2 (CB2) inverse agonist, with other alternatives. It is intended for researchers, scientists, and drug development professionals interested in the potential of CB2 modulation for treating neuroinflammatory and gastrointestinal inflammatory diseases. This document summarizes key experimental data, details the methodologies of pivotal studies, and contextualizes the performance of this compound against other therapeutic agents.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2][3] Unlike agonists which activate a receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response. The CB2 receptor is primarily expressed on immune cells, and its activation is generally associated with immunosuppressive effects. By acting as an inverse agonist, this compound presents a novel mechanism for modulating immune responses, particularly in the context of neuroinflammation and inflammatory bowel disease (IBD).[4]

The therapeutic potential of this compound stems from its ability to regulate microglial activation in the central nervous system and modulate immune cell responses in the gut. In preclinical studies, this compound has demonstrated anti-inflammatory properties that differ from those of CB2 receptor agonists.

Signaling Pathway of this compound

The binding of this compound to the CB2 receptor initiates a signaling cascade that leads to the modulation of cellular activity. A key aspect of this pathway is the regulation of cyclic AMP (cAMP) levels and the subsequent activation of Protein Kinase A (PKA).

SMM189_Signaling_Pathway SMM189 This compound CB2R CB2 Receptor SMM189->CB2R Binds to G_protein Gαi/o CB2R->G_protein Prevents activation AC Adenylate Cyclase G_protein->AC Inhibition relieved ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits pCREB pCREB CREB->pCREB Anti_inflammatory Anti-inflammatory Gene Expression pCREB->Anti_inflammatory Promotes

This compound signaling cascade.

Comparative Efficacy in Neuroinflammation

A key therapeutic area for this compound is the management of neuroinflammation, largely through its effects on microglia, the resident immune cells of the central nervous system. Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory or "pro-wound healing" M2 phenotype.

Modulation of Microglial Polarization

Preclinical studies have shown that this compound can shift the balance from the M1 to the M2 phenotype in activated microglia. This is in contrast to CB2 agonists, which have been shown to suppress both M1 and M2 markers.

Treatment (in LPS-stimulated murine microglia)M1 Marker (CD16/32) Expression (vs. LPS control)M2 Marker (CD206) Expression (vs. LPS control)Reference
This compound (CB2 Inverse Agonist) Significantly Decreased Significantly Increased
SR 144528 (CB2 Inverse Agonist)Decreased (not significant)Significantly Increased
HU 308 (CB2 Agonist)Significantly DecreasedSignificantly Decreased
JWH 133 (CB2 Agonist)Decreased (not significant)Significantly Decreased
Regulation of Chemokine Secretion

In primary human microglia stimulated with lipopolysaccharide (LPS), this compound has been shown to significantly decrease the secretion of eotaxin, a chemokine involved in inflammatory responses.

Treatment (in LPS-stimulated primary human microglia)Eotaxin Secretion (at 24h)Reference
This compound Significantly Decreased
Media ControlNo significant change

Comparative Efficacy in Inflammatory Bowel Disease (IBD)

This compound has also been evaluated in a dextran sodium sulfate (DSS)-induced colitis model, a common experimental model for IBD. The results suggest a beneficial role for this compound in attenuating intestinal inflammation.

Clinical and Pathological Outcomes in a Colitis Model

Treatment with this compound in a DSS-induced colitis model resulted in improved clinical scores, reduced body weight loss, and increased colon length compared to the DSS-only group.

Outcome Measure (in DSS-induced colitis model)This compound TreatmentDSS ControlReference
Clinical Score Significantly Attenuated High
Body Weight Increased Decreased
Colon Length Increased Decreased
Modulation of Immune Cell Populations in Colitis

This compound treatment was found to alter the composition of immune cells in the spleen, mesenteric lymph nodes (MLNs), and colon lamina propria (LPs) in the DSS-induced colitis model.

Immune Cell PopulationEffect of this compound TreatmentReference
Th17 cells Decreased percentage and number
Neutrophils Decreased percentage and number
Natural Killer T (NKT) cells Decreased percentage and number
Myeloid-Derived Suppressor Cells (MDSCs) Induced/Increased

Comparison with Other Therapeutic Alternatives

While direct head-to-head clinical trials are not available, the preclinical data for this compound can be contextualized by comparing its mechanism and effects to other established and emerging therapies for neuroinflammation and IBD.

Therapeutic ClassGeneral Mechanism of ActionComparison to this compound
CB2 Agonists (e.g., HU 308, JWH 133) Activate CB2 receptors, generally leading to immunosuppression.This compound has an opposing (inverse agonist) action. In microglial polarization, agonists suppress both M1 and M2 markers, whereas this compound promotes a shift from M1 to M2.
Anti-TNF-α Biologics (e.g., Infliximab, Adalimumab) Neutralize the pro-inflammatory cytokine TNF-α. A cornerstone of IBD therapy.This compound has a broader immunomodulatory effect, impacting multiple immune cell types (Th17, neutrophils, MDSCs) rather than targeting a single cytokine.
JAK Inhibitors (e.g., Tofacitinib, Upadacitinib) Inhibit Janus kinases, blocking the signaling of multiple pro-inflammatory cytokines. Used in IBD and other autoimmune diseases.Both have broad immunomodulatory effects. This compound's mechanism is upstream, targeting a G-protein coupled receptor, while JAK inhibitors target intracellular signaling pathways.
Other IBD Biologics (e.g., Vedolizumab, Ustekinumab) Target leukocyte trafficking (anti-integrin) or IL-12/23 signaling.These are highly specific mechanisms, whereas this compound's modulation of the endocannabinoid system may have more pleiotropic effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

Microglial Polarization Assay

This assay is used to determine the effect of a compound on the activation state of microglia.

Microglial_Polarization_Workflow cluster_workflow Experimental Workflow start Plate murine microglia (e.g., C8B4 cell line) stimulate Stimulate with LPS (Lipopolysaccharide) start->stimulate treat Add CB2 Ligands (this compound, agonists, etc.) stimulate->treat incubate Incubate for 24 hours treat->incubate stain Stain for cell surface markers (e.g., anti-CD16/32, anti-CD206) incubate->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify M1 and M2 phenotypes analyze->end

Microglial polarization assay workflow.

Protocol:

  • Cell Culture: Murine microglial cells (e.g., C8B4) are cultured in appropriate media and seeded into multi-well plates.

  • Stimulation: Microglia are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory (M1) state.

  • Treatment: One hour after LPS stimulation, cells are treated with this compound or other comparator compounds at their respective EC50 concentrations.

  • Incubation: The cells are incubated for 24 hours to allow for changes in cell surface marker expression.

  • Staining: Cells are harvested and stained with fluorescently labeled antibodies against M1 markers (e.g., CD16/32) and M2 markers (e.g., CD206).

  • Analysis: The percentage of cells expressing each marker is quantified using flow cytometry.

Chemokine Secretion Assay

This assay measures the release of signaling molecules (chemokines) from immune cells.

Protocol:

  • Cell Culture: Primary human microglia (PHMG) are cultured and seeded.

  • Stimulation and Treatment: Cells are stimulated with LPS in the presence or absence of this compound.

  • Supernatant Collection: After a specified incubation period (e.g., 12 or 24 hours), the cell culture supernatant is collected.

  • Analysis: The concentration of specific chemokines (e.g., eotaxin, MCP-1, IP-10) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

DSS-Induced Colitis Model

This in vivo model is used to study the pathogenesis of IBD and evaluate potential therapeutics.

Protocol:

  • Induction of Colitis: Mice are administered dextran sodium sulfate (DSS) in their drinking water for a defined period (e.g., 7 days) to induce colitis.

  • Treatment: A cohort of DSS-treated mice receives daily administration of this compound (e.g., intraperitoneally), while a control group receives a vehicle. A healthy control group receives normal drinking water.

  • Monitoring: Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding. A clinical score is calculated based on these parameters.

  • Endpoint Analysis: At the end of the study period, mice are euthanized. The colon is excised, and its length is measured. Tissues from the colon, spleen, and mesenteric lymph nodes are collected for histological analysis and isolation of immune cells for flow cytometry.

Conclusion

This compound represents a novel therapeutic strategy for inflammatory diseases by acting as a CB2 receptor inverse agonist. Preclinical data strongly suggest that this compound has potent anti-inflammatory effects in models of both neuroinflammation and inflammatory bowel disease. Its unique mechanism of action, particularly its ability to promote a pro-healing M2 microglial phenotype, distinguishes it from CB2 agonists and other immunomodulatory agents. While further research, including clinical trials, is necessary to establish its safety and efficacy in humans, the existing evidence positions this compound as a promising candidate for the development of new treatments for a range of debilitating inflammatory conditions.

References

A Comparative Analysis of the Cannabinoid Receptor 2 Ligands: SMM-189 and JWH-133

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent synthetic ligands targeting the cannabinoid receptor 2 (CB2): SMM-189 and JWH-133. While both compounds exhibit high selectivity for the CB2 receptor, their distinct pharmacological actions—this compound as an inverse agonist and JWH-133 as an agonist—confer unique therapeutic potentials and research applications. This document outlines their comparative receptor pharmacology, functional effects supported by experimental data, and detailed protocols for their characterization.

Overview and Chemical Structures

JWH-133 is a classic synthetic cannabinoid that acts as a potent and highly selective full agonist for the CB2 receptor.[1][2][3] Developed by John W. Huffman, it is extensively used in preclinical research to investigate the therapeutic effects of CB2 receptor activation, which include anti-inflammatory, immunomodulatory, and neuroprotective actions.

This compound is a more recently developed triaryl compound characterized as a potent and selective CB2 receptor inverse agonist. It has garnered interest for its ability to modulate immune responses, particularly in the central nervous system by regulating microglial activation. Its unique mechanism offers a different approach to targeting the CB2 receptor for conditions like neurodegenerative diseases and traumatic brain injury.

CompoundChemical StructureIUPAC Name
JWH-133 JWH-133 Structure(6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran
This compound this compound Structure(3′,5′-dichloro-2,6-dihydroxy-[1,1′-biphenyl]-4-yl)(phenyl)methanone

Quantitative Data Presentation: Receptor Binding and Functional Activity

The primary distinction between this compound and JWH-133 lies in their binding affinities and functional activities at cannabinoid receptors. JWH-133 is a high-affinity agonist, whereas this compound binds with lower affinity and acts as an inverse agonist.

ParameterJWH-133This compoundReference(s)
Target Receptor Cannabinoid Receptor 2 (CB2)Cannabinoid Receptor 2 (CB2),
Functional Class AgonistInverse Agonist,
CB2 Binding Affinity (Ki) 3.4 nM121.3 nM,
CB1 Binding Affinity (Ki) 677 nM4778 nM,
Selectivity Ratio (Ki CB1/CB2) ~200-fold~40-fold,
Functional Potency (EC50) Varies by assay153 nM (cAMP accumulation)

Mechanism of Action and Signaling Pathways

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. The differential effects of an agonist versus an inverse agonist on its signaling cascade are fundamental to their distinct biological outcomes.

  • Agonist Action (JWH-133): As an agonist, JWH-133 binds to and activates the CB2 receptor. This activation leads to the dissociation of the Gi/o protein subunits, resulting in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of downstream effectors like MAP kinases.

  • Inverse Agonist Action (this compound): The CB2 receptor exhibits some level of constitutive (basal) activity even without an agonist. This compound, as an inverse agonist, preferentially binds to the inactive state of the receptor. This stabilizes the receptor in an inactive conformation, suppressing its basal activity and leading to an increase in intracellular cAMP levels above baseline. This is the opposite effect of an agonist.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular CB2_Receptor CB2 Receptor Gi_Protein Gi/o Protein CB2_Receptor->Gi_Protein Couples to JWH133 JWH-133 (Agonist) JWH133->CB2_Receptor Activates SMM189 This compound (Inverse Agonist) SMM189->CB2_Receptor Inactivates (Suppresses Basal Activity) Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Inflammation) PKA->Response Modulates

Caption: CB2 receptor signaling pathway modulated by an agonist (JWH-133) and an inverse agonist (this compound).

Experimental Protocols

Accurate characterization of compounds like this compound and JWH-133 relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing either human CB1 or CB2 receptors.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

  • Radioligand: Use [3H]CP-55,940, a high-affinity cannabinoid receptor agonist, at a final concentration near its Kd value.

  • Competition Reaction: In a 96-well plate, incubate receptor membranes (10-20 µg protein) with the radioligand and varying concentrations of the test compound (JWH-133 or this compound) in a total volume of 200 µL.

  • Incubation: Incubate at 30°C for 90 minutes.

  • Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by nonlinear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional activity of the compounds as agonists or inverse agonists.

Methodology:

  • Cell Culture: Use HEK293 cells expressing the human CB2 receptor. Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Medium: Starve cells in serum-free medium for 2-4 hours prior to the assay.

  • Compound Treatment:

    • Agonist Mode (for JWH-133): Treat cells with varying concentrations of JWH-133 in the presence of 5 µM forskolin (to stimulate adenylyl cyclase).

    • Inverse Agonist Mode (for this compound): Treat cells with varying concentrations of this compound. No forskolin is needed if measuring suppression of basal activity, but it can be included to widen the assay window.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Quantification: Measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the compound. For JWH-133, determine the EC50 value from the resulting dose-response curve of cAMP inhibition. For this compound, determine the EC50 value for the increase in cAMP concentration.

β-Arrestin Recruitment Assay

Objective: To measure ligand-induced recruitment of β-arrestin to the CB2 receptor, a key event in receptor desensitization and G-protein-independent signaling.

Methodology:

  • Assay Principle: Utilize an enzyme fragment complementation (EFC) system (e.g., DiscoverX PathHunter) or Bioluminescence Resonance Energy Transfer (BRET). This protocol describes a generic EFC approach.

  • Cell Line: Use a cell line engineered to co-express the CB2 receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to the larger enzyme acceptor (EA) fragment.

  • Cell Plating: Plate the cells in a 96-well assay plate and incubate overnight.

  • Ligand Stimulation: Add varying concentrations of the test compound (JWH-133 or this compound) to the cells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the EFC substrate solution to the wells and incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Calculate EC50 values by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50) cluster_arrestin β-Arrestin Recruitment (EC50) B1 Prepare Receptor Membranes (CB1/CB2) B2 Incubate Membranes with [3H]Radioligand + Compound B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate IC50 and Ki B4->B5 F1 Culture CB2-expressing HEK293 Cells F2 Treat cells with Compound +/- Forskolin F1->F2 F3 Lyse Cells F2->F3 F4 Measure cAMP Levels (e.g., HTRF) F3->F4 F5 Calculate EC50 F4->F5 A1 Culture Engineered Cells (CB2-PK + βArr-EA) A2 Stimulate with Compound A1->A2 A3 Add Detection Reagents A2->A3 A4 Read Luminescence A3->A4 A5 Calculate EC50 A4->A5 Start Start Start->B1 Start->F1 Start->A1

Caption: A typical experimental workflow for characterizing cannabinoid receptor ligands.

References

SMM-189: A Novel Anti-Inflammatory Agent Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel cannabinoid receptor 2 (CB2) inverse agonist, SMM-189, against established anti-inflammatory drugs. The following sections present quantitative efficacy data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Quantitative Efficacy Comparison

The anti-inflammatory efficacy of this compound has been evaluated in preclinical models of intestinal inflammation and neuroinflammation. For a comprehensive comparison, this section presents data on this compound alongside standard-of-care anti-inflammatory drugs—sulfasalazine, dexamethasone, and infliximab—in the dextran sodium sulfate (DSS)-induced colitis model. Additionally, a comparison with ibuprofen and dexamethasone is provided in the carrageenan-induced paw edema model, a widely used assay for acute inflammation.

Table 1: Efficacy in DSS-Induced Colitis in Mice

CompoundDosageRoute of AdministrationKey Efficacy EndpointsReference
This compound 10 mg/kg/dayOral gavage- Attenuated clinical score - Reversed colitis-associated pathogenesis - Increased body weight and colon length - Reduced Th17 cells and neutrophils[No source found]
Sulfasalazine 30 mg/kg & 60 mg/kgOral- Suppressed shortening of colon length - Reduced mucosal inflammatory infiltration[1][2]
Dexamethasone 0.06 mg/dayNot specified- Did not prevent the induction of acute DSS colitis; aggravated macroscopic and histologic inflammation scores in one study. - Another study showed it reduces the clinical score and improves intestinal architecture.[3][4][5]
Infliximab 10 mg/kgIntravenously or enema- Ameliorated the severity of colitis

Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats

CompoundDosageRoute of AdministrationEfficacy (Inhibition of Edema)Reference
Ibuprofen 100 mg/kgNot specifiedSignificant inhibition of paw edema
Dexamethasone 1 mg/kgIntraperitonealSignificant reduction in paw edema
This compound Not availableNot availableData not available in this model[No source found]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the protocols for the key experimental models cited in this guide.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is widely used to induce an acute or chronic colitis that mimics aspects of human ulcerative colitis.

Induction of Acute Colitis:

  • Animal Model: C57BL/6 or Balb/c mice are commonly used.

  • DSS Administration: Mice are provided with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days. The concentration and duration can be adjusted to modulate the severity of colitis.

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool (hematochezia). A Disease Activity Index (DAI) is calculated based on these parameters.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the colon is excised. The length of the colon is measured, and tissue samples are collected for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and biochemical assays (e.g., myeloperoxidase activity as a marker of neutrophil infiltration, and cytokine profiling).

Drug Treatment:

  • This compound: Administered orally (e.g., by gavage) daily during the DSS treatment period.

  • Sulfasalazine: Typically administered orally.

  • Dexamethasone: Can be administered systemically.

  • Infliximab: Administered intravenously or locally via enema.

Lipopolysaccharide (LPS)-Induced Microglial Activation

This in vitro model is used to study neuroinflammation and the effects of anti-inflammatory agents on microglial cells.

Cell Culture and Treatment:

  • Cell Line: Murine microglial cell lines (e.g., BV-2 or N9) or primary microglia are used.

  • LPS Stimulation: Cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) at concentrations typically ranging from 100 ng/mL to 1 µg/mL to induce an inflammatory response.

  • This compound Treatment: this compound is added to the cell culture medium, often prior to or concurrently with LPS stimulation.

  • Endpoint Analysis: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6) using methods like the Griess assay and ELISA. Cell lysates can also be prepared for Western blot analysis to examine the expression of inflammatory proteins and signaling molecules.

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.

Induction of Edema:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Carrageenan Injection: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.

Drug Treatment:

  • Test Compounds: Drugs like ibuprofen or dexamethasone are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in treated animals to that in a vehicle-treated control group.

Visualizing the Mechanisms and Workflows

To further elucidate the context of this compound's action and the experimental designs, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 CB2 Receptor Signaling cluster_2 Downstream Anti-inflammatory Effects LPS LPS Microglia Microglia LPS->Microglia Activates CB2R CB2 Receptor AC Adenylyl Cyclase CB2R->AC Inhibits (constitutive activity) SMM189 This compound (Inverse Agonist) SMM189->CB2R Binds to SMM189->AC Blocks Inhibition cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA PKA->Microglia Modulates Th17 ↓ Th17 Cells PKA->Th17 Neutrophils ↓ Neutrophils PKA->Neutrophils M1 ↓ M1 Polarization (Pro-inflammatory) Microglia->M1 M2 ↑ M2 Polarization (Anti-inflammatory) Microglia->M2

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

G cluster_0 Phase 1: Induction of Colitis cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Start Day 0: Start DSS in Drinking Water Monitor1 Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Start->Monitor1 Treatment Daily Treatment: - this compound (Oral) - Standard Drug (e.g., Sulfasalazine) - Vehicle Control Monitor1->Treatment End Day 7: Euthanasia Treatment->End Analysis Endpoint Measurement: - Colon Length - Histology - Myeloperoxidase Assay - Cytokine Profiling End->Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

References

Reproducibility of Smm-189 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Smm-189, a selective inverse agonist for the cannabinoid receptor 2 (CB2), has emerged as a compound of interest for its potential therapeutic applications in a variety of preclinical models, including neurodegenerative diseases and inflammatory conditions. This guide provides a comparative overview of the existing research on this compound, with a focus on its reported effects and the methodologies used to evaluate them. While direct, independent replication studies are not extensively available in the public domain, this document synthesizes findings from various studies to offer a comprehensive look at the current understanding of this compound's activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound across different assays and models.

ParameterReceptorValueAssay SystemReference
Binding Affinity (Ki) CB2121.3 nmol/LRadioligand binding assay[1]
CB14778 nmol/LRadioligand binding assay[1]
Functional Activity CB2~55% increase over baselineACTOne cell-based cAMP assay[1]
Metabolic Stability -45.3% remaining at 90 minRat liver microsomal preparation[1]
Plasma Protein Binding -99.37 ± 0.01% at 500 ng/mL-[1]
-99.84 ± 0.02% at 2 µg/mL-
Aqueous Solubility -~185 µg/mL at pH 7.4Miniaturized shake-flask method

Table 1: Pharmacological and Biopharmaceutical Properties of this compound

Experimental ModelKey Finding with this compound TreatmentReference
LPS-stimulated primary human microglia - Significantly increased expression of the M2 marker CD206. - Decreased secretion of the proinflammatory chemokine eotaxin.
DSS-induced colitis in mice - Attenuated clinical score and reversed colitis-associated pathogenesis. - Increased body weight and colon length. - Decreased percentage of Th17 cells, NKT cells, and neutrophils. - Increased expression of CB2 receptors and Protein Kinase A (PKA). - Induced myeloid-derived suppressor cells (MDSCs).
Rat model of nigral synucleinopathy - Reduced accumulation of phosphorylated alpha-synuclein. - Reduced intensity of proteinase K-insoluble alpha-synuclein. - Increased phagocytic activity of macrophages.
Mouse model of mild traumatic brain injury (mTBI) - Reversed abnormalities in brain oscillatory activity (increased coherence of θ and β oscillations, reduced CA1 sharp-wave ripple-evoked LFP activity in mPFC, and enhanced θ-γ phase-amplitude coupling).

Table 2: In Vitro and In Vivo Effects of this compound in Disease Models

Experimental Protocols

Detailed methodologies are crucial for the assessment and potential replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cannabinoid Receptor Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

  • Method: Competitive radioligand binding assays were performed using cell membranes expressing either human CB1 or CB2 receptors. [3H]CP55,940 was used as the radioligand. The displacement of the radioligand by increasing concentrations of this compound was measured to calculate the Ki value.

cAMP Functional Assay
  • Objective: To assess the functional activity of this compound as an inverse agonist at the CB2 receptor.

  • Method: An ACTOne cell-based cAMP assay in HEK-CNG+CB2 cells was utilized. Inverse agonists at Gαi-coupled receptors like CB2 lead to an increase in intracellular cAMP levels. The assay measures changes in cAMP-driven fluorescence in response to this compound, demonstrating its inverse agonist activity.

DSS-Induced Colitis Model
  • Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory bowel disease.

  • Method: Colitis was induced in mice by administering dextran sodium sulfate (DSS) in their drinking water. Mice were then treated with this compound. Disease activity was monitored by assessing clinical scores (including body weight loss, stool consistency, and rectal bleeding). At the end of the study, colon length was measured, and tissues were collected for histological analysis and flow cytometry to quantify immune cell populations (Th17, neutrophils, NKT cells, MDSCs).

Primary Human Microglia Culture and Stimulation
  • Objective: To investigate the effect of this compound on microglial activation and polarization.

  • Method: Primary human microglia were cultured and stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory M1 phenotype. The cells were then treated with this compound. The expression of cell surface markers, such as the M2 marker CD206, was analyzed by flow cytometry. The secretion of chemokines into the culture medium was measured using immunoassays.

Visualizations

Signaling Pathway of this compound at the CB2 Receptor

SMM189_Signaling cluster_membrane Cell Membrane cluster_effects Cellular Effects SMM189 This compound CB2 CB2 Receptor (Gαi-coupled) SMM189->CB2 Binds as inverse agonist AC Adenylate Cyclase CB2->AC Inhibition of Gαi leads to activation cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Anti-inflammatory) CREB->Gene Regulates Dec_Inflammation Decreased Pro-inflammatory Cytokines Gene->Dec_Inflammation Inc_M2 Increased M2 Polarization Gene->Inc_M2 DSS_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis DSS Administer DSS in drinking water Treatment Administer this compound or Vehicle Control DSS->Treatment Monitor Daily monitoring of Clinical Score (Body weight, stool, bleeding) Treatment->Monitor Analysis Measure Colon Length Histological Analysis Flow Cytometry of Immune Cells Monitor->Analysis

References

Safety Operating Guide

Navigating the Disposal of SMM-189: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling SMM-189 should note that it is shipped as a non-hazardous chemical under ambient temperature.[1] However, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach to its disposal, treating it as a potentially hazardous chemical.

Quantitative Data Summary

Due to the limited availability of public information, a comprehensive quantitative data table on the specific hazards and disposal parameters of this compound cannot be provided. The following table summarizes its basic chemical properties.

PropertyValueReference
Chemical Formula C19H12Cl2O3[1]
Molecular Weight 359.20 g/mol [1]
Appearance Not specified (likely a solid)
Solubility Not specified
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1][1]

General Disposal Protocol for this compound

The following is a generalized, step-by-step protocol for the disposal of this compound, based on standard laboratory safety guidelines for chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, properly labeled, and sealed waste container.

  • Liquid waste (e.g., solutions containing this compound) should be collected in a separate, labeled, and sealed container. The container material should be compatible with the solvents used.

3. Waste Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "[4-(3,5-dichlorophenyl)-3,5-dihydroxy-phenyl]-phenyl-methanone" or "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area has secondary containment to prevent spills.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.

6. Decontamination:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent. Dispose of the cleaning materials as hazardous waste.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and procedural steps from handling the chemical to its final disposal.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Lab coat, goggles, gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions with this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store Waste in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Proper Disposal by EHS ehs_contact->disposal

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to their institution's specific chemical hygiene plan and waste disposal protocols. The absence of a specific SDS for this compound underscores the importance of a conservative and safety-conscious approach to its handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Smm-189

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Smm-189, a potent and selective CB2 inverse agonist. By adhering to these procedural, step-by-step guidelines, you can ensure a secure laboratory environment and maintain the integrity of your research.

Immediate Safety and Handling Protocols

While this compound is shipped as a non-hazardous chemical, prudent laboratory practice dictates the use of standard personal protective equipment (PPE) and adherence to established handling protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE program is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Hands Chemical-resistant glovesNitrile, neoprene, or latex gloves should be worn to prevent skin contact. Inspect gloves for any signs of degradation or puncture before use.
Eyes Safety glasses or gogglesProvide protection against splashes or aerosols.
Body Laboratory coatA standard lab coat should be worn to protect street clothing and skin from potential contamination.
Respiratory Not generally requiredBased on its classification as non-hazardous for shipping, respiratory protection is not typically necessary under normal handling conditions in a well-ventilated area. However, if there is a potential for aerosolization or if working with a powder form in a non-ventilated space, a risk assessment should be performed to determine if a respirator is needed.
Chemical Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.

AspectProcedure
Receiving Upon receipt, visually inspect the container for any damage or leaks.
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood if there is a risk of generating dust or aerosols. Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
Hygiene Wash hands thoroughly with soap and water after handling.

Operational and Disposal Plans

A clear plan for the use and disposal of this compound is essential for laboratory safety and environmental responsibility.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve this compound Retrieve this compound Prepare Workspace->Retrieve this compound Weighing/Measuring Weighing/Measuring Retrieve this compound->Weighing/Measuring Dissolving/Mixing Dissolving/Mixing Weighing/Measuring->Dissolving/Mixing Experimental Use Experimental Use Dissolving/Mixing->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1. A typical experimental workflow for handling chemical compounds.
Waste Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, paper towels) Place in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

In Case of Accidental Exposure

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This comprehensive guide provides a framework for the safe handling and disposal of this compound. By integrating these practices into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific excellence. Always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are handling.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Smm-189
Reactant of Route 2
Smm-189

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.